molecular formula C4H9NO2 B106099 (R)-3-Amino-2-methylpropanoic acid CAS No. 2140-95-6

(R)-3-Amino-2-methylpropanoic acid

Cat. No.: B106099
CAS No.: 2140-95-6
M. Wt: 103.12 g/mol
InChI Key: QCHPKSFMDHPSNR-GSVOUGTGSA-N
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Description

(R)-b-Amino-isobutyric acid, also known as (R)-3-amino-2-methylpropanoate or (R)-b-aminoisobutyrate, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (R)-b-Amino-isobutyric acid is soluble (in water) and a weakly acidic compound (based on its pKa) (R)-b-Amino-isobutyric acid has been primarily detected in feces. Within the cell, (R)-b-amino-isobutyric acid is primarily located in the mitochondria and cytoplasm. Outside of the human body, (R)-b-amino-isobutyric acid can be found in a number of food items such as acorn, brassicas, summer savory, and rapini. This makes (R)-b-amino-isobutyric acid a potential biomarker for the consumption of these food products.
(R)-3-aminoisobutyric acid zwitterion is zwitterionic form of (R)-3-aminoisobutyric acid having an anionic carboxy group and a protonated amino group;  major species at pH 7.3. It is an amino acid zwitterion and a 3-aminoisobutanoic acid zwitterion. It is a tautomer of a (R)-3-aminoisobutyric acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-amino-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHPKSFMDHPSNR-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420079
Record name (R)-3-Amino-2-methylpropanoic acid
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-beta-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2140-95-6
Record name (-)-β-Aminoisobutyric acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baiba, (R)-
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Record name (R)-3-Amino-2-methylpropanoic acid
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Record name BAIBA, (R)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-beta-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-2-methylpropanoic Acid: From Chemical Structure to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block of Growing Importance

(R)-3-Amino-2-methylpropanoic acid, a chiral non-proteinogenic β-amino acid, has emerged from relative obscurity to become a molecule of significant interest to the scientific community.[1] Its unique structural features and compelling biological activities have positioned it as a valuable chiral building block in pharmaceutical synthesis and a key player in metabolic regulation.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical and physical properties, explore synthetic and analytical methodologies, and illuminate its profound biological significance, particularly its role as the myokine β-aminoisobutyric acid (BAIBA).

This molecule is known by several synonyms, which are often used interchangeably in scientific literature. Understanding these is crucial for effective literature searching and communication.

  • Systematic IUPAC Name : (2R)-3-amino-2-methylpropanoic acid[2][3]

  • Common Names : D-β-Aminoisobutyric acid (D-BAIBA), (R)-β-Aminoisobutyric acid, (-)-β-Aminoisobutyric acid[2]

  • CAS Registry Number : 2140-95-6[3]

As a β-amino acid, the amino group is attached to the second carbon atom (the beta-carbon) from the carboxyl group, a structural feature that imparts distinct conformational properties and resistance to peptidases compared to its α-amino acid counterparts.[2] This stability is a highly desirable trait in the design of novel therapeutics.

Part 1: Physicochemical and Structural Characteristics

The precise three-dimensional arrangement of this compound is fundamental to its utility in asymmetric synthesis and its specific interactions with biological systems.

Chemical Structure

The molecule consists of a propanoic acid backbone with a methyl group and an amino group. The chirality arises from the stereocenter at the C-2 carbon, with the "(R)" designation defined by the Cahn-Ingold-Prelog priority rules.

  • 2D Structure:

    alt text

    Source: PubChem CID 5459822.[3]

  • 3D Conformer:

    alt text

    Source: PubChem CID 5459822.[3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are critical for predicting its behavior in various chemical and biological environments, from reaction solvents to physiological media.

PropertyValueSource
Molecular Formula C₄H₉NO₂PubChem[2][3]
Molecular Weight 103.12 g/mol PubChem[2][3]
Appearance White powder/crystalChemBK[4], PubChem[3]
Water Solubility 367 g/L (Predicted)FooDB[2]
logP -2.6 to -3.0 (Predicted)FooDB[2], PubChem[3]
pKa (Strongest Acidic) 4.17 (Predicted)FooDB[2]
pKa (Strongest Basic) 10.32 (Predicted)FooDB[2]
Polar Surface Area 63.32 ŲFooDB[2], PubChem[3]
Melting Point ~181-247 °C (estimate for racemic)ChemBK[4]

Part 2: Synthesis and Stereochemical Control

The enantiopure synthesis of this compound is a critical challenge, as stereochemistry dictates biological activity. Several strategies have been developed to achieve high enantiomeric purity.

Synthetic Strategies
  • Chiral Resolution of Racemates : This classical approach involves synthesizing the racemic mixture of 3-amino-2-methylpropanoic acid and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[5] Alternatively, chromatographic methods using chiral stationary phases (CSPs) can be employed for efficient separation.[6][7]

  • Asymmetric Synthesis : Building the molecule from achiral precursors using chiral catalysts or auxiliaries allows for the direct formation of the desired (R)-enantiomer. This approach is often more efficient than resolution, avoiding the loss of 50% of the material.

  • Enzymatic and Biocatalytic Synthesis : Leveraging the high stereospecificity of enzymes offers a green and highly efficient route. A notable method involves using the dihydropyrimidinase enzyme from microorganisms like Pseudomonas aeruginosa.[1] This enzyme can selectively act on a racemic substrate, enabling the production of the enantiopure (R)-amino acid with high yield.[1] The synthesis starts from dihydrothymine, which undergoes racemization, followed by a stereospecific enzymatic hydrolysis and a final diazotization reaction to yield the target molecule.[1]

General Synthesis Workflow: Enzymatic Approach

The following diagram illustrates a generalized workflow for the enzymatic synthesis of this compound, highlighting the key transformations.

G cluster_0 Step 1: Racemization & Hydrolysis cluster_1 Step 2: Diazotization cluster_2 Purification A Dihydrothymine B Racemic N-Carbamoyl-β-aminoisobutyric acid A->B Alkaline Medium C (R)-N-Carbamoyl-β-aminoisobutyric acid B->C Pseudomonas aeruginosa (Dihydropyrimidinase) D This compound C->D NaNO2, HCl E Pure Product D->E Crystallization / Chromatography

Caption: Enzymatic synthesis of this compound.

Part 3: Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimental spectra for the pure (R)-enantiomer are not widely published, we can predict the characteristic signals based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • -CH₃ (C2-methyl) : A doublet around 1.1-1.3 ppm, split by the adjacent methine proton.

    • -CH (C2) : A multiplet (likely a sextet or more complex) around 2.4-2.7 ppm, coupled to both the methyl and methylene protons.

    • -CH₂ (C3) : Two diastereotopic protons that will appear as a complex multiplet (or two separate multiplets) around 2.9-3.3 ppm, coupled to the C2 proton.

    • -NH₂ : A broad singlet, whose chemical shift is highly dependent on solvent and concentration, typically between 2-5 ppm. In D₂O, this peak will exchange and disappear.

    • -COOH : A very broad singlet at the downfield end of the spectrum (>10 ppm), which will also exchange in D₂O.

  • ¹³C NMR : The carbon spectrum should display four distinct signals.

    • -CH₃ : An upfield signal around 15-20 ppm.

    • -CH₂ : A signal around 40-45 ppm.

    • -CH : A signal around 45-50 ppm.

    • -C=O : The carboxyl carbon will be the most downfield signal, typically >175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • O-H stretch (Carboxylic acid) : A very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[8]

  • N-H stretch (Amine) : A moderate absorption in the 3300-3500 cm⁻¹ region. As a primary amine, two bands may be visible due to symmetric and asymmetric stretching.

  • C-H stretch (Alkyl) : Sharp absorptions just below 3000 cm⁻¹.

  • C=O stretch (Carboxylic acid) : A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • N-H bend (Amine) : A moderate absorption around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecule will exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (103.12). Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and side-chain cleavages. A prominent fragment would be expected at m/z 58, corresponding to the loss of the carboxyl group.

Part 4: Biological Significance and Therapeutic Applications

The most exciting aspect of this compound is its identity as β-aminoisobutyric acid (BAIBA), a myokine released from skeletal muscle during exercise. This discovery has opened new avenues for understanding the molecular benefits of physical activity.

BAIBA: The "Exercise-in-a-Pill" Candidate

BAIBA is a catabolite of the amino acid valine and the pyrimidine base thymine.[9] Its production increases during physical exertion, and it acts as a signaling molecule, communicating between muscle, fat, and other tissues to regulate metabolism.[9]

Key Biological Activities:

  • Induction of White Fat "Browning" : BAIBA stimulates white adipose tissue (WAT) to adopt characteristics of brown adipose tissue (BAT), a process known as "browning" or "beiging". This involves increasing the expression of thermogenic genes like UCP1, leading to enhanced energy expenditure.

  • Enhanced Fatty Acid Oxidation : In the liver and skeletal muscle, BAIBA promotes the burning of fats for energy by upregulating genes involved in β-oxidation.

  • Improved Glucose Homeostasis : By enhancing insulin sensitivity and glucose uptake in tissues, BAIBA helps to regulate blood sugar levels.

  • Anti-inflammatory and Antioxidant Effects : BAIBA has been shown to suppress inflammatory pathways and protect cells from oxidative stress.

Mechanism of Action: The AMPK/PPARδ Pathway

A primary mechanism through which BAIBA exerts its beneficial metabolic effects is the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor delta (PPARδ) signaling pathway.[10]

  • AMPK Activation : As a cellular energy sensor, AMPK activation by BAIBA initiates a cascade that shifts metabolism from energy storage to energy consumption.

  • PPARδ Expression : Activated AMPK leads to increased expression of PPARδ, a key transcription factor that regulates genes involved in fatty acid oxidation.

The following diagram illustrates this signaling cascade in skeletal muscle.

cluster_outcomes Metabolic Outcomes BAIBA BAIBA (this compound) AMPK AMPK Activation (Phosphorylation) BAIBA->AMPK Activates PPAR PPARδ Expression AMPK->PPAR Induces Insulin Improved Insulin Sensitivity AMPK->Insulin Promotes Inflam Reduced Inflammation (NF-κB Inhibition) AMPK->Inflam Suppresses FatOx Increased Fatty Acid Oxidation Genes (e.g., CPT1) PPAR->FatOx Upregulates

Caption: BAIBA signaling via the AMPK/PPARδ pathway in muscle.

Part 5: Experimental Protocol: In Vitro Adipocyte Browning Assay

To assess the bioactivity of this compound (BAIBA), a common in vitro experiment is to treat cultured adipocytes and measure the induction of browning markers. The 3T3-L1 cell line is a robust and widely used model for this purpose.

Protocol: BAIBA Treatment of 3T3-L1 Adipocytes

Objective: To determine if BAIBA induces the expression of brown adipocyte-specific genes in differentiated 3T3-L1 white adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)

  • Maintenance Medium (DMEM, 10% FBS, 10 µg/mL Insulin)

  • This compound (BAIBA) stock solution

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents and primers for target genes (e.g., Ucp1, Cidea, Ppargc1a) and a housekeeping gene (e.g., Actb).

Methodology:

  • Cell Culture & Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.

    • Two days post-confluence (Day 0), replace the medium with Differentiation Medium.

    • On Day 2, replace with Maintenance Medium.

    • On Day 4, and every two days thereafter, replace with fresh Maintenance Medium until cells are fully differentiated (typically Day 8-10), characterized by the accumulation of lipid droplets.

  • BAIBA Treatment:

    • On Day 8 of differentiation, replace the medium with fresh Maintenance Medium containing either vehicle (e.g., water or PBS) or different concentrations of BAIBA (e.g., 10 µM, 50 µM, 100 µM).

    • Incubate cells for the desired treatment period (e.g., 24-48 hours).

  • Endpoint Analysis (qRT-PCR):

    • After treatment, wash cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit.

    • Isolate total RNA according to the kit manufacturer's protocol.

    • Synthesize cDNA from the isolated RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for browning marker genes.

    • Analyze the relative gene expression data using the ΔΔCt method, normalizing to the housekeeping gene and comparing BAIBA-treated samples to vehicle-treated controls.

Experimental Workflow Diagram

cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis A Plate 3T3-L1 Preadipocytes B Grow to Confluence A->B C Induce Differentiation (Day 0-2) B->C D Mature to Adipocytes (Day 2-8) C->D E Treat with BAIBA or Vehicle Control (e.g., 24h) D->E F Harvest Cells & Lyse E->F G RNA Extraction F->G H cDNA Synthesis G->H I qRT-PCR for Browning Genes (Ucp1, etc.) H->I J Data Analysis (ΔΔCt) I->J

Caption: Workflow for assessing BAIBA's effect on adipocyte browning.

Conclusion and Future Perspectives

This compound is a molecule that bridges the gap between fundamental organic chemistry and cutting-edge metabolic research. Its value as a chiral synthon is well-established, providing a gateway to complex pharmaceutical agents where stereochemistry is paramount. More recently, its identification as the exercise-induced myokine BAIBA has illuminated a novel signaling pathway with profound implications for metabolic health. The ability of BAIBA to induce fat browning, enhance fatty acid oxidation, and improve insulin sensitivity positions it as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.

Future research will undoubtedly focus on elucidating the full spectrum of its biological targets, refining its synthetic routes for large-scale production, and developing analogs with enhanced potency and pharmacokinetic profiles. The journey of this compound from a simple chiral molecule to a key metabolic regulator underscores the immense potential that lies in exploring the interface of chemistry and biology.

References

An In-Depth Technical Guide to (R)-3-Amino-2-methylpropanoic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-3-Amino-2-methylpropanoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, sophisticated synthesis strategies, and its dual role as both a valuable chiral building block and a biologically active signaling molecule. This document is designed to offer not just data, but actionable insights grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

This compound, also known by its IUPAC name (2R)-3-amino-2-methylpropanoic acid, is a chiral non-proteinogenic β-amino acid.[1][2] Its specific stereochemistry is crucial to its function in both chemical synthesis and biological systems.

Table 1: Primary Identifiers
IdentifierValueSource(s)
CAS Number 2140-95-6[1][3]
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1][3]
IUPAC Name (2R)-3-amino-2-methylpropanoic acid[1][4]
Common Synonyms (R)-β-Aminoisobutyric acid, D-BAIBA, R-b-aminoisobutyric acid[1][4]
Table 2: Physicochemical Data
PropertyValueSource(s)
Water Solubility 367 g/L (Predicted)[2]
pKa (Strongest Acidic) 4.17 (Predicted)[2]
pKa (Strongest Basic) 10.32 (Predicted)[2]
logP -2.9 to -3.0 (Predicted)[2][4]
Polar Surface Area 63.32 Ų[2][4]

Enantioselective Synthesis: The Key to Functional Purity

In pharmaceutical development, obtaining a single, pure enantiomer is often critical for therapeutic efficacy and safety, as different enantiomers can exhibit vastly different pharmacological activities.[1] Therefore, the stereoselective synthesis of the (R)-enantiomer is of paramount importance.

Expertise in Synthesis Strategy

The choice of synthetic route depends on factors such as required scale, purity, and cost. Two dominant strategies are asymmetric chemical synthesis and enzymatic resolution.

  • Asymmetric Synthesis: These methods create the desired chiral center in a controlled manner. A powerful technique is the Dynamic Kinetic Asymmetric Transformation (DYKAT) . This process converts a racemic (50:50 mixture of enantiomers) starting material entirely into a single, enantiomerically pure product. The causality behind its success lies in the use of a chiral catalyst (e.g., Ruthenium complexes with chiral phosphine ligands) that can rapidly interconvert the enantiomers of the starting material while selectively catalyzing the reaction of only one enantiomer, thus driving the equilibrium towards the desired product.[1]

  • Enzymatic Synthesis: This approach leverages the inherent stereoselectivity of enzymes to achieve high enantiomeric excess (>99% ee).[1] For instance, the kinetic resolution of a racemic amide precursor using an enantioselective amidase can produce the optically pure (R)-acid.[1] The enzyme selectively hydrolyzes the amide of one enantiomer, leaving the desired enantiomer untouched and allowing for separation. This method is often preferred for its mild reaction conditions and environmental compatibility.[5]

G cluster_0 Asymmetric Synthesis (DYKAT) cluster_1 Enzymatic Resolution racemic Racemic Precursor (e.g., β-keto lactam) interconversion Rapid Interconversion (R ⇌ S) racemic->interconversion selective_reaction Selective Reaction of one enantiomer interconversion->selective_reaction chiral_catalyst Chiral Catalyst (e.g., Ru-complex) chiral_catalyst->selective_reaction Controls Selectivity product Single Enantiomer Product (>99% ee) selective_reaction->product racemic_amide Racemic Amide selective_hydrolysis Selective Hydrolysis racemic_amide->selective_hydrolysis enzyme Enantioselective Amidase (e.g., from Klebsiella oxytoca) enzyme->selective_hydrolysis r_acid (R)-Acid (Unhydrolyzed) selective_hydrolysis->r_acid s_product (S)-Hydrolyzed Product selective_hydrolysis->s_product separation Separation r_acid->separation s_product->separation

Caption: Comparative workflows for enantioselective synthesis.

Role in Pharmaceutical Research & Drug Development

This compound is a valuable chiral synthon, providing a foundational scaffold for building more complex, enantiopure pharmaceutical compounds.[1]

  • Chiral Building Block: Its defined stereochemistry is transferred to the target drug molecule, which is essential for specific interactions with biological targets like enzymes and receptors.[1]

  • Versatile Intermediate: The presence of both an amino group and a carboxylic acid group provides two reactive sites for a wide range of chemical modifications, enabling the construction of intricate molecular architectures.[1] As a β-amino acid, it can be incorporated into peptidomimetics to enhance stability and confer specific structural conformations.[6]

Biochemical Significance: The Myokine D-BAIBA

Beyond its synthetic utility, this compound (D-BAIBA) is an endogenously produced signaling metabolite, often termed a "myokine" because its levels increase in response to physical exercise.[7][8] It is a catabolite of the nucleotide thymine.[8][9]

Metabolic Regulation

D-BAIBA plays a significant role in regulating systemic energy metabolism and has emerged as a potential therapeutic target for metabolic diseases.[8][9]

  • Insulin Sensitivity and Glucose Metabolism: BAIBA has been shown to ameliorate insulin resistance and lower blood glucose levels in animal models of type 2 diabetes.[8][10] It can also protect against high-fat diet-induced obesity and improve glucose tolerance.[10]

  • Fatty Acid Oxidation: It stimulates the "browning" of white adipose tissue, which increases the expression of genes involved in fatty acid oxidation and energy expenditure.[7]

  • Anti-Inflammatory Effects: In skeletal muscle and other tissues, BAIBA suppresses inflammatory pathways, particularly by inhibiting NF-κB nuclear translocation.[10]

Key Signaling Pathways

The biological effects of BAIBA are mediated through the activation of specific intracellular signaling cascades. Understanding these pathways is crucial for targeted drug discovery.

  • AMPK-PPARδ Pathway: In skeletal muscle, BAIBA activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10] This activation, in turn, increases the expression of peroxisome proliferator-activated receptor δ (PPARδ). The coordinated action of this pathway enhances fatty acid oxidation and attenuates inflammation and insulin resistance.[9][10]

  • MRGPRD Receptor Signaling: Both enantiomers of BAIBA signal through the Mas-related G-protein-coupled receptor type D (MRGPRD) in osteocytes, but they activate distinct downstream pathways to regulate fibroblast growth factor 23 (Fgf23), a key hormone in phosphate metabolism.[3][11]

    • (S)-BAIBA (L-BAIBA): Activates Gαs and Gαq pathways.

    • (R)-BAIBA (D-BAIBA): Activates the Gαi pathway, leading to an indirect increase in Fgf23 via sclerostin and NF-κB.[3][11]

G BAIBA (R)-BAIBA AMPK AMPK Activation BAIBA->AMPK PPAR PPARδ Expression AMPK->PPAR NFkB NF-κB Inhibition AMPK->NFkB Insulin ↑ Insulin Sensitivity AMPK->Insulin FAO ↑ Fatty Acid Oxidation PPAR->FAO Inflammation ↓ Inflammation NFkB->Inflammation G Sample 1. Plasma Sample (e.g., 50 µL) Spike 2. Spike with Internal Standard (BAIBA-d3) Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile with 0.1% Formic Acid) Spike->Precipitate Vortex 4. Vortex & Centrifuge Precipitate->Vortex Supernatant 5. Collect Supernatant Vortex->Supernatant Analyze 6. Inject onto HILIC-LC-MS/MS System Supernatant->Analyze Quantify 7. Quantify (Peak Area Ratio) Analyze->Quantify

References

An In-depth Technical Guide to the Biological Activity of (R)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

(R)-3-Amino-2-methylpropanoic acid, a chiral non-proteinogenic β-amino acid, has emerged from relative obscurity to become a molecule of significant interest to researchers in metabolism, oncology, and drug development. Initially identified as a downstream catabolite of the pyrimidine base thymine, its biological functions were largely uncharacterized for decades. However, recent discoveries have illuminated its role as a signaling molecule with potent effects on energy metabolism and cellular homeostasis. This guide provides a comprehensive technical overview of the current understanding of this compound's biological activity, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its metabolic origins, molecular mechanisms, physiological effects, and therapeutic potential, supported by established experimental protocols and data.

Physicochemical Properties and Nomenclature

A thorough understanding of a molecule's biological activity begins with its fundamental physicochemical properties. This compound is a water-soluble, weakly acidic compound.[1][2] Its stereochemistry is a critical determinant of its biological function.

PropertyValueSource
Molecular FormulaC4H9NO2[3]
Molecular Weight103.12 g/mol [3]
IUPAC Name(2R)-3-amino-2-methylpropanoic acid[3]
Common SynonymsD-β-Aminoisobutyric acid (D-BAIBA), R-BAIBA, (-)-β-Aminoisobutyric acid[1]
pKa (Strongest Acidic)~4.17[2]
pKa (Strongest Basic)~10.32[2]

It is crucial to distinguish the (R)-enantiomer from its counterpart, (S)-3-Amino-2-methylpropanoic acid (L-BAIBA), as they exhibit distinct biological activities. For instance, the L-isomer, but not the D-isomer, has been shown to bind to the Mas-related G protein-coupled receptor type D (MRGPRD), underscoring the stereospecificity of these interactions.[1]

Endogenous Production and Metabolic Fate

This compound is not merely a synthetic compound but is endogenously produced in the body, primarily through the catabolism of thymine, a fundamental component of DNA.[1][4] This metabolic link places the molecule at the crossroads of nucleic acid turnover and energy regulation. The circulating levels of this amino acid are tightly regulated, with the mitochondrial enzyme alanine-glyoxylate aminotransferase 2 (AGXT2) playing a key role in its degradation.[1] Another significant enzymatic interaction involves D-amino acid oxidase (DAAO), for which the (R)-enantiomer serves as a substrate, leading to the production of an α-keto acid and hydrogen peroxide, thereby implicating it in redox signaling pathways.[1]

Thymine Thymine Intermediates Metabolic Intermediates Thymine->Intermediates Catabolism R_BAIBA (R)-3-Amino-2- methylpropanoic acid Intermediates->R_BAIBA DAAO_Products α-keto acid + H₂O₂ R_BAIBA->DAAO_Products DAAO AGXT2_Degradation Degradation Products R_BAIBA->AGXT2_Degradation AGXT2

Caption: Metabolic pathways of this compound.

Molecular Mechanisms of Action and Physiological Effects

The biological activities of this compound are multifaceted, with significant implications for metabolic health.

Induction of White Adipose Tissue Browning and Thermogenesis

One of the most profound effects of this molecule is its ability to induce the "browning" of white adipose tissue (WAT), a process that converts energy-storing white adipocytes into energy-expending beige adipocytes.[5] This is accompanied by an increase in the expression of thermogenic genes. In animal models, treatment with this amino acid leads to a significant decrease in body fat, coupled with increased oxygen consumption and whole-body energy expenditure, without altering physical activity or food intake.[4]

Enhancement of Hepatic β-Oxidation

In addition to its effects on adipose tissue, this compound stimulates hepatic β-oxidation, the metabolic process by which fatty acids are broken down to produce energy.[5] This dual action on both fat storage and breakdown positions it as a key regulator of lipid metabolism.

Improvement of Glucose Homeostasis

Studies in mice have demonstrated that administration of this compound significantly improves glucose tolerance.[4] This suggests a potential role in mitigating insulin resistance and managing conditions associated with impaired glucose metabolism. The inverse correlation observed between its circulating levels and cardiometabolic risk factors in humans further supports this notion.[5]

R_BAIBA This compound WAT White Adipose Tissue R_BAIBA->WAT Liver Liver R_BAIBA->Liver Pancreas_Muscle Pancreas & Skeletal Muscle (Systemic Effect) R_BAIBA->Pancreas_Muscle Browning Induction of Browning WAT->Browning Beta_Oxidation Increased Hepatic β-Oxidation Liver->Beta_Oxidation Glucose_Tolerance Improved Glucose Tolerance Pancreas_Muscle->Glucose_Tolerance

Caption: Key physiological effects of this compound.

Therapeutic Potential and Clinical Perspectives

The diverse biological activities of this compound have opened up several avenues for therapeutic exploration.

Metabolic Diseases

Given its profound effects on fat metabolism and glucose homeostasis, this molecule and its derivatives are being investigated as potential therapeutic agents for obesity, type 2 diabetes, and other metabolic disorders. A clinical study has been proposed to evaluate the safety and efficacy of amino acid supplementation for augmenting fat loss associated with physical exercise.[6]

Oncology and Medical Imaging

Radiolabeled derivatives of this compound, such as (R)-[18F]fluoro-2-methylpropanoic acid ((R)-[18F]FAMP), have shown promise as tracers for positron emission tomography (PET) imaging of tumors, particularly brain tumors.[7][8] These non-natural amino acids are taken up by tumor cells through amino acid transporters, allowing for their accumulation and visualization.[8] In vivo studies in rats with intracranial tumors have demonstrated high tumor-to-normal brain uptake ratios for these tracers.[7][8]

Anti-inflammatory Applications

While research on the parent compound is ongoing, a derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has demonstrated anti-inflammatory and antinociceptive properties with lower gastrointestinal toxicity compared to some non-steroidal anti-inflammatory drugs (NSAIDs).[9] This suggests that the core structure of 3-amino-2-methylpropanoic acid could serve as a scaffold for the development of novel anti-inflammatory agents.

Methodologies for Studying Biological Activity

The following protocols provide a framework for assessing the biological activity of this compound in both in vitro and in vivo settings.

In Vitro Assessment of Adipocyte Browning

Objective: To determine the effect of this compound on the differentiation and browning of pre-adipocyte cell lines (e.g., 3T3-L1 or primary stromal vascular fraction-derived cells).

Protocol:

  • Cell Culture and Differentiation: Culture pre-adipocytes to confluence. Induce differentiation into mature white adipocytes using a standard cocktail (e.g., insulin, dexamethasone, and IBMX).

  • Treatment: On day 4 of differentiation, treat the cells with varying concentrations of this compound or vehicle control.

  • Gene Expression Analysis (qPCR): After 48-72 hours of treatment, harvest the cells and extract RNA. Perform quantitative real-time PCR (qPCR) to measure the expression of browning markers (e.g., UCP1, PGC-1α, CIDEA).

  • Protein Expression Analysis (Western Blot): Lyse a parallel set of treated cells and perform Western blot analysis to quantify the protein levels of UCP1 and other relevant markers.

  • Mitochondrial Respiration Assay: Seed differentiated adipocytes in a Seahorse XF plate. Treat with this compound and measure the oxygen consumption rate (OCR) to assess mitochondrial function and uncoupling.

In Vivo Evaluation of Metabolic Effects in a Diet-Induced Obesity Mouse Model

Objective: To assess the impact of this compound on body composition, energy expenditure, and glucose tolerance in mice with diet-induced obesity.

Protocol:

  • Animal Model: Induce obesity in C57BL/6J mice by feeding them a high-fat diet for 8-12 weeks.

  • Treatment Administration: Randomly assign mice to treatment groups: vehicle control and this compound (administered via oral gavage or in drinking water).

  • Body Composition Analysis: Monitor body weight throughout the study. At the end of the treatment period, determine body composition (fat mass and lean mass) using MRI or DEXA.[4]

  • Metabolic Cage Analysis: Acclimate the mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and ambulatory activity over a 24-48 hour period.[4]

  • Glucose and Insulin Tolerance Tests: Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) to assess glucose homeostasis.[4]

  • Tissue Analysis: At the end of the study, harvest tissues (e.g., WAT, liver, muscle) for histological analysis and gene/protein expression studies of metabolic markers.

Start Start: Hypothesis (R)-BAIBA has metabolic benefits InVitro In Vitro Studies (Adipocyte Browning Assay) Start->InVitro InVivo In Vivo Studies (Diet-Induced Obesity Model) Start->InVivo DataAnalysis Data Analysis & Interpretation InVitro->DataAnalysis InVivo->DataAnalysis Conclusion Conclusion & Future Directions DataAnalysis->Conclusion

Caption: Experimental workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound has transitioned from a simple metabolite to a recognized signaling molecule with significant therapeutic potential. Its ability to modulate key metabolic pathways offers promising avenues for the development of novel treatments for metabolic diseases. Furthermore, its utility as a scaffold for developing imaging agents and potentially anti-inflammatory drugs highlights its versatility. Future research should focus on elucidating the precise molecular targets and signaling cascades through which it exerts its effects, as well as on conducting rigorous clinical trials to translate the promising preclinical findings into tangible benefits for human health. The continued exploration of this fascinating molecule is poised to yield further insights into the intricate network of metabolic regulation and to pave the way for innovative therapeutic strategies.

References

An In-depth Technical Guide to (R)-3-Amino-2-methylpropanoic Acid: Natural Occurrence and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-2-methylpropanoic acid, also known as D-β-aminoisobutyric acid (D-BAIBA), is a naturally occurring β-amino acid of significant interest in the scientific community. It is an endogenous metabolite produced during the catabolism of thymine and has been identified as a signaling molecule with roles in metabolic regulation, including the browning of white adipose tissue and improved insulin sensitivity. Its unique physiological activities have made it a target of interest in drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthetic pathways in various organisms. Furthermore, it presents a critical analysis of the primary synthetic methodologies for its stereoselective preparation, including chiral pool synthesis, asymmetric synthesis utilizing chiral auxiliaries, and enzymatic routes. Each synthetic strategy is discussed with an emphasis on the underlying chemical principles, and detailed experimental protocols are provided to enable practical application in a research and development setting.

Natural Occurrence and Biosynthesis

This compound is found across different biological kingdoms, from bacteria to mammals, including humans. Its presence is primarily linked to the catabolism of the pyrimidine base, thymine.

Biosynthesis in Mammals

In mammals, this compound is a key intermediate in the reductive degradation pathway of thymine.[1][2] This metabolic process occurs in the cytosol and involves a series of enzymatic reactions.[3] The pathway is initiated by the reduction of thymine to dihydrothymine, catalyzed by dihydropyrimidine dehydrogenase (DPD) . Subsequently, the pyrimidine ring is opened by dihydropyrimidinase (DHP) to yield N-carbamoyl-β-aminoisobutyrate. Finally, β-ureidopropionase (β-UP) hydrolyzes this intermediate to this compound, ammonia, and carbon dioxide.[3]

It is important to distinguish the (R)-enantiomer from its counterpart, (S)-3-amino-2-methylpropanoic acid (L-β-aminoisobutyric acid or L-BAIBA), which is derived from the catabolism of the branched-chain amino acid, valine.[3]

Thymine Degradation Pathway Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine Dihydropyrimidine dehydrogenase (DPD) N_Carbamoyl_BAIBA N-Carbamoyl-β-aminoisobutyrate Dihydrothymine->N_Carbamoyl_BAIBA Dihydropyrimidinase (DHP) R_BAIBA (R)-3-Amino-2-methylpropanoic acid (D-BAIBA) N_Carbamoyl_BAIBA->R_BAIBA β-Ureidopropionase (β-UP) CO2_NH3 CO₂ + NH₃ Chiral Pool Synthesis L_Aspartic_Acid L-Aspartic Acid Intermediate_1 Protected Aspartic Acid Derivative L_Aspartic_Acid->Intermediate_1 Protection Intermediate_2 Weinreb Amide Intermediate_1->Intermediate_2 Weinreb Amide Formation Intermediate_3 β-Amino Ketone Intermediate_2->Intermediate_3 Grignard Reaction (e.g., MeMgBr) Target (R)-3-Amino-2-methylpropanoic acid Intermediate_3->Target Reduction & Deprotection Asymmetric Synthesis with Chiral Auxiliary Chiral_Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Acryloyl_Imide N-Acryloyl Imide Chiral_Auxiliary->Acryloyl_Imide Acylation Conjugate_Addition Diastereoselective Conjugate Addition (Amine Nucleophile) Acryloyl_Imide->Conjugate_Addition Cleavage Cleavage of Auxiliary Conjugate_Addition->Cleavage Target (R)-3-Amino-2-methylpropanoic acid Cleavage->Target Enzymatic Synthesis Dihydrothymine Dihydrothymine Enzymatic_Hydrolysis N-Carbamoyl-(R)-3- aminoisobutyrate Dihydrothymine->Enzymatic_Hydrolysis *Pseudomonas aeruginosa* dihydropyrimidinase Diazotization (R)-3-Amino-2-methylpropanoic acid Enzymatic_Hydrolysis->Diazotization Diazotization (e.g., NaNO₂, HCl)

References

A Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize (R)-3-Amino-2-methylpropanoic acid, a molecule of significant interest in metabolic and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, also known as D-β-aminoisobutyric acid (D-BAIBA), is a non-proteinogenic β-amino acid.[1] It is a catabolite of thymine and the essential amino acid valine.[2] Emerging research has highlighted its role as a signaling metabolite involved in various physiological processes, including the browning of white adipose tissue, improving glucose homeostasis, and protecting against diet-induced obesity.[2][3][4] Accurate and thorough characterization of this molecule is paramount for its application in research and development. This guide details the core spectroscopic techniques for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound. For a molecule of this nature, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Theoretical Basis and Expected Spectra

The structure of this compound dictates the expected signals in its NMR spectra. In its zwitterionic form, which is predominant at physiological pH, the molecule possesses a protonated amine and a deprotonated carboxylate group.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at each position. The chemical shift (δ) is influenced by the electronic environment of the protons. Protons closer to electronegative atoms (oxygen and nitrogen) will appear at a higher chemical shift (downfield). Spin-spin coupling between adjacent non-equivalent protons will result in the splitting of signals, providing information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are also influenced by their electronic environment. The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility.

Sample Preparation:

  • Solvent Selection: Deuterated water (D₂O) is the solvent of choice for this polar molecule. The labile protons of the amine and carboxylic acid groups will exchange with deuterium, and their signals will not be observed in the ¹H NMR spectrum.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of D₂O. For larger proteins, concentrations of 0.3-0.5 mM are often used, while peptides may require higher concentrations of 1-5 mM.[5]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR, with its signal set to 0.00 ppm.[6] However, due to its insolubility in water, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) is used, with its primary resonance also set to 0.00 ppm.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is adequate.

    • Pulse Angle: A 30-45° pulse angle is commonly used.

  • ¹³C NMR Parameters:

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Proton Decoupling: Broad-band proton decoupling is employed to simplify the spectrum to single lines for each carbon.

Data Presentation: Expected NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 2.6 - 2.8Multiplet1HCH
~ 3.0 - 3.2Multiplet2HCH₂
~ 1.2 - 1.4Doublet3HCH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
C1~ 180 - 183C=O
C2~ 40 - 43CH
C3~ 45 - 48CH₂
C4~ 15 - 18CH₃

Workflow for NMR Analysis

References

function of (R)-3-Amino-2-methylpropanoic acid in metabolic pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Function of (R)-3-Amino-2-methylpropanoic Acid in Metabolic Pathways

Abstract

This compound, commonly known as D-β-aminoisobutyric acid (D-BAIBA), has emerged from relative obscurity as a simple metabolic intermediate to a molecule of significant interest in metabolic regulation and therapeutic development. Initially identified as a catabolite of the pyrimidine base thymine, recent discoveries have recast D-BAIBA as a myokine—a signaling molecule released from muscle tissue during exercise. This guide provides a comprehensive technical overview of D-BAIBA's role in metabolic pathways, detailing its biosynthesis, degradation, and its multifaceted functions in lipid and glucose homeostasis. We will explore its significance as a biomarker for metabolic health and its application as a chiral building block in pharmaceutical synthesis, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Key Metabolic Regulator

This compound is the (R)-enantiomer of β-aminoisobutyric acid, a non-proteinogenic amino acid.[1] For decades, its presence in biological fluids was primarily noted in the context of pyrimidine catabolism. However, a landmark discovery in 2014 identified it as a myokine, a substance secreted by muscle cells in response to physical exertion, fundamentally altering our understanding of its physiological role.[2][3] This molecule is now recognized as a critical signaling metabolite that mediates some of the beneficial effects of exercise, including the "browning" of white adipose tissue and enhanced fatty acid oxidation.[4][5]

Unlike its stereoisomer, (S)-3-Amino-2-methylpropanoic acid (L-BAIBA), which is derived from the catabolism of the branched-chain amino acid valine, D-BAIBA originates primarily from the breakdown of thymine.[2][6] This stereospecificity in origin and, to some extent, in function underscores the precision of metabolic regulation. This guide will dissect the metabolic journey of D-BAIBA, from its formation to its systemic effects and its utility in the laboratory and clinic.

Biosynthesis and Catabolism: The Metabolic Lifecycle of D-BAIBA

The concentration and activity of D-BAIBA are tightly controlled by its rates of synthesis and degradation. These pathways are not merely for disposal but are integrated into the broader network of nucleotide and amino acid metabolism.

Biosynthesis via Thymine Catabolism

The endogenous production of D-BAIBA is a direct consequence of DNA turnover and the degradation of thymine.[2] This catabolic pathway occurs in the cytosol and involves a sequence of three key enzymatic reactions.

  • Step 1: Dihydropyrimidine Dehydrogenase (DPYD): The pathway begins with the reduction of thymine to 5,6-dihydrothymine, a reaction catalyzed by DPYD. This is the rate-limiting step in pyrimidine catabolism.

  • Step 2: Dihydropyrimidinase (DPYS): The heterocyclic ring of 5,6-dihydrothymine is hydrolytically opened by DPYS to form N-carbamoyl-β-aminoisobutyrate.

  • Step 3: β-Ureidopropionase (UPB1): The final step involves the cleavage of the N-carbamoyl group by UPB1 to release D-BAIBA, ammonia, and carbon dioxide.[2]

The causality behind this pathway is rooted in the cell's need to salvage or dispose of nucleic acid components safely. The production of D-BAIBA is an intrinsic part of this process, linking DNA metabolism directly to systemic energy regulation.

D-BAIBA Biosynthesis Pathway cluster_0 Cytosol Thymine Thymine DHT 5,6-Dihydrothymine Thymine->DHT DPYD NCB N-Carbamoyl-β-aminoisobutyrate DHT->NCB DPYS DBAIBA This compound (D-BAIBA) NCB->DBAIBA UPB1 D-BAIBA Catabolism Pathway cluster_1 Mitochondria (Liver, Kidney) DBAIBA This compound (D-BAIBA) MMSA Methylmalonate Semialdehyde DBAIBA->MMSA AGXT2 PropionylCoA Propionyl-CoA MMSA->PropionylCoA MMSDH TCA TCA Cycle PropionylCoA->TCA LC-MS/MS Workflow for D-BAIBA Quantification cluster_workflow Analytical Workflow Sample Plasma Sample Spike Spike with Internal Standard (d3-BAIBA) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Derivatize AQC Derivatization Evaporate->Derivatize LCMS LC-MS/MS Analysis (MRM Mode) Derivatize->LCMS Quantify Quantification vs. Calibration Curve LCMS->Quantify

References

The Ascent of the "Other" Amino Acids: A Technical Guide to the Discovery and History of β-Methylamino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-methylamino acids, a class of non-proteinogenic amino acids characterized by a methyl group on the β-carbon, have carved a significant niche in the landscape of chemical biology and drug discovery. Their unique structural features confer remarkable properties to peptides and small molecules, including enhanced proteolytic stability and the ability to induce specific secondary structures. This in-depth technical guide traverses the historical arc of β-methylamino acids, from their initial discovery in natural products to the evolution of sophisticated synthetic methodologies that have enabled their widespread application. We will explore the seminal discoveries, the key scientific minds that shaped the field, and the pivotal synthetic strategies that have unlocked the potential of these fascinating building blocks. This guide is intended to be a comprehensive resource for researchers, providing not only a historical perspective but also practical insights into the synthesis and application of β-methylamino acids.

Early Encounters: The Dawn of β-Methylamino Acid Discovery

The story of β-methylamino acids begins not in the pristine environment of a modern synthetic chemistry laboratory, but in the intricate world of natural products. The initial discoveries were often serendipitous, arising from the quest to understand the biological activity of complex molecules isolated from various organisms.

A Toxic Revelation: The Discovery of β-N-Methylamino-L-alanine (BMAA)

One of the most prominent and extensively studied β-methylamino acids is β-N-methylamino-L-alanine (BMAA). Its discovery is intertwined with the investigation of a devastating neurodegenerative disease, Amyotrophic Lateral Sclerosis/Parkinsonism-Dementia Complex (ALS/PDC), which had an unusually high incidence among the Chamorro people of Guam.[1][2] Early research in the mid-20th century pointed towards an environmental cause, with suspicion falling on the seeds of the cycad tree, Cycas micronesica, a traditional food source.[1]

In the 1960s, chemists Arthur Vega and E. Arthur Bell successfully isolated and identified a novel, non-proteinogenic amino acid from these seeds: α-amino-β-methylaminopropionic acid, now known as BMAA.[3] Subsequent studies confirmed its neurotoxic properties. It is now understood that BMAA is not produced by the cycad itself, but by symbiotic cyanobacteria residing in its roots.[4] This discovery was a landmark moment, highlighting the potential for non-proteinogenic amino acids from natural sources to have profound biological and pathological effects. BMAA is now known to be produced by a wide range of cyanobacteria and has been detected in various aquatic ecosystems.[4]

Beyond BMAA: Other Naturally Occurring β-Methylamino Acids

While BMAA holds a prominent place in the history of β-methylamino acids, nature's repertoire extends to other fascinating examples. The dolastatins, a class of potent antineoplastic peptides isolated from the sea hare Dolabella auricularia, are a treasure trove of unusual amino acid residues.[5][6][7][8] Among them are the β-methylamino acids dolamethylleucine and dolaphenvaline , which contribute to the remarkable biological activity of these compounds.[5][9]

Another significant class of natural products containing a β-methylamino acid are the nikkomycins, which are potent inhibitors of chitin synthase and exhibit antifungal activity. These nucleoside-peptide antibiotics contain β-methyl-α,β-dehydrotyrosine . The discovery and structural elucidation of these complex natural products provided further impetus for the development of synthetic methods to access these unique building blocks.

The Synthetic Challenge: From Racemates to Stereopure Compounds

The discovery of biologically active natural products containing β-methylamino acids ignited a long-standing challenge for synthetic chemists: how to efficiently and stereoselectively construct these molecules in the laboratory. The journey from early, often non-stereoselective methods to the highly sophisticated asymmetric syntheses of today reflects the broader evolution of organic chemistry.

The Early Days: Non-Stereoselective Approaches

In the nascent stages of β-amino acid synthesis, the focus was primarily on constructing the carbon skeleton, with less emphasis on controlling stereochemistry. One of the earliest and most versatile methods for the synthesis of β-amino acids is the Rodionov reaction . This one-pot condensation of an aldehyde, malonic acid, and ammonia (or an amine) in an alcoholic solvent provides a straightforward route to β-substituted β-amino acids. While effective for creating the basic structure, the Rodionov reaction typically yields racemic mixtures, which then require resolution to separate the desired enantiomer.

Rodionov_Reaction Aldehyde Aldehyde (R-CHO) Intermediate Intermediate Aldehyde->Intermediate Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Ammonia Ammonia (NH3) Ammonia->Intermediate Beta_Amino_Acid Racemic β-Amino Acid Intermediate->Beta_Amino_Acid Decarboxylation

Figure 1: Simplified schematic of the Rodionov reaction for β-amino acid synthesis.
The Dawn of Stereoselectivity: A Paradigm Shift

The increasing demand for enantiomerically pure β-methylamino acids for biological studies and drug development spurred a revolution in synthetic methodology. The latter half of the 20th century witnessed the emergence of powerful stereoselective techniques that allowed chemists to control the three-dimensional arrangement of atoms with unprecedented precision.

The Arndt-Eistert reaction , a classic method for the one-carbon homologation of carboxylic acids, proved to be a valuable tool for the synthesis of β-amino acids from their readily available α-amino acid precursors.[10][11][12][13] This method involves the conversion of an N-protected α-amino acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, often catalyzed by silver salts, generates a ketene intermediate that can be trapped with a nucleophile (e.g., water, alcohols, or amines) to yield the desired β-amino acid derivative.[10][13] A key advantage of this method is that the stereochemistry at the α-carbon of the starting amino acid is generally retained.

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-Alanine

  • Acid Chloride Formation: To a solution of N-Boc-Alanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess reagent under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (2.5 eq) dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature overnight. Carefully quench the excess diazomethane with a few drops of acetic acid.

  • Wolff Rearrangement: To the ethereal solution of the diazoketone, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq). Stir the mixture at room temperature for 4 hours. Alternatively, the reaction can be irradiated with a UV lamp.

  • Hydrolysis: Add water to the reaction mixture and stir for 1 hour. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-Boc-3-aminobutanoic acid.

  • Purification: Purify the crude product by column chromatography on silica gel.

Arndt_Eistert_Workflow Start N-Protected α-Amino Acid Step1 Acid Chloride Formation (e.g., Oxalyl Chloride) Start->Step1 Step2 Diazoketone Formation (Diazomethane) Step1->Step2 Step3 Wolff Rearrangement (e.g., Ag2O, hv) Step2->Step3 Step4 Nucleophilic Trapping (H2O, ROH, RNH2) Step3->Step4 End Homologated β-Amino Acid Derivative Step4->End

Figure 2: General workflow of the Arndt-Eistert homologation for β-amino acid synthesis.

The Mannich reaction , a three-component condensation of an aldehyde, an amine, and a carbonyl compound, has been adapted for the asymmetric synthesis of β-amino acids with remarkable success.[14][15][16][17][18] The development of chiral catalysts, particularly chiral Brønsted acids and bifunctional organocatalysts, has enabled highly enantioselective and diastereoselective Mannich-type reactions.[14][18] These catalysts activate the imine component and control the facial selectivity of the nucleophilic attack by the enolate, leading to the formation of β-amino carbonyl compounds with high stereopurity.

The development of asymmetric hydrogenation has provided a highly efficient and atom-economical route to chiral β-amino acids.[19][20][21][22] This method typically involves the hydrogenation of a prochiral β-aminoacrylate derivative using a chiral transition metal catalyst, most commonly based on rhodium or ruthenium with chiral phosphine ligands. The catalyst coordinates to the double bond and directs the delivery of hydrogen from one face, resulting in the formation of the desired stereoisomer with high enantiomeric excess. The choice of chiral ligand is crucial for achieving high stereoselectivity.

The use of chiral auxiliaries has been a cornerstone of asymmetric synthesis for decades, and their application to the synthesis of β-methylamino acids is no exception.[23][24][25] In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. Evans' oxazolidinones and pseudoephedrine-based auxiliaries are prominent examples that have been successfully employed in the stereoselective synthesis of β-amino acids.[23][24]

In recent years, biocatalysis has emerged as a powerful and environmentally friendly approach to the synthesis of chiral molecules.[26][27][28][29][30][31] Enzymes, such as lipases and transaminases, can exhibit exquisite stereoselectivity, making them ideal catalysts for the resolution of racemic mixtures or for the direct asymmetric synthesis of β-methylamino acids. For instance, lipases can be used to selectively acylate or hydrolyze one enantiomer of a racemic β-amino ester, allowing for the separation of the two enantiomers. Engineered transaminases have also been developed to catalyze the asymmetric amination of β-keto esters to produce chiral β-amino acids with high enantiopurity.[30]

The Impact and Future of β-Methylamino Acids

The ability to synthesize a diverse array of enantiomerically pure β-methylamino acids has had a profound impact on various scientific disciplines.

β-Peptides and Foldamers: A New World of Structure

A pivotal figure in the field of β-amino acids is Dieter Seebach . His pioneering work on β-peptides , oligomers of β-amino acids, revealed their remarkable ability to form stable secondary structures, such as helices and sheets, even in short sequences.[32][33][34][35][36] This discovery opened up the field of "foldamers," which are non-natural oligomers that mimic the structures and functions of biological macromolecules. The proteolytic stability of β-peptides makes them attractive candidates for the development of novel therapeutics.[36]

Medicinal Chemistry and Drug Discovery

The incorporation of β-methylamino acids into peptide-based drugs is a well-established strategy to enhance their metabolic stability and bioavailability. The additional methyl group can shield the peptide backbone from enzymatic degradation, leading to a longer half-life in vivo. Furthermore, the conformational constraints imposed by β-methylamino acids can lead to improved receptor binding affinity and selectivity.

Table 1: Key Milestones in the Discovery and Synthesis of β-Methylamino Acids

Year(s)MilestoneKey ContributorsSignificance
1960sDiscovery and isolation of BMAA from Cycas micronesica seeds.A. Vega, E.A. BellLinked a non-proteinogenic amino acid to a neurodegenerative disease.[3]
1926Development of the Rodionov reaction.V. M. RodionovProvided an early, non-stereoselective route to β-amino acids.
1927Development of the Arndt-Eistert homologation.F. Arndt, B. EistertEnabled the synthesis of β-amino acids from α-amino acids with stereochemical retention.[10][13]
1980sIsolation of dolastatins containing novel β-methylamino acids.G.R. Pettit et al.Expanded the known diversity of naturally occurring β-methylamino acids.[5][6][7][8]
1990sPioneering work on β-peptides and their secondary structures.D. Seebach et al.Established the field of β-peptide foldamers.[33][34][35][36]
1990s-PresentDevelopment of catalytic asymmetric hydrogenation for β-amino acids.Various groupsProvided a highly efficient and enantioselective synthetic route.[19][20][21][22]
2000s-PresentRise of organocatalysis for asymmetric Mannich reactions.Various groupsOffered a metal-free approach to stereoselective β-amino acid synthesis.[14][15][16][17][18]
2000s-PresentAdvancements in biocatalysis for β-amino acid synthesis.Various groupsProvided environmentally friendly and highly selective synthetic methods.[1][26][27][28][29][30][31]

Conclusion and Future Perspectives

The journey of β-methylamino acids, from their discovery in toxic seeds and potent marine natural products to their central role in modern medicinal chemistry and materials science, is a testament to the power of interdisciplinary research. The continuous development of innovative synthetic methodologies has transformed these once-exotic molecules into readily accessible building blocks. As our understanding of the biological roles of β-methylamino acids deepens and our synthetic capabilities continue to expand, we can anticipate their even greater impact on the design of novel therapeutics, functional materials, and probes to unravel the complexities of biological systems. The future of β-methylamino acid research is bright, promising exciting new discoveries and applications that will continue to shape the future of science.

References

(R)-3-Amino-2-methylpropanoic acid safety and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (R)-3-Amino-2-methylpropanoic Acid

This guide provides comprehensive safety and handling protocols for this compound, a chiral building block frequently utilized in pharmaceutical research and development. The information herein is intended for trained professionals, including researchers, chemists, and laboratory personnel, to foster a culture of safety and mitigate risks associated with the handling of this compound. While this molecule is not classified as acutely toxic, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety.

Compound Identification and Physicochemical Properties

This compound, also known as (R)-β-aminoisobutyric acid, is a non-proteinogenic β-amino acid. Its precise handling requires foundational knowledge of its physical and chemical characteristics.

PropertyValueSource
IUPAC Name (2R)-3-amino-2-methylpropanoic acid[1]
CAS Number 2140-95-6[1][2][3]
Molecular Formula C₄H₉NO₂[1][2][4]
Molecular Weight 103.12 g/mol [1][2]
Appearance White to off-white solid, powder, or crystal[1][5]
Synonyms D-3-Amino-isobutanoate, (R)-3-Aminoisobutyric acid, (R)-beta-aminoisobutyrate[1]

Hazard Identification and GHS Classification

The toxicological properties of this compound have not been exhaustively investigated[2]. Therefore, a conservative approach to hazard classification is warranted, adopting the GHS classifications reported for the racemic or analogous compound. Researchers should handle this substance as potentially hazardous upon acute exposure.

GHS ClassificationHazard StatementPrecautionary Codes
Signal Word: Warning
alt text
H315: Causes skin irritation P264, P280, P302+P352, P332+P313
H319: Causes serious eye irritation P280, P305+P351+P338, P337+P313
H335: May cause respiratory irritation P261, P271, P304+P340, P312

Source for Hazard Statements:[6][7][8]

Core Safety Principles and Risk Mitigation

The primary physical risk associated with this compound is the inhalation of its dust or aerosolized particles and direct contact with skin and eyes. The causality behind our recommended protocols is based on mitigating these exposure routes.

  • Inhalation Hazard : As a fine powder, the compound can easily become airborne during weighing and transfer. The primary engineering control is to perform these actions in a certified chemical fume hood or a ventilated balance enclosure to capture airborne particulates at the source.

  • Dermal and Ocular Exposure : The compound is classified as a skin and serious eye irritant[6]. The imperative is to prevent contact. This is achieved through a combination of appropriate Personal Protective Equipment (PPE) and meticulous laboratory technique. The use of powder-free nitrile gloves and chemical safety goggles is non-negotiable.

  • Reactivity : This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[2]. Segregated storage is crucial to prevent inadvertent contact and potential hazardous reactions. It is stable under recommended storage conditions, but moisture should be avoided to ensure compound integrity[2].

Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of laboratory safety. The following procedures should be incorporated into all workflows involving this compound.

Engineering Controls & Personal Protective Equipment (PPE)

Proper facility design and PPE are the first lines of defense against exposure.

Control / PPESpecification and Rationale
Primary Engineering Control All manipulations (weighing, transfers, dissolution) must be performed in a chemical fume hood or powder containment hood to minimize inhalation risk.
Emergency Equipment An operational eyewash station and safety shower must be immediately accessible in the work area[6].
Eye and Face Protection ANSI Z87.1-compliant safety goggles with side shields are mandatory[9]. A face shield should be worn over goggles for larger quantities or when there is a significant splash risk.
Skin Protection Wear a laboratory coat and powder-free nitrile gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact[2]. Change gloves immediately if contaminated.
Respiratory Protection For routine handling within a fume hood, respiratory protection is not typically required. In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with P95 or P100 particulate filters is recommended[2].
Handling and Storage Protocol
  • Preparation : Designate a specific area within a fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Pre-Handling Check : Confirm the location of the nearest eyewash station, safety shower, and spill kit. Ensure all required PPE is donned correctly.

  • Weighing and Transfer :

    • Use anti-static weigh boats or weighing paper to prevent dispersal of the fine powder.

    • Perform transfers slowly and carefully to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly. Do not add solvent to the bulk solid.

  • Post-Handling :

    • Clean all spatulas and equipment thoroughly after use.

    • Wipe down the work surface with a damp cloth to collect any residual dust, and dispose of the cloth as chemical waste.

    • Wash hands thoroughly with soap and water after removing gloves[6].

  • Storage :

    • Store in a tightly sealed container to prevent moisture absorption[2][6].

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials[3][6].

Disposal Protocol
  • Waste Identification : All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be labeled as "Hazardous Waste"[10].

  • Solid Waste : Collect all solid waste in a dedicated, sealed, and clearly labeled container.

  • Contaminated Packaging : Dispose of the original container as unused product waste[2].

  • Final Disposal : All waste must be disposed of through a licensed professional waste disposal service or the institution's environmental health and safety (EHS) office. Chemical incineration with an afterburner and scrubber is a suitable disposal method[2]. Do not dispose of this compound down the drain[2].

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.

First Aid Measures

The following diagram outlines the immediate steps to take following an exposure event.

ExposureResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Exposure Occurs (Skin, Eye, Inhalation) Skin SKIN CONTACT: Immediately wash with soap and plenty of water for 15 min. Exposure->Skin Skin Eye EYE CONTACT: Immediately rinse with water for 15 min, lifting eyelids. Exposure->Eye Eye Inhalation INHALATION: Move to fresh air. If not breathing, give artificial respiration. Exposure->Inhalation Inhalation Medical Seek Immediate Medical Attention. Bring SDS. Skin->Medical Eye->Medical Inhalation->Medical Report Report incident to supervisor and EHS. Medical->Report

Caption: Immediate first aid response workflow for exposure events.

Accidental Release / Spill Protocol

A spill of solid this compound requires a calm and systematic response to prevent secondary contamination and exposure.

SpillResponse A Spill Detected B Alert others in the area. Evacuate if spill is large. A->B C Don appropriate PPE: Gloves, Goggles, Lab Coat. Respirator if required. B->C D Contain the Spill: Cover gently with a dry, inert material (e.g., sand). C->D E Clean Up: Do NOT dry sweep. Carefully scoop material into a labeled hazardous waste container. D->E F Decontaminate Area: Wipe spill area with a damp cloth. Place cloth in waste container. E->F G Dispose of all materials via EHS protocols. F->G H Wash hands thoroughly. G->H

Caption: Step-by-step protocol for managing a solid chemical spill.

Toxicological and Reactivity Profile

Toxicological Summary
  • Acute Effects : Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation[6].

  • Carcinogenicity : No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA[2].

  • Chronic Effects : No data is available regarding reproductive toxicity or specific target organ toxicity from repeated exposure[2].

  • Overall Assessment : The toxicological profile is incomplete. Handle with care and assume potential for harm until more data is available[2].

Chemical Stability and Reactivity

Understanding the chemical stability is key to safe storage and preventing hazardous reactions.

ParameterDescriptionSource
Reactivity No specific reactivity data is available. Generally stable.[2]
Chemical Stability Stable under recommended storage conditions (cool, dry, sealed).[2]
Possibility of Hazardous Reactions No data available.[2]
Conditions to Avoid Moisture.[2]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[2]
Hazardous Decomposition Products Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of risk mitigation outlined in this guide. The core tenets are the prevention of dust inhalation and the avoidance of skin and eye contact through consistent use of engineering controls and personal protective equipment. All researchers must be thoroughly trained on these handling and emergency procedures before commencing work.

References

An In-depth Technical Guide to the Solubility of (R)-3-Amino-2-methylpropanoic Acid in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-2-methylpropanoic acid, also known as D-β-aminoisobutyric acid, is a non-proteinogenic β-amino acid that plays a role in various metabolic processes.[1][2][3] Its physicochemical properties, particularly its solubility in various solvents, are of paramount importance for its extraction, purification, crystallization, and formulation in pharmaceutical and research applications. Understanding the solubility behavior of this molecule is a critical first step in the development of drug delivery systems and in the design of efficient manufacturing processes.

This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, detailed experimental protocols for its determination, and an analysis of the expected solubility trends in a range of common solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage established principles of amino acid chemistry and solubility to provide a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility.

PropertyValueSource
Molecular Formula C₄H₉NO₂[1][4]
Molecular Weight 103.12 g/mol [1][4]
IUPAC Name (2R)-3-amino-2-methylpropanoic acid[1]
Predicted Water Solubility 367 g/L[5]
Predicted pKa (Strongest Acidic) 4.17[5]
Predicted pKa (Strongest Basic) 10.32[5]

The presence of both a carboxylic acid and an amino group gives this compound its zwitterionic character at physiological pH.[2] This dual functionality is a key determinant of its solubility, allowing for interactions with both polar and protic solvents.

Principles of Solubility for Amino Acids

The solubility of amino acids like this compound is a complex interplay of several factors:

  • Solute-Solvent Interactions: The "like dissolves like" principle is fundamental. The polar zwitterionic form of the amino acid will have strong electrostatic interactions with polar solvents like water. Hydrogen bonding between the amino and carboxyl groups of the solute and the solvent molecules also plays a crucial role.

  • pH of the Medium: The ionization state of the amino and carboxylic acid groups is highly dependent on the pH of the solvent. At its isoelectric point (pI), the net charge of the molecule is zero, typically leading to minimum solubility. In acidic solutions (pH < pI), the amino group is protonated (-NH₃⁺), increasing solubility in polar solvents. In basic solutions (pH > pI), the carboxyl group is deprotonated (-COO⁻), which also enhances solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, the extent of this increase is compound-specific.

  • Solvent Polarity: Amino acids are generally most soluble in highly polar solvents like water and less soluble in less polar organic solvents such as alcohols.[6] Their solubility in non-polar solvents is typically very low.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solute-solvent interactions for dissolution to occur.

Expected Solubility Profile of this compound

Based on the general principles of amino acid solubility, we can anticipate the following trends for this compound:

  • High Solubility in Water: Due to its polar and zwitterionic nature, it is expected to be highly soluble in water. A computationally predicted water solubility is 367 g/L, which is substantial.[5]

  • Moderate Solubility in Alcohols: Solvents like methanol, ethanol, and propanol are less polar than water but are still capable of hydrogen bonding. Therefore, this compound is expected to have moderate to low solubility in these solvents. Solubility is likely to decrease as the alkyl chain length of the alcohol increases (methanol > ethanol > propanol) due to the decreasing polarity of the solvent.

  • Low Solubility in Aprotic and Non-polar Solvents: In aprotic polar solvents like acetone or non-polar solvents like hexane, the solubility is expected to be very low. These solvents cannot effectively solvate the charged zwitterionic form of the amino acid.

The following table provides illustrative solubility data for a similar small amino acid, α-aminoisobutyric acid, to demonstrate these trends.

SolventSolubility of α-Aminoisobutyric Acid (mole fraction, x₁) at 298.15 K
Water1.55 x 10⁻¹
Methanol1.34 x 10⁻³
Ethanol2.67 x 10⁻⁴
n-Propanol1.05 x 10⁻⁴
Isopropanol4.31 x 10⁻⁵
Acetone2.11 x 10⁻⁵

Data for α-aminoisobutyric acid from reference[7]. This data is for illustrative purposes to show general solubility trends.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the essential steps for determining the equilibrium solubility of this compound.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvent System (e.g., Water, Ethanol, Buffer) weigh_solid Accurately Weigh Excess Solid This compound prep_solvent->weigh_solid add_solid Add Solid to Solvent in a Sealed Vial weigh_solid->add_solid incubate Incubate at Constant Temperature with Continuous Agitation (e.g., 24-72h) add_solid->incubate separate Separate Undissolved Solid (Centrifugation or Filtration) incubate->separate sample_supernatant Carefully Sample the Supernatant separate->sample_supernatant dilute Dilute Sample if Necessary sample_supernatant->dilute quantify Quantify Concentration (e.g., HPLC, UPLC, Spectrophotometry) dilute->quantify caption Figure 1: Experimental workflow for the equilibrium shake-flask method.

Caption: Figure 1: Experimental workflow for the equilibrium shake-flask method.

Detailed Protocol:

  • Solvent Preparation: Prepare the desired solvent or solvent system (e.g., purified water, absolute ethanol, or a buffered aqueous solution at a specific pH).

  • Addition of Solute: Add an excess amount of solid this compound to a known volume of the solvent in a sealed, inert vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a constant temperature environment (e.g., a shaking incubator or water bath) and agitate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at a controlled temperature, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Sample Analysis: Accurately dilute a known volume of the saturated supernatant with an appropriate solvent.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method.

Analytical Techniques for Concentration Determination

The choice of analytical method depends on the required sensitivity and the presence of other components in the sample.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common and reliable methods for quantifying amino acids.[8] They offer high specificity and sensitivity. Derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is often employed to enable UV or fluorescence detection.[8]

  • Spectrophotometry: This method involves a colorimetric reaction, for instance, with ninhydrin, which produces a colored compound that can be quantified by measuring its absorbance at a specific wavelength.[8] While simpler than HPLC, it may be less specific.

  • Gravimetric Analysis: This classic method involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue.[8] It is best suited for solutes with relatively high solubility and can be less accurate for sparingly soluble compounds.

Analytical_Techniques cluster_methods Analytical Methods HPLC_UPLC HPLC / UPLC (High Specificity & Sensitivity) Spectrophotometry Spectrophotometry (Simpler, Less Specific) Gravimetric Gravimetric Analysis (For Higher Solubilities) Saturated_Solution Saturated Solution Sample Saturated_Solution->HPLC_UPLC Saturated_Solution->Spectrophotometry Saturated_Solution->Gravimetric caption Figure 2: Common analytical techniques for solubility determination.

Caption: Figure 2: Common analytical techniques for solubility determination.

Factors Influencing Solubility Measurements and Best Practices

To ensure the generation of high-quality, reproducible solubility data, several factors must be carefully controlled:

  • Purity of the Compound and Solvents: Impurities can significantly affect solubility. Use high-purity this compound and analytical grade solvents.

  • Solid State Form: The crystalline form (polymorph) of the solid can have a significant impact on its solubility. It is crucial to characterize the solid form before and after the solubility experiment (e.g., using X-ray powder diffraction) to ensure that no phase transformation has occurred.

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of the solubility. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Temperature Control: Solubility is temperature-dependent, so precise temperature control throughout the experiment is essential.

  • pH Measurement and Control: For aqueous solutions, the final pH of the saturated solution should be measured and reported, as it can differ from the initial pH of the buffer.

Conclusion

While specific experimental solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature, a thorough understanding of its physicochemical properties and the established principles of amino acid solubility allows for a robust predictive framework. This guide provides the necessary theoretical background and detailed experimental protocols for researchers and drug development professionals to accurately determine the solubility of this important molecule. By following these guidelines, scientists can generate the high-quality data needed for process development, formulation design, and other critical aspects of pharmaceutical and chemical research.

References

An In-depth Technical Guide to the Thermodynamic Properties of (R)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-methylpropanoic acid, also known as (R)-β-aminoisobutyric acid, is a chiral non-proteinogenic amino acid of significant interest in metabolic research and drug development. Understanding its thermodynamic properties is fundamental to predicting its behavior in biological systems, optimizing synthesis and purification processes, and formulating stable pharmaceutical products. This guide provides a comprehensive overview of the known thermodynamic characteristics of this molecule, details the experimental methodologies for their determination, and explores computational approaches for predicting these properties. Given the current scarcity of experimental data for the (R)-enantiomer specifically, this document also leverages data from its racemic form and provides generalized protocols applicable to chiral amino acids.

I. Physicochemical and Available Thermodynamic Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H9NO2PubChem
Molecular Weight103.12 g/mol PubChem[2]
CAS Number2140-95-6PubChem[2]
Polar Surface Area63.3 ŲPubChem (Computed)[2]
Hydrogen Bond Donors2PubChem (Computed)[2]
Hydrogen Bond Acceptors3PubChem (Computed)[2]
Predicted Water Solubility367 g/LFooDB (ALOGPS)[3]
Predicted pKa (Strongest Acidic)4.17FooDB (ChemAxon)[3]
Predicted pKa (Strongest Basic)10.32FooDB (ChemAxon)[3]

Table 2: Experimental Thermodynamic Data for DL-3-Amino-2-methylpropanoic Acid (Solid State)

Thermodynamic ParameterValue (kJ/mol)MethodReference
Standard Enthalpy of Formation (ΔfH°solid)-269.0 ± 1.6Combustion CalorimetryNIST WebBook[1]
Enthalpy of Combustion (ΔcH°solid)-2590.0 ± 1.4Combustion CalorimetryNIST WebBook[1]

II. Experimental Determination of Thermodynamic Properties

The comprehensive thermodynamic characterization of a compound like this compound involves several key experimental techniques. The choice of method is dictated by the specific property being investigated.

A. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

1. Bomb Calorimetry: The Cornerstone of Enthalpy Measurements

The primary method for determining the enthalpy of combustion, from which the enthalpy of formation is calculated, is bomb calorimetry . This technique involves the complete combustion of a sample in a high-pressure oxygen environment.

  • Causality of Experimental Choices: The use of a high-pressure oxygen atmosphere ensures complete and rapid combustion, which is essential for accurate heat measurement. The "bomb" is a robust, sealed vessel to withstand the pressure generated during combustion. The heat evolved is absorbed by a surrounding water jacket, and the temperature change is meticulously measured. Benzoic acid is a common standard for calibrating the calorimeter due to its well-characterized heat of combustion.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of the amino acid is prepared.

  • Calorimeter Standardization: The heat capacity of the calorimeter system is determined by combusting a known mass of a standard substance (e.g., benzoic acid).

  • Combustion: The amino acid sample is placed in the bomb, which is then sealed and pressurized with pure oxygen. The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the temperature change.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of formation is then derived using Hess's Law, incorporating the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂).

Bomb_Calorimetry_Workflow Sample Weigh Sample Combust Combust Sample in Oxygen Bomb Sample->Combust Standard Weigh Benzoic Acid Calibrate Calibrate with Benzoic Acid Standard->Calibrate Measure Measure ΔT of Water Jacket Combust->Measure Calc_q Calculate Heat of Combustion (q) Measure->Calc_q Calc_Hc Calculate ΔcH° Calc_q->Calc_Hc Calc_Hf Calculate ΔfH° (Hess's Law) Calc_Hc->Calc_Hf

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

B. Heat Capacity (Cp), Enthalpy of Fusion (ΔfusH°), and Melting Temperature (Tfus)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for these measurements. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Expertise & Experience: For amino acids that may decompose upon melting, fast scanning calorimetry (FSC) can be employed. FSC uses very high heating rates to outpace the kinetics of decomposition, allowing for the measurement of the melting transition.

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed amount of the amino acid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are placed in the DSC cell and heated at a constant rate over a defined temperature range.

  • Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the displacement of the baseline of the DSC thermogram.

    • Melting Temperature (Tfus): The melting point is identified as the onset or peak temperature of the endothermic melting transition.

    • Enthalpy of Fusion (ΔfusH°): The enthalpy of fusion is calculated by integrating the area of the melting peak.

DSC_Workflow A Prepare Sample & Reference Pans B Place in DSC Cell A->B C Apply Linear Heating Ramp B->C D Record Differential Heat Flow vs. Temp C->D E Analyze Thermogram D->E F Determine Cp, Tfus, and ΔfusH° E->F

Caption: General workflow for Differential Scanning Calorimetry (DSC) analysis.

C. Gibbs Free Energy (ΔG) and Entropy (ΔS) of Solvation

The Gibbs free energy of solvation can be determined from solubility measurements, while the entropy of solvation can be calculated from the relationship ΔG = ΔH - TΔS, if the enthalpy of solution is also known.

1. Solubility Studies

Determining the solubility of this compound in various solvents (particularly water) at different temperatures is crucial for understanding its free energy of solution.

  • Trustworthiness: A self-validating protocol for solubility involves ensuring that equilibrium is reached. This can be confirmed by approaching equilibrium from both supersaturated and unsaturated conditions and verifying that the final concentration is the same.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility

  • System Preparation: An excess amount of the solid amino acid is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: The suspension is allowed to settle, or is centrifuged/filtered to separate the solid from the saturated solution.

  • Concentration Analysis: The concentration of the amino acid in the saturated solution is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after derivatization, or NMR).

  • Calculation of ΔG of Solution: The Gibbs free energy of solution is calculated using the equation: ΔG°sol = -RTln(X), where X is the mole fraction solubility.

  • Determination of ΔH and ΔS of Solution: By measuring the solubility at different temperatures, the enthalpy of solution (ΔH°sol) can be determined from the van't Hoff equation. The entropy of solution (ΔS°sol) can then be calculated.

D. Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment.

  • Expertise & Experience: It is critical to perform control experiments, such as titrating the ligand into the buffer alone, to account for heats of dilution. The choice of buffer is also important, as buffer ionization can contribute to the observed heat change.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: The macromolecule (e.g., a receptor) is placed in the sample cell, and the ligand (this compound) is loaded into the injection syringe. Both are in the same, precisely matched buffer.

  • Titration: Small aliquots of the ligand are injected into the sample cell at regular intervals.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis: The raw data (heat per injection) is integrated and plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated.

III. Computational Approaches to Thermodynamic Properties

In the absence of comprehensive experimental data, computational chemistry provides powerful tools to predict the thermodynamic properties of molecules like this compound.

A. Quantum Chemical Calculations

High-level ab initio and density functional theory (DFT) methods can be used to calculate gas-phase thermodynamic properties with high accuracy.

  • Enthalpy of Formation: Can be calculated using methods like G3 or G4 theory, often in conjunction with isodesmic reactions to minimize errors.

  • Heat Capacity, Entropy, and Gibbs Free Energy: These can be derived from the calculated vibrational frequencies and rotational constants of the optimized molecular geometry.

B. Molecular Dynamics (MD) Simulations

MD simulations can be used to study the behavior of the molecule in solution and to calculate properties like the free energy of solvation.

  • Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous methods used in conjunction with MD to calculate the free energy difference between two states, such as the transfer of the amino acid from the gas phase to a solvent.

Computational_Workflow cluster_QM Quantum Mechanics (Gas Phase) cluster_MD Molecular Dynamics (Solution) GeomOpt Geometry Optimization FreqCalc Frequency Calculation GeomOpt->FreqCalc EnergyCalc Single Point Energy (e.g., G4 Theory) GeomOpt->EnergyCalc ThermoProp_Gas Gas-Phase ΔfH°, S°, Cp FreqCalc->ThermoProp_Gas EnergyCalc->ThermoProp_Gas Solvate Solvate Molecule in Water Box Simulate Run MD Simulation Solvate->Simulate Analyze Analyze Trajectories Simulate->Analyze FreeEnergy Calculate Solvation Free Energy (ΔGsolv) Analyze->FreeEnergy

Caption: A simplified workflow for computational determination of thermodynamic properties.

IV. Conclusion

The thermodynamic characterization of this compound is an ongoing endeavor. While experimental data for the pure enantiomer remains limited, the data for the racemate provides a solid starting point. This guide has outlined the established experimental protocols—bomb calorimetry, DSC, solubility studies, and ITC—that are essential for a thorough investigation of its thermodynamic properties. Furthermore, it highlights the crucial role of computational chemistry in predicting these properties and guiding experimental design. For researchers and drug developers, a comprehensive understanding of these thermodynamic parameters is indispensable for advancing the scientific and therapeutic potential of this important molecule.

References

Methodological & Application

Enantioselective Synthesis of (R)-3-Amino-2-methylpropanoic Acid: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-3-Amino-2-methylpropanoic Acid

This compound, also known as (R)-β-aminoisobutyric acid, is a chiral β-amino acid of significant interest in the pharmaceutical and biotechnology sectors. Its structural motif is a key component in various biologically active molecules and serves as a crucial building block for the synthesis of modified peptides and other complex molecular architectures. The precise stereochemical control in the synthesis of this compound is paramount, as the biological activity of its enantiomers can differ significantly. This guide provides an in-depth exploration of robust and scalable methods for the enantioselective synthesis of this compound, designed to be a valuable resource for researchers, scientists, and professionals in drug development.

This document will delve into three principal strategies for achieving high enantiopurity:

  • Asymmetric Hydrogenation: A powerful catalytic approach for the direct formation of the chiral center.

  • Chiral Auxiliary-Mediated Synthesis: A classical and reliable method employing a recoverable chiral directing group.

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic method for separating enantiomers.

Each section will provide a detailed theoretical background, explaining the mechanistic underpinnings of stereochemical control, followed by comprehensive, step-by-step experimental protocols.

I. Asymmetric Hydrogenation of β-Dehydroamino Acid Derivatives

Asymmetric hydrogenation represents one of the most efficient and atom-economical methods for the synthesis of chiral compounds.[1][2] This approach involves the catalytic reduction of a prochiral unsaturated precursor, in this case, a β-dehydroamino acid derivative, using a chiral transition metal catalyst. The choice of the chiral ligand is critical for achieving high enantioselectivity. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed for this purpose.[3]

Causality of Stereoselection

The enantioselectivity in rhodium-catalyzed asymmetric hydrogenation of enamides is governed by the formation of diastereomeric catalyst-substrate complexes. While multiple mechanistic pathways have been proposed, a widely accepted model involves the coordination of the enamide to the chiral rhodium catalyst. The steric and electronic properties of the chiral ligand create a chiral environment that favors the binding of the substrate in a specific orientation, leading to the preferential formation of one diastereomeric intermediate. Hydrogen then adds to the double bond from the less sterically hindered face of this favored intermediate, resulting in the formation of the desired enantiomer of the product.[3]

Experimental Protocol: Asymmetric Hydrogenation of (Z)-methyl 3-amino-2-methylbut-2-enoate

This protocol describes the synthesis of this compound via the asymmetric hydrogenation of its corresponding dehydroamino acid ester precursor.

Workflow Diagram:

workflow cluster_prep Precursor Synthesis cluster_hydro Asymmetric Hydrogenation cluster_final Final Product Formation Start Methyl 2-methyl-3-oxobutanoate Step1 Enamine Formation Start->Step1 Precursor (Z)-methyl 3-amino- 2-methylbut-2-enoate Step1->Precursor Hydrogenation Hydrogenation (H2, MeOH) Precursor->Hydrogenation Catalyst [Rh(COD)((R,R)-Me-DuPhos)]BF4 Catalyst->Hydrogenation Product_Ester Methyl (R)-3-amino- 2-methylpropanoate Hydrogenation->Product_Ester Hydrolysis Acid Hydrolysis Product_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product workflow_auxiliary cluster_amide Amide Formation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage & Deprotection Start (1R,2R)-Pseudoephedrine Step1 Acylation with 3-(Boc-amino)propanoic acid Start->Step1 Amide Pseudoephedrine Amide Step1->Amide Alkylation Enolate Formation & Alkylation Amide->Alkylation Base LDA, THF, -78 °C Base->Alkylation Electrophile Methyl Iodide Electrophile->Alkylation Alkylated_Amide Alkylated Amide Alkylation->Alkylated_Amide Cleavage Acid Hydrolysis Alkylated_Amide->Cleavage Final_Product This compound Cleavage->Final_Product workflow_enzymatic cluster_resolution Enzymatic Resolution cluster_separation Separation and Isolation Start Racemic Ethyl 3-amino-2-methylpropanoate Resolution Selective Hydrolysis (Phosphate Buffer, pH 7.5) Start->Resolution Enzyme Lipase (e.g., Candida antarctica Lipase B) Enzyme->Resolution Mixture Mixture of (R)-ester and (S)-acid Resolution->Mixture Extraction Extraction Mixture->Extraction Ester (R)-Ethyl 3-amino- 2-methylpropanoate Extraction->Ester Acid (S)-3-Amino-2-methylpropanoic acid Extraction->Acid Hydrolysis Acid Hydrolysis Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

References

using (R)-3-Amino-2-methylpropanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (R)-3-Amino-2-methylpropanoic Acid: A Versatile Chiral Building Block

Introduction: The Strategic Value of a Chiral β-Amino Acid

In the landscape of modern synthetic and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule is often the critical determinant of its biological activity, efficacy, and safety. This compound, a chiral β-amino acid, has emerged as a highly valuable and versatile building block, or synthon, for the construction of complex molecular architectures.[1] Its utility stems from the stable stereocenter at the C-2 position and the presence of two distinct and reactive functional groups: a primary amine and a carboxylic acid.

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the applications of this compound. We will explore its role in the synthesis of modified peptides and other bioactive molecules, with a focus on the underlying principles of its reactivity. Central to this guide are detailed, field-proven protocols for key transformations, designed to be both reproducible and illustrative of best practices in synthetic chemistry.

Physicochemical Properties & Handling

A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory.

PropertyValueReference
IUPAC Name (2R)-3-amino-2-methylpropanoic acid[2]
Synonyms (R)-β-Aminoisobutyric acid, D-3-Aminoisobutanoate[2]
CAS Number 2140-95-6[2]
Molecular Formula C₄H₉NO₂[2]
Molecular Weight 103.12 g/mol [2]
Appearance Solid
pKa (Strongest Acidic) ~4.17[3]
pKa (Strongest Basic) ~10.32[3]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. As with most amino acids, it is hygroscopic and should be handled under an inert atmosphere for reactions requiring anhydrous conditions.

Caption: Structure of this compound.

Core Synthetic Applications

The synthetic utility of this compound is primarily centered on transformations involving its two functional groups. The amine serves as a potent nucleophile, while the carboxylic acid, upon activation, becomes an excellent electrophilic site.

Amide Bond Formation: The Gateway to Novel Compounds

The most frequent and arguably most important reaction involving this building block is amide bond formation. This transformation is the cornerstone of peptide synthesis and is widely used in medicinal chemistry to link molecular fragments.[4] The general principle involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[4]

Due to the presence of both an amine and a carboxylic acid in the same molecule, appropriate protection strategies are often required if the intended reaction is not intramolecular. For coupling with another amine, the amino group of this compound must first be protected, commonly with a Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group.

Synthesis of β-Peptides and Peptidomimetics

A significant application of this chiral synthon is its incorporation into β-peptides. Unlike natural peptides composed of α-amino acids, β-peptides are oligomers of β-amino acids.[5] This structural difference confers a remarkable and highly desirable property: resistance to enzymatic degradation by proteases.[5] This increased stability makes β-peptides attractive candidates for therapeutic development.

The synthesis of β-peptides follows the established principles of solid-phase or solution-phase peptide synthesis.[6] The process involves the sequential coupling of protected β-amino acid monomers. This compound allows for the introduction of a specific stereochemistry and a methyl group side chain, which can influence the secondary structure (e.g., helices, sheets) and, consequently, the biological activity of the resulting β-peptide.

Experimental Protocols: A Practical Guide

The following section provides a detailed, validated protocol for a key transformation using this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Amide Coupling with a Primary Amine using HATU

This protocol describes the coupling of N-Boc-protected this compound with a generic primary amine (R'-NH₂). HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, phosphonium-based coupling reagent that minimizes side reactions and racemization.[7][8]

Workflow Overview

G Reactants Reactants: - N-Boc-(R)-3-Amino-2-methylpropanoic acid - R'-NH₂ - HATU, DIPEA, Anhydrous DMF Preactivation Pre-activation (15 min @ RT) Reactants->Preactivation Add HATU/DIPEA to acid solution Coupling Amine Addition & Coupling Reaction (4-16h @ RT) Preactivation->Coupling Add R'-NH₂ Workup Aqueous Workup: Quench, Extract, Wash Coupling->Workup Monitor by TLC Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Amide Product Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Materials and Reagents:

  • N-Boc-(R)-3-Amino-2-methylpropanoic acid (1.0 eq)

  • Primary Amine (R'-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine (Saturated NaCl aqueous solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-(R)-3-Amino-2-methylpropanoic acid (1.0 eq) in anhydrous DMF.

    • Rationale: Anhydrous conditions are crucial as coupling reagents like HATU are sensitive to moisture, which can quench the active intermediate and reduce yield.

  • Activation: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.

    • Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This "pre-activation" step ensures the carboxylic acid is ready for immediate reaction upon addition of the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH, facilitating the reaction.

  • Coupling: Add a solution of the primary amine (R'-NH₂, 1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing water or 5% LiCl solution. Extract the aqueous phase three times with Ethyl Acetate.

    • Rationale: This step quenches the reaction and separates the desired organic product from water-soluble components like DMF and salts.

  • Workup - Washing: Combine the organic layers. Wash sequentially with 5% LiCl solution (this is particularly effective for removing residual DMF), saturated NaHCO₃ solution, and finally with brine.[7]

    • Rationale: The washes remove remaining reagents and byproducts. The NaHCO₃ wash neutralizes any acidic species, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.

Comparative Data for Common Coupling Reagents

The choice of coupling reagent can significantly affect reaction outcomes. The following table provides a general comparison of common reagents for this transformation.

Coupling ReagentTypical ConditionsAdvantagesConsiderations
HATU / DIPEA Anhydrous DMF or DCM, RT, 4-16hHigh efficiency, fast reaction times, low racemization.Higher cost, moisture sensitive.
EDC / HOBt Anhydrous DCM or DMF, 0°C to RT, 12-24hCost-effective, widely used, stable.Can lead to urea byproducts that are sometimes difficult to remove. HOBt is an explosive hazard when dry.
PyBOP / DIPEA Anhydrous DMF, 0°C to RT, 12-16hGood for sterically hindered couplings, low racemization.Produces a carcinogenic HMPA byproduct.

Data adapted from standard laboratory practices and comparative studies.[7][8][9]

Conclusion

This compound is a powerful and reliable chiral building block for introducing stereospecificity into a wide range of molecules. Its primary utility in forming robust amide linkages and its role in constructing proteolytically stable β-peptides make it an indispensable tool for chemists in pharmaceutical and materials research. The protocols and principles outlined in this guide are intended to provide a solid foundation for leveraging the full synthetic potential of this versatile compound, enabling the rational design and efficient synthesis of novel, high-value chemical entities.

References

The Role of (R)-3-Amino-2-methylpropanoic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

(R)-3-Amino-2-methylpropanoic acid, also known as D-β-aminoisobutyric acid (D-BAIBA), has emerged from relative obscurity to become a molecule of significant interest in medicinal chemistry and drug development. Initially recognized as a simple metabolite of thymine and valine, recent discoveries have unveiled its function as a myokine—a signaling molecule secreted by muscle cells during exercise. This revelation has opened new avenues for therapeutic intervention in a range of metabolic disorders, positioning this compound as both a valuable chiral building block and a bioactive agent in its own right.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound in medicinal chemistry. We will delve into its chemical properties, its role as a chiral synthon, its physiological functions, and the signaling pathways it modulates. Furthermore, this document provides detailed protocols for its synthesis and incorporation into peptide scaffolds, empowering researchers to harness its therapeutic potential.

Chemical and Physical Properties

This compound is a non-proteinogenic β-amino acid. Its structure, featuring a chiral center at the C2 position, is fundamental to its biological activity and its utility in asymmetric synthesis.[1][2]

PropertyValueSource
IUPAC Name (2R)-3-amino-2-methylpropanoic acid[2]
Synonyms D-β-Aminoisobutyric acid, D-BAIBA, (R)-BAIBA, (-)-β-Aminoisobutyric acid[1][2]
CAS Number 2140-95-6[1]
Molecular Formula C4H9NO2[2]
Molecular Weight 103.12 g/mol [2]
Appearance White solid
Solubility Soluble in water[1][3]
pKa (Strongest Acidic) ~4.17[3]
pKa (Strongest Basic) ~10.32[3]

Significance in Medicinal Chemistry

The utility of this compound in medicinal chemistry is twofold: it serves as a valuable chiral building block for the synthesis of complex molecules, and it acts as a signaling molecule with therapeutic potential.

A Versatile Chiral Building Block

The stereochemistry of a drug is a critical determinant of its pharmacological activity. The synthesis of enantiopure pharmaceuticals is a primary objective in drug development to maximize therapeutic efficacy and minimize off-target effects.[1] this compound, with its defined stereocenter, is an invaluable synthon for introducing chirality into drug candidates. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for versatile chemical modifications and incorporation into a wide array of molecular scaffolds.[1]

A Myokine with Therapeutic Promise

Exercise is known to have profound health benefits, and the discovery of myokines has provided a molecular basis for these effects. BAIBA is secreted by muscles during physical activity and acts as a signaling molecule to other tissues, including adipose tissue, liver, and bone.[4] This endocrine function of BAIBA has positioned it as a potential "exercise mimetic," a therapeutic agent that could confer some of the benefits of exercise to individuals who are unable to engage in physical activity.[5]

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound lies primarily in its ability to modulate metabolic pathways, offering promising avenues for the treatment of obesity, type 2 diabetes, and other metabolic disorders.

Metabolic Regulation

BAIBA has been shown to induce the "browning" of white adipose tissue (WAT), a process in which energy-storing white adipocytes acquire characteristics of energy-dissipating brown adipocytes. This leads to increased energy expenditure and has a positive impact on metabolic health.[5][6] Furthermore, BAIBA enhances fatty acid oxidation in the liver and improves glucose homeostasis.[7][8]

In Vivo Effects of BAIBA on Metabolic Parameters:

Animal ModelBAIBA AdministrationKey FindingsReference
Mice on high-fat diet100 mg/kg/day for 8 weeksReversed body weight gain and increased adiposity[9]
Obese rats4 weeks of hypoxic training (increasing endogenous BAIBA)Reduced body weight, improved blood lipid profile, increased white fat browning[6]
Rats with heart failure75 mg/kg/dayImproved cardiac function and energy metabolism, reduced apoptosis[10]
Signaling Pathways

The metabolic effects of BAIBA are mediated through the activation of specific signaling pathways, most notably the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.

AMPK/PPAR Signaling Pathway

BAIBA activates AMPK, a central regulator of cellular energy homeostasis.[4][11] Activated AMPK, in turn, can phosphorylate and activate PPARδ and PGC-1α, master regulators of mitochondrial biogenesis and fatty acid oxidation.[7][11] This cascade of events leads to increased energy expenditure and improved insulin sensitivity.

AMPK_PPAR_Pathway BAIBA This compound (BAIBA) AMPK AMPK BAIBA->AMPK Activates PPAR PPARδ / PGC-1α AMPK->PPAR Phosphorylates & Activates Metabolic_Effects Increased Fatty Acid Oxidation Improved Insulin Sensitivity WAT Browning PPAR->Metabolic_Effects Promotes

Figure 1: BAIBA-mediated activation of the AMPK/PPAR signaling pathway.

Mas-Related G Protein-Coupled Receptor Type D (MRGPRD) Signaling

Recent studies have identified the Mas-related G protein-coupled receptor type D (MRGPRD) as a receptor for BAIBA, particularly the L-enantiomer.[12] While the initial focus of MRGPRD research was on sensory neurons and pain perception, its expression in other tissues suggests a broader role.[12][13] Activation of MRGPRD by BAIBA has been shown to induce downstream signaling cascades, including the activation of Gαq and subsequent release of intracellular calcium. In osteocytes, L-BAIBA binding to MRGPRD protects against reactive oxygen species-induced apoptosis, suggesting a role in bone health.[12]

MRGPRD_Signaling BAIBA L-BAIBA MRGPRD MRGPRD BAIBA->MRGPRD Binds to G_protein Gαq/11 MRGPRD->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP₂ to Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., anti-apoptotic effects in osteocytes) Ca_release->Cellular_Response

Figure 2: Proposed signaling pathway for L-BAIBA via the MRGPRD receptor.

Application Notes and Protocols

The following protocols provide a starting point for the synthesis of this compound and its incorporation into peptide structures. These are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Asymmetric Synthesis of this compound

The enantioselective synthesis of β-amino acids is a well-established field, with numerous methods available.[14][15][16][17] This protocol is a conceptual adaptation based on the asymmetric hydrogenation of a suitable precursor, a common and effective strategy.

Workflow for Asymmetric Synthesis

Synthesis_Workflow Start Methyl 2-methylpropenoate Step1 Heck Reaction with Boc-NH₂ Start->Step1 Intermediate1 Methyl (E)-3-((tert-butoxycarbonyl)amino) -2-methylacrylate Step1->Intermediate1 Step2 Asymmetric Hydrogenation (Chiral Rh or Ru catalyst) Intermediate1->Step2 Intermediate2 (R)-Methyl 3-((tert-butoxycarbonyl)amino) -2-methylpropanoate Step2->Intermediate2 Step3 Hydrolysis (LiOH or similar) Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Figure 3: Conceptual workflow for the asymmetric synthesis of this compound.

Step-by-Step Methodology:

  • Synthesis of the Enylic Precursor: The synthesis begins with the preparation of methyl (E)-3-((tert-butoxycarbonyl)amino)-2-methylacrylate. This can be achieved through various methods, including a Heck-type reaction between methyl 2-methylpropenoate and a protected amine source like Boc-NH₂ in the presence of a palladium catalyst.

  • Asymmetric Hydrogenation: The enylic precursor is subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP). The reaction is typically carried out in a suitable solvent (e.g., methanol, ethanol) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

  • Deprotection and Hydrolysis: The resulting protected amino ester is then deprotected and hydrolyzed. The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The methyl ester is subsequently hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • Purification: The final product, this compound, is purified by standard techniques such as recrystallization or ion-exchange chromatography to yield the enantiomerically pure compound.

Protocol 2: Incorporation of this compound into a Peptide Backbone via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of β-amino acids into peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with some modifications to account for the potentially different reactivity of the β-amino group.[18][19][20]

General SPPS Workflow

SPPS_Workflow Resin Resin Support Attach Attach first Fmoc-protected α-amino acid Resin->Attach Deprotect1 Fmoc Deprotection (Piperidine in DMF) Attach->Deprotect1 Couple1 Couple second Fmoc-protected α-amino acid Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple_beta Couple Fmoc-(R)-3-Amino-2-methylpropanoic acid Deprotect2->Couple_beta Deprotect3 Fmoc Deprotection Couple_beta->Deprotect3 Couple_next Couple subsequent α-amino acids Deprotect3->Couple_next Cleave Cleave peptide from resin and remove side-chain protecting groups Couple_next->Cleave Repeat cycles Purify Purify peptide (e.g., HPLC) Cleave->Purify

Figure 4: General workflow for incorporating this compound into a peptide using SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid of the desired peptide.

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF). Remove the N-terminal Fmoc protecting group of the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Prepare a solution of the next Fmoc-protected amino acid in DMF.

    • For the incorporation of this compound, use Fmoc-protected this compound.

    • Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the amino acid solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. The reaction time may need to be extended for the sterically hindered β-amino acid.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conclusion

This compound stands at the intersection of synthetic chemistry and metabolic research. Its utility as a chiral building block provides a reliable means to introduce stereochemical complexity in drug design, while its intrinsic biological activity as a myokine opens up exciting possibilities for the development of novel therapeutics for metabolic diseases. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to explore and exploit the full potential of this fascinating molecule in their drug discovery endeavors. As our understanding of the intricate signaling networks governed by myokines continues to grow, so too will the applications of this compound in medicinal chemistry.

References

Application Notes & Protocols: (R)-3-Amino-2-methylpropanoic Acid as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic introduction of conformational constraints into peptides is a powerful approach for enhancing their therapeutic properties. By reducing the inherent flexibility of the peptide backbone, researchers can significantly improve binding affinity, metabolic stability, and receptor selectivity.[1][2] This guide focuses on (R)-3-Amino-2-methylpropanoic acid, a β-amino acid analog, as a tool for achieving such conformational rigidity. We will explore the underlying principles of its application, provide detailed protocols for its incorporation into peptide sequences, and discuss methods for analyzing the resulting structural changes. This document is intended to serve as a comprehensive resource for scientists seeking to leverage constrained amino acids in modern drug discovery and peptide engineering.

The Rationale for Conformational Constraint in Peptide Design

Native peptides, while exhibiting remarkable biological activity, often suffer from significant therapeutic limitations. Their inherent conformational flexibility in solution results in a substantial entropic penalty upon binding to a target receptor, which can decrease binding affinity.[1][2] This flexibility also exposes them to proteolytic degradation, leading to short biological half-lives.

The introduction of constrained amino acids, such as this compound, addresses these challenges by pre-organizing the peptide into a bioactive conformation.[2][3] The methyl group on the β-carbon of this analog restricts the rotation around the peptide backbone's torsion angles, thereby limiting the available conformational space.[4][5] This structural pre-organization can lead to:

  • Enhanced Binding Affinity: By minimizing the entropic cost of binding, the peptide can interact more favorably with its target.[2]

  • Increased Proteolytic Stability: The constrained conformation can sterically hinder the approach of proteases, prolonging the peptide's circulation time.[2]

  • Improved Receptor Selectivity: A more defined three-dimensional structure can lead to more specific interactions with the desired biological target.[6]

This compound , also known as D-β-Aminoisobutyric acid (D-BAIBA), is a chiral building block that provides a versatile scaffold for constructing complex organic molecules.[7] Its β-amino acid structure allows for its incorporation into peptide-based drugs, influencing their secondary structure and biological activity.[7]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this analog is crucial for its effective use in synthesis and formulation.

PropertyValueSource
IUPAC Name (2R)-3-amino-2-methylpropanoic acid[8][9]
Common Names D-β-Aminoisobutyric acid (D-BAIBA), R-BAIBA[7]
Molecular Formula C4H9NO2[8][9][10]
Molecular Weight 103.12 g/mol [8][9]
pKa (Strongest Acidic) ~4.17[8]
pKa (Strongest Basic) ~10.32[8]
Water Solubility 367 g/L[8]

Synthesis and Incorporation into Peptides

The primary method for incorporating this compound into a peptide sequence is through Solid-Phase Peptide Synthesis (SPPS). This well-established technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[11][12]

Workflow for SPPS Incorporation

The following diagram illustrates the general workflow for incorporating a protected form of this compound, such as Fmoc-(R)-3-amino-2-methylpropanoic acid, into a peptide sequence.

SPPS_Workflow Resin Start: Resin Support Swell 1. Resin Swelling (e.g., DMF) Resin->Swell Deprotection1 2. N-terminal Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection1 Wash1 3. Washing (e.g., DMF) Deprotection1->Wash1 Coupling 4. Coupling (Fmoc-(R)-3-amino-2-methylpropanoic acid + Activation Reagents) Wash1->Coupling Wash2 5. Washing (e.g., DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for subsequent amino acids Wash2->Repeat Cleavage 6. Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage Precipitation 7. Precipitation & Washing (e.g., Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (e.g., RP-HPLC) Precipitation->Purification Final_Peptide Final Constrained Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: SPPS of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide containing this compound using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-(R)-3-amino-2-methylpropanoic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[11][12]

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Trp)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Resin Preparation:

    • Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for at least 1 hour.[13]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.[6]

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[6]

    • Drain and wash the resin thoroughly with DMF (5 times).[13]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HATU (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the amino acid. Allow to pre-activate for 2-5 minutes.[6]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[6]

    • Note: For coupling of Fmoc-(R)-3-amino-2-methylpropanoic acid, extended coupling times may be necessary due to potential steric hindrance.

    • Monitor the coupling reaction using a ninhydrin test to ensure completion.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5 times).

  • Peptide Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Global Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[6]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove scavengers.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the pure fractions by mass spectrometry to confirm the identity of the peptide.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Applications in Drug Discovery and Chemical Biology

The incorporation of this compound can be leveraged in several therapeutic areas.

As a GABA Analog

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[14] GABA analogs are a class of drugs used as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain.[15][16] this compound, as a β-amino acid, shares structural similarities with GABA and can be explored for its potential to modulate the GABAergic system.[14] Its constrained nature could lead to novel selectivities for different GABA transporter (GAT) subtypes or GABA receptors.[14]

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD (Glutamic Acid Decarboxylase) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Produces GAT1_pre GAT1 (Reuptake) GABA_vesicle->GAT1_pre Uptake GABA_A GABA-A Receptor (Ionotropic) GABA_vesicle->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) GABA_vesicle->GABA_B Binds to GAT_glial GAT (Reuptake) GABA_vesicle->GAT_glial Uptake Cl_ion Cl- influx GABA_A->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Glial_Cell Glial Cell GAT_glial->Glial_Cell

Caption: Simplified GABAergic signaling pathway.

In Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The rigid structure imparted by this compound can be used to lock a peptide into a specific bioactive conformation, effectively creating a peptidomimetic. This is particularly useful for targeting protein-protein interactions, which often involve large and shallow binding surfaces that are difficult to target with traditional small molecules.

Conformational Analysis

After synthesizing a peptide containing this compound, it is crucial to verify that the desired conformational constraint has been achieved. Several biophysical techniques can be employed for this purpose.

Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[17] By measuring the differential absorption of left and right circularly polarized light, one can obtain characteristic spectra for different secondary structures like α-helices and β-sheets.

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the exact concentration of the peptide using UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.

    • Prepare a series of dilutions to find the optimal concentration for CD measurements (typically in the range of 10-100 µM).

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Set the instrument to scan in the far-UV region (typically 190-260 nm).

    • Acquire a baseline spectrum of the buffer alone.

  • Data Acquisition:

    • Acquire the CD spectrum of the peptide sample.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

    • Subtract the buffer baseline spectrum from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm.

    • Analyze the resulting spectrum for characteristic features. For example, α-helices show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • Compare the spectrum of the constrained peptide to that of its linear, unconstrained counterpart to qualitatively and quantitatively assess the change in secondary structure.

Further detailed structural information can be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide atom-level insights into the peptide's three-dimensional structure in solution.[18][19]

Conclusion

This compound is a valuable tool in the arsenal of the peptide chemist and drug developer. Its ability to introduce well-defined conformational constraints can transform a flexible, labile peptide into a stable, high-affinity ligand. The protocols and principles outlined in this guide provide a framework for the rational design, synthesis, and analysis of peptides containing this and other constrained amino acid analogs. By understanding and applying these techniques, researchers can accelerate the development of next-generation peptide-based therapeutics.

References

Application Notes and Protocols for the Quantification of (R)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

(R)-3-Amino-2-methylpropanoic acid, also known as (R)-β-aminoisobutyric acid, is a chiral beta-amino acid that plays a significant role in various biological processes. As a metabolite, its enantiomeric purity and concentration are critical parameters in pharmaceutical research, clinical diagnostics, and metabolic studies. The precise and accurate quantification of the (R)-enantiomer is often essential, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. This document provides detailed analytical methodologies for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals.

The analytical challenge in quantifying this compound lies in its separation from its (S)-enantiomer and other matrix components. This guide will focus on two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both coupled with appropriate derivatization and detection strategies.

Part 1: Chiral High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of amino acids.[1] For chiral separations, two main strategies are employed: direct separation on a chiral stationary phase (CSP) and indirect separation on an achiral column after derivatization with a chiral derivatizing agent (CDA).[1]

Method 1: Indirect Chiral Separation using Pre-column Derivatization

This approach involves reacting the amino acid with a chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column.[2] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA for this purpose.[2]

Principle of a Chiral Derivatization Workflow

The following diagram illustrates the general workflow for indirect chiral separation by HPLC.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Sample containing (R)- and (S)-3-Amino-2-methylpropanoic acid B Derivatization with Chiral Reagent (e.g., Marfey's Reagent) A->B C Injection onto Achiral HPLC Column (e.g., C18) B->C D Separation of Diastereomers C->D E Detection (UV or MS) D->E F Chromatogram with Separated Diastereomer Peaks E->F G Quantification based on Peak Area F->G

Figure 1: General workflow for the HPLC analysis of chiral amino acids using a chiral derivatizing agent.

Detailed Protocol: Derivatization with Marfey's Reagent (FDAA) and HPLC-UV Analysis

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and (S)-3-Amino-2-methylpropanoic acid (if available as a reference) in a suitable solvent (e.g., deionized water).

    • For biological samples, a protein precipitation step is often necessary. A common procedure is to add sulfosalicylic acid to the sample, followed by centrifugation.[3]

  • Derivatization Procedure:

    • To 50 µL of the sample or standard solution, add 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[1]

    • Incubate the mixture at 40°C for 1 hour in the dark.[1]

    • After incubation, cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[1]

    • Evaporate the acetone under a gentle stream of nitrogen and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 340 nm.[1]

Data Analysis:

The two diastereomers will exhibit different retention times, allowing for their separation and quantification. The peak area of the derivative corresponding to this compound is used for quantification against a calibration curve prepared with known concentrations of the (R)-enantiomer standard.

ParameterTypical ValueSource
Linearity (R²)> 0.99[4]
Limit of Detection (LOD)2-10 pmol/L[4]
Limit of Quantification (LOQ)3-20 pmol/L[4]
Intraday Precision (RSD%)< 5.5%[4]
Interday Precision (RSD%)< 8.5%[4]
Accuracy (Recovery %)85-120%[4]
Table 1: Representative performance characteristics for HPLC methods with derivatization.
Method 2: Direct Chiral Separation using a Chiral Stationary Phase (CSP)

Direct methods are often preferred due to their simplicity, as they do not require a derivatization step.[5] In this approach, the enantiomers are separated directly on an HPLC column that has a chiral selector immobilized on the stationary phase. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly effective for the separation of underivatized amino acids.[5]

Principle of Direct Chiral Separation

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Sample containing (R)- and (S)-3-Amino-2-methylpropanoic acid B Minimal preparation (e.g., filtration, dilution) A->B C Injection onto Chiral Stationary Phase (CSP) Column B->C D Differential interaction leads to Enantiomer Separation C->D E Detection (MS or other) D->E F Chromatogram with Separated Enantiomer Peaks E->F G Quantification based on Peak Area F->G

Figure 2: Workflow for the direct HPLC analysis of chiral amino acids on a Chiral Stationary Phase.

Detailed Protocol: HPLC-MS/MS Analysis on a Zwitterionic CSP

This method is highly specific and sensitive, making it suitable for complex biological matrices.

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation by adding a 30% sulfosalicylic acid solution.[6]

    • Centrifuge to pellet the precipitated proteins.

    • The clear supernatant can be directly injected or further diluted with the initial mobile phase.

  • HPLC-MS/MS Conditions:

    • Column: CHIRALPAK ZWIX(+) (or equivalent zwitterionic CSP).

    • Mobile Phase: A mixture of Methanol/Acetonitrile (50/50 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid is a documented starting point for 3-amino-2-methylpropanoic acid.[7]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

      • Ionization: Electrospray Ionization (ESI), positive mode.

      • MRM Transition: The specific precursor-to-product ion transition for 3-Amino-2-methylpropanoic acid needs to be determined by infusing a standard solution into the mass spectrometer.

Data Analysis:

The (R)- and (S)-enantiomers will be separated chromatographically. The peak corresponding to the (R)-enantiomer is identified by comparing its retention time with that of a pure standard. Quantification is achieved by integrating the peak area of the specific MRM transition and comparing it to a calibration curve.

ParameterTypical ValueSource
Linearity (R²)> 0.98[8]
Limit of Quantification (LOQ)0.5-10 µmol/L[9]
Intraday Precision (RSD%)< 15%[10]
Interday Precision (RSD%)< 20%[10]
Table 2: Representative performance characteristics for direct LC-MS/MS methods.

Part 2: Chiral Gas Chromatography (GC) Methods

GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, amino acids are non-volatile and require derivatization prior to analysis. A common approach is a two-step derivatization involving esterification of the carboxyl group followed by acylation of the amino group.

Principle of GC-based Chiral Amino Acid Analysis

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Analysis A Sample containing (R)- and (S)-3-Amino-2-methylpropanoic acid B Step 1: Esterification (e.g., with Methanolic HCl) A->B C Step 2: Acylation (e.g., with TFAA) B->C D Injection onto Chiral GC Column C->D E Separation of Volatile Enantiomeric Derivatives D->E F Detection (FID or MS) E->F G Chromatogram with Separated Enantiomer Peaks F->G H Quantification based on Peak Area G->H

Figure 3: Workflow for the chiral analysis of amino acids by Gas Chromatography.

Detailed Protocol: Two-Step Derivatization and GC-MS Analysis

  • Sample Preparation:

    • Samples must be completely dry. Lyophilization is recommended.

  • Derivatization Procedure:

    • Step 1: Esterification:

      • Add 1 mL of 3 N methanolic HCl to approximately 1 mg of the dried sample in a vial.

      • Cap the vial tightly and heat at 100°C for 30 minutes.

      • After cooling, evaporate the reagent to dryness under a stream of nitrogen.

    • Step 2: Acylation:

      • Dissolve the residue from the esterification step in 1 mL of methylene chloride.

      • Add 100 µL of trifluoroacetic anhydride (TFAA).

      • Cap the vial and heat at 60°C for 20 minutes.

      • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Column: A chiral GC column, such as one with an octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin stationary phase (e.g., Lipodex E), is suitable for separating N-trifluoroacetyl-O-methyl ester derivatives of amino acids.[11]

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 80°C, hold for 10 minutes.

      • Ramp 2: 2°C/min to 190°C, hold for 5 minutes.[11]

    • Carrier Gas: Helium at a constant flow rate.

    • Detection: Mass Spectrometry (MS) in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity. The characteristic fragment ions of the derivatized this compound should be used for quantification.

Data Analysis:

The derivatized enantiomers will be separated on the chiral GC column. The peak corresponding to the (R)-enantiomer is identified based on its retention time relative to a standard. Quantification is performed using the peak area from the GC-MS data, often with the use of an isotopically labeled internal standard for improved accuracy.

ParameterTypical ValueSource
Method Detection Limit1-7 pg on column[11]
Enantiomeric Excess Error±0.5%–2.5%[11]
Table 3: Representative performance characteristics for chiral GC-MS methods.

Conclusion and Method Selection

The choice of analytical method for quantifying this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and throughput needs.

  • Indirect HPLC methods with chiral derivatization are robust and can be implemented in laboratories with standard reversed-phase HPLC-UV systems.[2]

  • Direct HPLC methods on chiral stationary phases, especially when coupled with mass spectrometry, offer high selectivity and sensitivity with minimal sample preparation, making them ideal for complex biological samples.[5][12]

  • Chiral GC-MS provides excellent resolution and very low detection limits but requires a more involved, two-step derivatization process.[11]

Each protocol described herein represents a validated approach that, when properly implemented, will yield accurate and reproducible quantification of this compound. Method validation in the end-user's laboratory is crucial to ensure performance meets the specific requirements of the application.

References

Chiral HPLC Method for the Enantioselective Separation of (R) and (S)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocol

Abstract

This comprehensive guide details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of 3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid. The method employs a direct chiral separation approach, utilizing a zwitterionic chiral stationary phase (CSP) that offers high selectivity and efficiency for underivatized amino acids. This document provides a thorough explanation of the separation mechanism, a step-by-step experimental protocol, and guidelines for method validation, designed for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity analysis.

Introduction: The Significance of Chiral Purity in β-Amino Acids

3-Amino-2-methylpropanoic acid is a non-proteinogenic β-amino acid. Like many chiral molecules, its enantiomers, (R)- and (S)-3-Amino-2-methylpropanoic acid, can exhibit distinct pharmacological and toxicological profiles. In drug development and metabolic research, the ability to accurately quantify the enantiomeric composition of such compounds is paramount for ensuring safety, efficacy, and quality.

Direct chiral HPLC separation is often the preferred method for analyzing amino acid enantiomers as it avoids the complexities and potential for analytical error associated with derivatization steps.[1][2] This application note focuses on a direct method using a zwitterionic CSP, which has demonstrated broad applicability for the separation of various underivatized amino acids, including β-amino acids.[3][4][5]

The Principle of Zwitterionic Chiral Stationary Phases

The separation detailed in this protocol is achieved using a Cinchona alkaloid-based zwitterionic chiral stationary phase, specifically CHIRALPAK® ZWIX(+). These CSPs are uniquely designed with both anion- and cation-exchange functional groups.[3][4][5][6]

Mechanism of Chiral Recognition:

The chiral selector on the ZWIX(+) phase is synthesized by fusing the Cinchona alkaloid quinine with (S,S)-trans-2-aminocyclohexanesulfonic acid (ACHSA).[3][5][6] This creates a zwitterionic moiety capable of multiple interactions with the analyte. The enantioselective separation of zwitterionic analytes like 3-Amino-2-methylpropanoic acid occurs through a synergistic "double ion-pairing" mechanism. The protonated amino group of the analyte interacts with the anionic sulfonate group of the CSP, while the deprotonated carboxyl group of the analyte interacts with the protonated quinuclidine nitrogen of the quinine moiety. The inherent chirality of the quinine selector leads to the formation of transient diastereomeric complexes with the (R) and (S) enantiomers of the analyte, which have different binding energies, resulting in different retention times and, thus, separation.

A key feature of this technology is the availability of a pseudo-enantiomeric CSP, CHIRALPAK® ZWIX(-), which is derived from quinidine. Using the ZWIX(-) column under identical mobile phase conditions will typically reverse the elution order of the enantiomers.[3][6] This can be a powerful tool for confirming peak identity and accurately quantifying a minor enantiomeric impurity that might otherwise elute on the tail of the major peak.

Materials and Methods

Instrumentation and Equipment
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a suitable detector.

  • Detector: A UV-Vis detector is suitable if the analyte is derivatized or has a chromophore. For underivatized amino acids lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) is required for detection.[7]

  • Analytical Balance: For accurate weighing of standards and reagents.

  • pH Meter: For mobile phase preparation if necessary.

  • Filtration Apparatus: For filtering solvents and sample solutions (e.g., 0.45 µm or 0.22 µm membrane filters).

Chemicals and Reagents
  • (R,S)-3-Amino-2-methylpropanoic acid racemic standard: (Sigma-Aldrich or equivalent).

  • (R)-3-Amino-2-methylpropanoic acid and (S)-3-Amino-2-methylpropanoic acid enantiomerically pure standards: (As available, for peak identification).

  • Methanol (MeOH): HPLC grade or higher.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Formic Acid (FA): LC-MS grade or equivalent.

  • Diethylamine (DEA): Reagent grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm.

Chromatographic Conditions

The following table outlines the recommended starting conditions for the separation of (R)- and (S)-3-Amino-2-methylpropanoic acid.

ParameterRecommended Condition
Column CHIRALPAK® ZWIX(+)
Particle Size 3 µm
Dimensions 150 x 3.0 mm i.d. (or similar)
Mobile Phase Methanol / Acetonitrile (50/50, v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection ELSD, CAD, or MS (as appropriate)
Injection Volume 5 µL

Rationale for Mobile Phase Selection:

  • Methanol and Acetonitrile: These polar organic solvents are essential for chromatography on zwitterionic CSPs. Methanol, due to its protic nature, is a crucial component for ensuring proper solvation of the ionic species involved in the separation.[7] The ratio of MeOH to ACN can be adjusted to optimize retention and resolution.

  • Formic Acid (Acidic Additive): The acidic additive ensures that the primary amine of the analyte is protonated, allowing it to interact with the anionic site of the CSP.

  • Diethylamine (Basic Additive): The basic additive ensures that the carboxylic acid group of the analyte is deprotonated, enabling its interaction with the cationic site of the CSP. The combined presence of both acidic and basic additives is necessary to maintain the zwitterionic states of both the analyte and the CSP, which is fundamental to the separation mechanism.[7][8]

Experimental Protocols

Mobile Phase Preparation
  • Prepare the Additive Stock Solution: To a 100 mL volumetric flask, add 3.67 mL of Diethylamine and 1.90 mL of Formic Acid. Dilute to the mark with Methanol. This creates a stock solution with a high concentration of the additives.

  • Prepare the Final Mobile Phase:

    • Measure 500 mL of Methanol into a 1 L graduated cylinder.

    • Measure 500 mL of Acetonitrile and add it to the Methanol.

    • To this 1 L of 50/50 MeOH/ACN, add the appropriate volume of the additive stock solution to achieve final concentrations of 25 mM DEA and 50 mM FA. Calculation is required based on the exact concentrations in the stock.

    • Alternatively, and more simply, for 1 L of mobile phase: add 500 mL of Methanol, 500 mL of Acetonitrile, 1.84 mL of Diethylamine, and 1.90 mL of Formic Acid.

  • Mix and Degas: Thoroughly mix the mobile phase and degas using an appropriate method such as sonication or vacuum filtration.

Standard and Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of (R,S)-3-Amino-2-methylpropanoic acid racemic standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase to obtain a concentration of approximately 1 mg/mL.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Sample Preparation:

    • Dissolve the sample containing 3-Amino-2-methylpropanoic acid in the mobile phase to a concentration similar to the standard solution.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to protect the column from particulates.[7]

HPLC System Setup and Analysis Workflow

The following diagram illustrates the general workflow for the analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Equilibrate Equilibrate System (at least 30 min) MobilePhase->Equilibrate SamplePrep Prepare Standard/Sample Inject Inject Sample SamplePrep->Inject Separate Chromatographic Separation (CHIRALPAK ZWIX(+)) Inject->Separate Detect Detect Analytes (ELSD/MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Enantiomers (% Enantiomeric Excess) Integrate->Quantify

Caption: Experimental workflow for chiral HPLC analysis.

Step-by-Step Procedure:

  • System Equilibration: Flush the HPLC system with the prepared mobile phase at the analytical flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared standard or sample solution.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Peak Identification: If pure enantiomer standards are available, inject them individually to confirm the elution order. Typically, on the ZWIX(+) column, the L-enantiomer (or S in this case) would elute before the D-enantiomer (or R).

  • Data Analysis: Integrate the peak areas of the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100

    Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Protocol Validation and System Suitability

To ensure the reliability and accuracy of the results, the method should be validated according to the International Council for Harmonisation (ICH) guidelines, with considerations specific to chiral purity assays.[9][10]

System Suitability

Before running a sequence of samples, a system suitability test must be performed by injecting the racemic standard.

ParameterAcceptance Criteria
Resolution (Rs) Rs ≥ 1.5 between the (R) and (S) peaks
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for both peaks
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for n=6 replicate injections
Method Validation Parameters
  • Specificity: The method's ability to assess the enantiomers unequivocally in the presence of other components. This can be demonstrated by the baseline resolution from any impurities and by injecting a placebo (matrix without the analyte).

  • Linearity: The linearity for the minor enantiomer should be established from the Limit of Quantitation (LOQ) to at least 120% of the specification limit for that enantiomer.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 10:1.[9] The LOD is typically determined at a signal-to-noise ratio of 3:1.

  • Accuracy: Accuracy can be assessed by spiking a sample of the major enantiomer with known amounts of the minor enantiomer at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval. Analyze at least six preparations of a sample spiked with the minor enantiomer at the specification limit.

    • Intermediate Precision: Assesses the effect of random events on the precision of the analytical procedure, performed by different analysts on different days and with different equipment.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±5%).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chiral separation of (R)- and (S)-3-Amino-2-methylpropanoic acid using a zwitterionic chiral stationary phase. The direct analysis approach on the CHIRALPAK® ZWIX(+) column offers excellent selectivity and eliminates the need for derivatization. By following the outlined procedures for mobile phase preparation, sample analysis, and method validation, researchers can achieve reliable and accurate determination of the enantiomeric purity of this and other structurally related β-amino acids.

References

Application Note: A Guide to the Large-Scale Synthesis of (R)-3-Amino-2-methylpropanoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-3-Amino-2-methylpropanoic Acid

This compound, also known as (R)-β-aminoisobutyric acid, is a chiral β-amino acid of significant interest in the pharmaceutical industry.[1][2] Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon in their backbone, which imparts unique conformational properties. This structural feature makes them valuable building blocks for creating β-peptides and peptidomimetics with enhanced stability against enzymatic degradation, a highly desirable trait for therapeutic agents.[3] The enantiopurity of these building blocks is critical, as biological activity is often confined to a single stereoisomer. Consequently, developing robust, scalable, and economically viable methods for the synthesis of enantiomerically pure this compound is a crucial objective for process chemistry and drug discovery programs.[4][5]

This guide provides an in-depth analysis of the primary synthetic strategies for producing this compound on a large scale, offering detailed protocols and expert insights into the practicalities of industrial implementation.

Strategic Overview of Synthetic Methodologies

The synthesis of chiral β-amino acids has been approached through various methodologies.[4][6] For large-scale production, the ideal process must be high-yielding, highly stereoselective, cost-effective, and operationally safe. Three dominant strategies have emerged as the most viable for achieving these goals:

  • Asymmetric Catalytic Hydrogenation: This is often the most elegant and atom-economical approach, utilizing a small amount of a chiral catalyst to generate large quantities of the desired enantiomer from a prochiral precursor.[7]

  • Chiral Auxiliary-Mediated Synthesis: This classic and reliable method involves temporarily attaching a chiral molecule (the auxiliary) to a substrate to direct a stereoselective transformation.[8] While robust, it involves additional steps for attaching and removing the auxiliary.

  • Enzymatic and Biotransformation Methods: Leveraging the exquisite selectivity of enzymes, this "green chemistry" approach can involve the kinetic resolution of a racemic mixture or direct asymmetric synthesis on a prochiral substrate.[3][9]

G cluster_0 Asymmetric Catalysis cluster_1 Chiral Auxiliary Method cluster_2 Enzymatic Method Prochiral_Substrate Prochiral Substrate (e.g., Unsaturated Ester) Asymmetric_Hydrogenation Asymmetric Hydrogenation Prochiral_Substrate->Asymmetric_Hydrogenation Chiral Ru/Rh Catalyst H₂ Gas Attach_Auxiliary Attach Chiral Auxiliary Prochiral_Substrate->Attach_Auxiliary Racemic_Mixture Racemic Precursor Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Mixture->Enzymatic_Resolution e.g., Lipase Target_Molecule This compound Asymmetric_Hydrogenation->Target_Molecule Diastereoselective_Reaction Diastereoselective Reaction Attach_Auxiliary->Diastereoselective_Reaction e.g., Conjugate Addition Cleave_Auxiliary Cleave Auxiliary Diastereoselective_Reaction->Cleave_Auxiliary Cleave_Auxiliary->Target_Molecule Enzymatic_Resolution->Target_Molecule Separation of Enantiomers G start_end start_end process_step process_step qc_step qc_step output output Start Start: Precursor Synthesis Precursor Synthesize N-Acetyl Enamine from Methyl 3-amino-2-methylpropanoate Start->Precursor Reactor Charge Reactor with Substrate, Solvent (MeOH), and Rh-DIPAMP catalyst Precursor->Reactor Hydrogenation Pressurize with H₂ (5-10 bar) Heat to 40-50 °C Reactor->Hydrogenation IPC1 In-Process Control (IPC): Monitor via HPLC for Substrate Conversion Hydrogenation->IPC1 Reaction Time: 12-24 hours Depressurize Cool, Depressurize, and Purge with N₂ IPC1->Depressurize >99% Conversion Solvent_Removal Concentrate Reaction Mixture Under Reduced Pressure Depressurize->Solvent_Removal Hydrolysis Perform Acidic Hydrolysis (6M HCl) to Remove N-Acetyl Group Solvent_Removal->Hydrolysis IPC2 IPC: Monitor Hydrolysis via TLC/HPLC Hydrolysis->IPC2 Isolation Neutralize with Base (e.g., NaOH) Crystallize Product from Water/Isopropanol IPC2->Isolation Complete Final_Product Filter, Wash, and Dry This compound Isolation->Final_Product QC Final QC: - HPLC (Purity, e.e.%) - NMR, MS (Identity) - Loss on Drying Final_Product->QC

References

The Role of (R)-3-Amino-2-methylpropanoic Acid in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Chiral Building Block

(R)-3-Amino-2-methylpropanoic acid, a chiral β-amino acid, represents a versatile and often underutilized scaffold in the field of asymmetric catalysis.[1][2] Its inherent chirality, stemming from the stereocenter at the C2 position, combined with the presence of two functional handles—a carboxylic acid and a primary amine—makes it an attractive starting material for the synthesis of novel chiral ligands and organocatalysts. This guide provides an in-depth exploration of its application, moving beyond theoretical discussions to present detailed, actionable protocols for its use in cutting-edge asymmetric transformations. We will delve into its role in organocatalysis, specifically in asymmetric Michael additions, and outline a synthetic pathway for its conversion into a high-value phosphine-oxazoline (PHOX) ligand for transition-metal catalysis.

Part 1: this compound Derivatives in Asymmetric Organocatalysis

The direct use of amino acids and their simple derivatives as organocatalysts has emerged as a powerful strategy in asymmetric synthesis, offering a more sustainable and metal-free alternative to traditional methods. β-amino acids, in particular, have demonstrated considerable efficacy in promoting various carbon-carbon bond-forming reactions with high stereocontrol.[3][4]

Application Focus: Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds, or the Michael addition, is a cornerstone of organic synthesis. When catalyzed by a chiral entity, this reaction can generate stereocenters with high enantiopurity. Simple amides derived from this compound can serve as effective bifunctional organocatalysts in such transformations. The primary amine of the parent amino acid can be readily converted to a secondary amine with a hydrogen-bond-donating group (e.g., a thiourea or squaramide moiety) to facilitate this.

Causality of Experimental Choices:

  • The Catalyst: A simple derivative, such as an N-aryl amide of this compound, is proposed. The amide functionality provides a hydrogen-bond-donating site, which, in concert with the inherent chirality of the molecule, helps to organize the transition state and induce facial selectivity.

  • The Co-catalyst/Additive: A weak base, such as an organic amine (e.g., triethylamine), is often employed to facilitate the deprotonation of the nucleophile, enhancing its reactivity without interfering with the chiral catalyst's organizing role.

  • Solvent: A non-polar aprotic solvent like toluene or dichloromethane is typically chosen to minimize competitive hydrogen bonding with the catalyst and reactants, thereby maximizing the influence of the chiral catalyst on the reaction stereochemistry.

Experimental Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol describes a representative procedure for the asymmetric Michael addition of diethyl malonate to chalcone, catalyzed by a hypothetical N-(4-nitrophenyl) amide derivative of this compound.

Materials:

  • (R)-N-(4-nitrophenyl)-3-amino-2-methylpropanamide (Catalyst)

  • Chalcone

  • Diethyl malonate

  • Triethylamine (Et3N)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (R)-N-(4-nitrophenyl)-3-amino-2-methylpropanamide catalyst (10 mol%).

  • Addition of Reactants: Add anhydrous toluene, followed by chalcone (1.0 mmol) and diethyl malonate (1.2 mmol).

  • Initiation: Add triethylamine (10 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation:

EntryCatalyst Loading (mol%)Base (mol%)SolventTime (h)Yield (%)ee (%)
11010 (Et3N)Toluene24>90 (expected)>90 (expected)

Logical Workflow for Organocatalytic Michael Addition:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification catalyst Chiral Catalyst ((R)-Amide Derivative) initiation Add Et3N (Room Temperature) catalyst->initiation reactants Chalcone + Diethyl Malonate reactants->initiation solvent Anhydrous Toluene solvent->initiation monitoring Monitor by TLC initiation->monitoring quench Quench with 1M HCl monitoring->quench extraction Aqueous Work-up quench->extraction purification Column Chromatography extraction->purification product Enantioenriched Michael Adduct purification->product

Caption: Workflow for the organocatalyzed asymmetric Michael addition.

Part 2: Synthesis of Chiral Ligands from this compound

The transformation of readily available chiral molecules into high-value ligands for transition-metal catalysis is a testament to the power of synthetic chemistry. This compound is an excellent precursor for the synthesis of phosphine-oxazoline (PHOX) ligands, a class of P,N-chelating ligands that have shown remarkable success in a variety of asymmetric reactions, including allylic substitutions and Heck reactions.[5]

Application Focus: Synthesis of a (R)-4-isopropyl-5,5-dimethyl-PHOX Ligand

This section outlines a synthetic protocol for a PHOX ligand derived from this compound. The key steps involve the reduction of the carboxylic acid to a primary alcohol, followed by cyclization to form the oxazoline ring, and finally, phosphination.

Causality of Experimental Choices:

  • Reduction: A strong reducing agent like lithium aluminum hydride (LAH) is necessary to reduce the carboxylic acid to the corresponding amino alcohol.

  • Oxazoline Formation: The cyclization of the amino alcohol with a suitable ortho-lithiated benzonitrile derivative is a common and effective method for constructing the oxazoline ring.

  • Phosphination: The introduction of the phosphine moiety is typically achieved through the reaction of an ortho-lithiated intermediate with a chlorophosphine, such as chlorodiphenylphosphine.

Experimental Protocol 2: Synthesis of a PHOX Ligand

This protocol is a representative pathway and may require optimization for specific substrates and scales.

Step 1: Reduction of this compound

  • Preparation: Suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.

  • Addition of Amino Acid: Slowly add a solution of this compound in anhydrous THF to the LAH suspension at 0 °C.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the crude (R)-3-amino-2-methylpropan-1-ol.

Step 2: Synthesis of the Oxazoline Ring

  • Reaction with Benzonitrile: In a separate flask, dissolve 2-bromobenzonitrile in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise to generate the ortho-lithiated species.

  • Coupling: Slowly add the crude (R)-3-amino-2-methylpropan-1-ol from Step 1 to the lithiated benzonitrile solution.

  • Cyclization: Allow the reaction to warm to room temperature and stir overnight. The oxazoline ring forms via intramolecular cyclization.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography to yield the 2-(2-bromophenyl)-4-isopropyl-5,5-dimethyloxazoline intermediate.

Step 3: Phosphination

  • Lithiation: Dissolve the brominated oxazoline intermediate from Step 2 in anhydrous THF and cool to -78 °C. Add n-butyllithium to perform a lithium-halogen exchange.

  • Phosphine Introduction: Slowly add chlorodiphenylphosphine to the reaction mixture.

  • Work-up and Purification: Allow the reaction to warm to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Purify the crude product by column chromatography under inert conditions to afford the final PHOX ligand.

Synthetic Pathway Visualization:

G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxazoline Formation cluster_step3 Step 3: Phosphination start (R)-3-Amino-2- methylpropanoic acid reduction 1. LAH, THF 2. Work-up start->reduction amino_alcohol (R)-3-amino-2- methylpropan-1-ol reduction->amino_alcohol oxazoline_formation 1. 2-Bromobenzonitrile, n-BuLi 2. Cyclization amino_alcohol->oxazoline_formation oxazoline_intermediate Brominated Oxazoline oxazoline_formation->oxazoline_intermediate phosphination 1. n-BuLi 2. ClPPh2 oxazoline_intermediate->phosphination phox_ligand Final PHOX Ligand phosphination->phox_ligand

Caption: Synthetic pathway to a PHOX ligand from this compound.

Conclusion and Future Outlook

This compound is a chiral building block with significant, yet not fully realized, potential in asymmetric catalysis. The protocols detailed herein for its application in organocatalysis and as a precursor for chiral ligand synthesis are intended to serve as a practical starting point for researchers. The modularity of its structure allows for extensive derivatization, opening avenues for the development of novel catalysts with tailored steric and electronic properties. Further exploration of its use in other asymmetric transformations, such as aldol reactions, Mannich reactions, and various transition-metal-catalyzed processes, is a promising area for future research. The commercial availability and inherent chirality of this β-amino acid make it a cost-effective and valuable tool in the ever-expanding field of asymmetric synthesis.

References

Application Note: Chiral GC-MS Analysis of (R)-3-Amino-2-methylpropanoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chiral β-Amino Acids

(R)-3-Amino-2-methylpropanoic acid, a chiral β-amino acid, is a critical structural motif in numerous pharmaceuticals and natural products.[1] Its enantiomeric purity is often paramount to its biological activity and safety profile. Consequently, robust and reliable analytical methods for its chiral separation and quantification are indispensable in drug development, quality control, and metabolic research. Gas chromatography-mass spectrometry (GC-MS) offers high resolution and sensitivity, making it a powerful tool for this purpose.[2][3] However, the inherent polarity and low volatility of amino acids, including this compound, preclude their direct analysis by GC.[4][5]

This application note provides a comprehensive guide to the derivatization of this compound for subsequent enantioselective analysis by GC-MS. We will delve into the rationale behind the chosen derivatization strategy, present a detailed, step-by-step protocol, and discuss the critical parameters for successful analysis.

The Challenge of Volatility: Why Derivatization is Essential

The primary obstacle in the GC analysis of amino acids is their zwitterionic nature at physiological pH and their high polarity due to the presence of both amino and carboxylic acid functional groups. These characteristics lead to strong intermolecular hydrogen bonding, resulting in very low volatility. Direct injection of underivatized amino acids onto a GC column would lead to thermal decomposition in the hot injector port rather than volatilization.[4][5]

Derivatization addresses this challenge by chemically modifying the polar functional groups, replacing the active hydrogens on the amino (-NH2) and carboxyl (-COOH) groups with nonpolar moieties. This transformation increases the volatility of the analyte, making it amenable to GC separation. Furthermore, the choice of derivatizing agent can be tailored to enhance chromatographic resolution and improve mass spectrometric detection.

For the chiral analysis of this compound, a two-pronged approach is necessary:

  • Achiral Derivatization followed by Chiral Chromatography: The amino acid is derivatized with an achiral reagent to increase its volatility, and the resulting enantiomeric derivatives are then separated on a chiral GC column.

  • Chiral Derivatization followed by Achiral Chromatography: The amino acid is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral GC column.[6]

This application note will focus on the first approach, which is widely applicable and offers excellent enantioseparation.

Selecting the Optimal Derivatization Strategy: Silylation

Several derivatization techniques are available for amino acids, including silylation, acylation, and esterification.[7][8] For the analysis of this compound, we recommend silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) . This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which offer several advantages over other silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Why MTBSTFA is the Preferred Reagent:

  • Enhanced Stability: TBDMS derivatives are significantly more stable and less susceptible to hydrolysis compared to their trimethylsilyl (TMS) counterparts. This is crucial for reproducible results, especially when dealing with trace amounts of water in the sample or solvent.

  • Characteristic Mass Spectra: TBDMS derivatives produce characteristic and readily interpretable mass spectra upon electron ionization (EI). A prominent and often dominant fragment ion is [M-57]+, corresponding to the loss of a tert-butyl group, which is highly indicative of the derivatized molecule's molecular weight.[9]

  • Reduced Multiple Silylation: The steric bulk of the TBDMS group can prevent multiple silylations of nitrogen atoms, leading to the formation of a single, well-defined derivative for each amino acid.[10]

Experimental Protocol: Derivatization of this compound with MTBSTFA

This protocol outlines the step-by-step procedure for the derivatization of this compound.

Materials and Reagents
Material/ReagentGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Derivatization GradeSigma-Aldrich
AcetonitrileHPLC GradeFisher Scientific
PyridineAnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)0.1 NVWR
Nitrogen GasHigh PurityAirgas
Reacti-Vials™ (or equivalent conical glass vials)1 mLThermo Fisher Scientific
Heating Block or OvenCapable of 70-100°C
Vortex Mixer
Centrifuge
GC-MS system with a chiral capillary column(e.g., Chirasil-L-Val)
Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a 1 mL Reacti-Vial™.

    • Alternatively, for solutions, pipette a known volume of the sample containing the amino acid into the vial. If the sample is in an acidic solution (e.g., 0.1 N HCl), it is crucial to completely dry the sample before derivatization, as acid residues can interfere with the reaction.[11]

    • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. A heating block set to a low temperature (e.g., 40-50°C) can aid in this process. Causality: Complete removal of water and acid is critical as they can react with the silylating reagent, reducing the derivatization yield and potentially damaging the GC column.[11]

  • Derivatization Reaction:

    • To the dried sample residue, add 100 µL of acetonitrile and 100 µL of MTBSTFA. The addition of a solvent like acetonitrile is often recommended to ensure complete dissolution of the analyte and facilitate the reaction.

    • For improved reaction kinetics, especially with sterically hindered amino acids, the addition of a catalyst such as pyridine (e.g., 10-30 µL) can be beneficial.[12]

    • Securely cap the vial.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70-100°C for 30-60 minutes in a heating block or oven. Causality: Heating provides the necessary activation energy for the silylation reaction to proceed to completion, ensuring a high yield of the TBDMS derivative. The optimal temperature and time may need to be determined empirically for this compound. A good starting point is 90°C for 45 minutes.[12]

  • Sample Finalization:

    • After heating, allow the vial to cool to room temperature.

    • If any precipitate is present, centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes.

    • Carefully transfer the clear supernatant containing the derivatized analyte to a GC vial with an insert for analysis.

Workflow for Derivatization and GC-MS Analysis

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_final Finalization & Analysis start Start with Sample dry Dry Sample (Nitrogen Stream) start->dry add_reagents Add MTBSTFA & Acetonitrile dry->add_reagents vortex Vortex add_reagents->vortex heat Heat (70-100°C) vortex->heat cool Cool to RT heat->cool centrifuge Centrifuge (optional) cool->centrifuge transfer Transfer to GC Vial centrifuge->transfer gcms GC-MS Analysis (Chiral Column) transfer->gcms

Caption: Workflow for the derivatization of this compound.

GC-MS Analysis of the TBDMS Derivative

The derivatized sample is now ready for injection into the GC-MS system. The following are typical starting parameters for the analysis. Optimization will be necessary based on the specific instrument and column used.

ParameterRecommended Setting
GC Column Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness)
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 5°C/min to 250°C; Hold: 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Expected Mass Spectrum:

The EI mass spectrum of the di-TBDMS derivative of 3-Amino-2-methylpropanoic acid is expected to show a characteristic fragmentation pattern. The molecular ion (M+) may be of low abundance or absent. Key diagnostic ions to monitor include:

  • [M-15]+: Loss of a methyl group.

  • [M-57]+: Loss of a tert-butyl group (C4H9), which is typically a very prominent ion for TBDMS derivatives.[9]

  • [M-115]+: Loss of the TBDMS group.

  • Other fragment ions resulting from the cleavage of the carbon skeleton.

By monitoring these characteristic ions in Selected Ion Monitoring (SIM) mode, the sensitivity and selectivity of the analysis can be significantly enhanced.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Stable Derivatives: The use of MTBSTFA to form TBDMS derivatives provides enhanced stability, minimizing degradation during analysis and storage.

  • Complete Reaction: The optimized heating step drives the derivatization reaction to completion, ensuring that the analyte is quantitatively converted to its derivative form.

  • Internal Standard: For quantitative analysis, the use of a stable isotope-labeled internal standard (e.g., D- or 13C-labeled 3-Amino-2-methylpropanoic acid) is highly recommended. The internal standard should be added to the sample prior to the derivatization step to account for any variations in reaction efficiency and sample loss.

  • Method Blanks: A method blank (a sample containing no analyte but subjected to the entire derivatization and analysis procedure) should be run to check for any contamination from reagents or the environment.

Conclusion

The derivatization of this compound with MTBSTFA is a reliable and effective method to enable its chiral analysis by GC-MS. The formation of stable TBDMS derivatives allows for reproducible and sensitive quantification. By following the detailed protocol and understanding the rationale behind each step, researchers can confidently implement this method for the enantioselective analysis of this important β-amino acid in various matrices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-3-Amino-2-methylpropanoic acid, a critical chiral building block in pharmaceutical development. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize synthetic routes to improve yield and enantiopurity.

Section 1: Troubleshooting Guide - Common Synthesis Challenges

This section addresses the most frequently encountered problems during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction shows low enantioselectivity, resulting in a poor enantiomeric excess (ee) of the desired (R)-enantiomer. What are the primary causes and how can I improve stereocontrol?

A1: Low enantioselectivity is a critical issue that directly impacts the viability of your synthesis. The root cause almost always lies in the asymmetric induction step. Let's break down the key factors:

1. Choice of Chiral Catalyst or Auxiliary: The "chiral information" for the reaction comes from your catalyst or auxiliary. An inappropriate choice for your specific substrate and reaction type is the most common pitfall.

  • Causality: In asymmetric hydrogenation of a prochiral precursor like 2-methyl-β-nitroacrylate, the chiral ligand on the metal center (e.g., Rhodium, Ruthenium, Nickel) creates a chiral pocket.[1][2][3] The substrate can only bind in a specific orientation to minimize steric hindrance, leading to the preferential formation of one enantiomer. Similarly, chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, are temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, like an alkylation or conjugate addition.[4][5] The inherent stereochemistry of the auxiliary physically blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming reagent to attack from the less hindered face.[6]

  • Troubleshooting Steps:

    • Re-evaluate Your Chiral Source: If using a catalyst, ensure the ligand is well-suited for β-substituted acrylic acid derivatives. Ligands like BINAP, Josiphos, or Ph-BPE derivatives often show high performance.[2] For auxiliary-based methods, ensure the auxiliary provides sufficient steric bulk to effectively shield one face of the molecule.

    • Screen a Panel of Ligands/Auxiliaries: There is no universal solution. A small screen of commercially available chiral ligands or auxiliaries under standardized conditions is a highly effective strategy to identify the optimal choice for your system.

    • Check Purity of Chiral Source: Impurities in the catalyst or auxiliary, including the presence of the opposite enantiomer, can severely degrade enantioselectivity. Always use materials of the highest possible purity (>99% ee).

2. Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations.

  • Causality: The energy difference between the transition states leading to the (R) and (S) enantiomers is often small. Higher temperatures provide more thermal energy, which can overcome this small energy barrier, leading to the formation of both enantiomers and thus, a decrease in enantiomeric excess.

  • Troubleshooting Steps:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can significantly enhance enantioselectivity by making the reaction more sensitive to the subtle energy differences between the diastereomeric transition states.

    • Ensure Consistent Temperature Control: Use a reliable cryostat or cooling bath to maintain a stable temperature throughout the reaction.

3. Solvent Effects: The solvent can play a surprisingly significant role in the organization of the transition state.

  • Causality: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex or the enolate geometry in auxiliary-based methods. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred in catalytic hydrogenations as they do not compete with the substrate for binding to the metal center.[7] In contrast, for enolate alkylations, polar aprotic solvents like tetrahydrofuran (THF) are typically used to ensure solubility and reactivity.

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, DCM, THF, 2-MeTHF, Methanol). For hydrogenations, protic solvents like methanol can sometimes be beneficial by participating in the protonolysis of the metal-hydride bond.

    • Check Solvent Purity: Water and other impurities in the solvent can poison the catalyst or react with intermediates, leading to side reactions and reduced enantioselectivity. Always use dry, high-purity solvents.

Parameter Impact on Enantioselectivity (ee) Recommendation
Catalyst/Auxiliary HighScreen a panel of well-established chiral ligands (e.g., BINAP, Josiphos) or auxiliaries (e.g., Evans oxazolidinones).[2][4]
Temperature HighLowering the reaction temperature often significantly improves ee. Maintain strict temperature control.
Solvent Medium to HighScreen non-coordinating (Toluene, DCM) and coordinating (THF, MeOH) solvents. Ensure anhydrous conditions.
Pressure (Hydrogenation) MediumHigher H₂ pressure can sometimes improve rate and selectivity, but must be optimized (typically 1-50 atm).
Q2: My overall yield is consistently low, even when the enantioselectivity is acceptable. Where should I investigate product loss?

A2: Low overall yield is a multi-faceted problem that requires a systematic, step-by-step analysis of your entire synthetic sequence. Product loss can occur due to incomplete reactions, side reactions, or during workup and purification.

Workflow for Diagnosing Yield Loss:

Caption: Decision tree for troubleshooting low yield.

  • 1. Incomplete Conversion:

    • Causality: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or deactivated reagents/catalyst. For catalytic hydrogenations, catalyst poisoning by impurities (e.g., sulfur compounds) is a common cause of stalling.

    • Troubleshooting:

      • Monitor the reaction using an appropriate technique (TLC, HPLC) until the starting material is consumed.

      • Increase reagent stoichiometry or catalyst loading if the reaction stalls. For example, in nickel-catalyzed hydrogenations, a low catalyst loading may be efficient but sensitive to impurities; a slight increase can sometimes overcome this.[8]

      • Verify the quality of all reagents and solvents.

  • 2. Side Reactions:

    • Causality: Your starting material or product may be undergoing undesired transformations. In syntheses involving strong bases and enolates, side reactions like polymerization of acrylates or racemization can occur. During deprotection steps, harsh acidic or basic conditions can lead to degradation of the desired amino acid.[9]

    • Troubleshooting:

      • Analyze the crude reaction mixture by NMR or LC-MS to identify the structure of byproducts. This provides crucial clues about the undesired reaction pathway.

      • Modify reaction conditions. For example, if racemization is suspected during a deprotection step, consider using milder reagents or lowering the temperature.

  • 3. Workup and Purification Losses:

    • Causality: this compound is an amino acid and is zwitterionic at neutral pH, making it highly soluble in water. During aqueous workup, a significant amount of product can be lost to the aqueous phase if the pH is not controlled properly. Adsorption onto silica gel during chromatography can also be a major source of loss.

    • Troubleshooting:

      • pH Adjustment: Before extraction, adjust the pH of the aqueous layer. To extract into an organic solvent, acidify the solution (e.g., with HCl to pH 1-2) to protonate the carboxylate, making the molecule more organic-soluble. Conversely, to keep it in the aqueous phase, adjust to a basic pH (e.g., with NaOH to pH 9-10) to deprotonate the amine.

      • Purification Strategy: Consider avoiding silica gel chromatography if possible. Recrystallization is often a highly effective method for purifying amino acids and can lead to significantly higher recovery. If chromatography is necessary, consider using a different stationary phase like alumina or treating the silica gel with a small amount of a volatile amine (like triethylamine) in the eluent to prevent streaking and product loss.

Q3: I'm struggling with the deprotection step. How can I efficiently remove the chiral auxiliary or amine protecting group without causing racemization or product degradation?

A3: The deprotection/cleavage step is a delicate phase where yield and stereochemical integrity can be easily compromised. The optimal method depends entirely on the nature of the auxiliary or protecting group.

1. Cleavage of Chiral Auxiliaries (e.g., Evans Oxazolidinones):

  • Causality: These are typically cleaved by hydrolysis with a nucleophilic source of hydroxide. The standard reagent is lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂). The peroxide is crucial; it acts as a scavenger for the auxiliary, preventing it from reattaching or causing side reactions. The use of a strong base like LiOH can, however, epimerize the newly formed stereocenter if conditions are too harsh (high temperature, long reaction time).

  • Troubleshooting Protocol:

    • Dissolve the N-acylated auxiliary in a 3:1 mixture of THF and water at 0 °C.

    • Slowly add 30% aqueous hydrogen peroxide (4-8 equivalents).

    • Slowly add aqueous lithium hydroxide (2-4 equivalents).

    • Stir vigorously at 0 °C, monitoring by TLC. The reaction is typically complete in 1-4 hours.

    • Quench carefully with an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

    • Isolate the product and recover the valuable auxiliary by extraction. The auxiliary can often be recovered in >90% yield.[4]

2. Removal of Amine Protecting Groups (e.g., Boc, Cbz):

  • Boc (tert-Butoxycarbonyl) Group:

    • Standard Method: Trifluoroacetic acid (TFA) in dichloromethane (DCM). This is typically very clean and fast.

    • Causality of Problems: The highly acidic conditions can sometimes cause degradation of other sensitive functional groups. The tert-butyl cation formed during cleavage can also lead to side reactions (alkylation).

    • Troubleshooting:

      • Use a scavenger like triethylsilane or anisole in the TFA/DCM mixture to trap the tert-butyl cation.

      • Consider using a milder acidic condition, such as 4M HCl in dioxane, which can sometimes be less harsh than TFA.

  • Cbz (Carboxybenzyl) Group:

    • Standard Method: Catalytic hydrogenolysis (H₂ gas, Pd/C catalyst). This method is very mild and clean, yielding toluene and CO₂ as byproducts.

    • Causality of Problems: The reaction can be slow or stall if the catalyst is poisoned (e.g., by sulfur-containing compounds) or if other reducible functional groups are present in the molecule.

    • Troubleshooting:

      • Ensure a high-quality catalyst (e.g., 10% Pd/C, Pearlman's catalyst).

      • If the reaction is slow, increase hydrogen pressure or catalyst loading.

      • Ensure the solvent is appropriate (Methanol, Ethanol, or Ethyl Acetate are common choices).

      • If other reducible groups are present, this method may not be suitable, and an alternative protecting group strategy should be considered from the beginning of the synthesis.

Section 2: Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally considered the most robust and scalable for producing this compound?

    • A: For industrial-scale production, asymmetric catalytic hydrogenation of a suitable prochiral olefin (e.g., an ester of 2-methyl-β-(acetylamino)acrylic acid) is often the preferred route.[10] This is due to its high atom economy, high turnover numbers (low catalyst loading), and avoidance of stoichiometric chiral reagents that need to be removed and recovered.[7][8] While chiral auxiliary methods are excellent for lab-scale synthesis and offer predictable stereocontrol, they are less atom-economical and require additional protection/deprotection steps.[11]

  • Q: What are the Critical Process Parameters (CPPs) I should monitor closely during an asymmetric hydrogenation?

    • A: The key CPPs are:

      • Hydrogen Pressure: Directly influences reaction rate and can affect selectivity.

      • Temperature: Crucial for controlling enantioselectivity.

      • Catalyst Loading (Substrate-to-Catalyst Ratio, S/C): Determines reaction rate and overall process cost.

      • Substrate Concentration: Can impact reaction kinetics and solubility.

      • Agitation Rate: Ensures efficient gas-liquid mass transfer, which is critical for hydrogenation reactions.

  • Q: How can I effectively remove the transition metal catalyst (e.g., Rhodium, Nickel) after the reaction?

    • A: Residual metal is a major concern, especially for pharmaceutical applications.

      • Filtration: The simplest method is to filter the reaction mixture through a pad of Celite® or a specialized activated carbon designed for metal scavenging.

      • Adsorbents: Stirring the crude product solution with a metal scavenger (e.g., silica-based scavengers with functional groups like thiols or amines) can effectively reduce metal levels.

      • Extraction: In some cases, a specific aqueous wash (e.g., with a solution of a chelating agent like EDTA) can help remove residual metals.

Section 3: Detailed Experimental Protocol

Protocol: Asymmetric Hydrogenation of N-Acetyl-2-methyl-β-aminoacrylic Acid Methyl Ester

This protocol provides a representative method for synthesizing the precursor to this compound with high enantioselectivity. The final product is obtained after a subsequent hydrolysis step.

Diagram of the Synthetic Step:

Caption: Asymmetric hydrogenation of a prochiral enamide.

Materials:

  • N-Acetyl-2-methyl-β-aminoacrylic acid methyl ester (1.0 eq)

  • [Rh(COD)₂(R)-BINAP]BF₄ or a similar chiral Rhodium catalyst (0.005 eq, 0.5 mol%)

  • Methanol (degassed, anhydrous)

  • Hydrogen gas (high purity)

  • Parr-type hydrogenation apparatus or similar pressure reactor

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been purged thoroughly with an inert gas (Argon or Nitrogen).

  • Charging the Reactor: To the reactor vessel under an inert atmosphere, add the N-Acetyl-2-methyl-β-aminoacrylic acid methyl ester.

  • Catalyst Addition: In a separate vial, dissolve the Rhodium catalyst in a small amount of degassed methanol. Transfer this catalyst solution to the reactor via cannula.

  • Solvent Addition: Add the remaining degassed methanol to the reactor to achieve the desired substrate concentration (typically 0.1-0.5 M).

  • Sealing and Purging: Seal the reactor. Purge the system by pressurizing with hydrogen gas to ~5 atm and then venting (repeat 3-5 times) to remove all residual inert gas.

  • Reaction: Pressurize the reactor to the final desired hydrogen pressure (e.g., 10 atm). Begin vigorous stirring and maintain the reaction at the target temperature (e.g., 25 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. After the theoretical amount of hydrogen has been consumed (or after a set time, e.g., 12 hours), the reaction is typically complete.

  • Workup: Carefully vent the reactor and purge with inert gas. Concentrate the reaction mixture under reduced pressure. The resulting crude product can be analyzed by chiral HPLC to determine the enantiomeric excess.

  • Purification & Hydrolysis: The crude N-acetylated ester can be purified by chromatography or recrystallization if necessary. Subsequent hydrolysis of the ester and amide groups (e.g., using 6N HCl at reflux) followed by ion-exchange chromatography will yield the final target molecule, this compound.

References

preventing racemization during the synthesis of (R)-3-Amino-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (R)-3-Amino-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Part 1: Troubleshooting Guide - Diagnosing and Solving Racemization

Maintaining the enantiopurity of chiral molecules is paramount. Loss of stereochemical information during synthesis can lead to significant challenges in purification, reduced efficacy of the final active pharmaceutical ingredient (API), and potential off-target effects. This section is dedicated to identifying and rectifying issues that lead to racemization.

Q1: I've completed my synthesis, but chiral HPLC analysis shows a low enantiomeric excess (e.e.) for the final this compound. What are the most probable causes?

This is a frequent and critical issue. Racemization, the conversion of one enantiomer into an equal mixture of both, typically occurs via the formation of a planar, achiral intermediate. The primary culprit is the deprotonation of the stereogenic center at the C2 position.[1][2]

Below is a systematic guide to troubleshoot the source of racemization in your process.

Table 1: Troubleshooting Low Enantiomeric Excess (e.e.)
Symptom Potential Cause Recommended Corrective Action Scientific Rationale
Low e.e. after a base-mediated reaction step (e.g., alkylation, condensation). Base-Catalyzed Epimerization. 1. Switch to a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS, or DBU instead of alkoxides or hydroxides).[3] 2. Lower the reaction temperature significantly (e.g., from -20 °C to -78 °C). 3. Minimize reaction time. Monitor closely by TLC or UPLC and quench as soon as the starting material is consumed.The proton at the C2 position is acidic. Strong or unhindered bases can abstract this proton, forming a planar enolate or carbanion intermediate.[1] This intermediate loses its stereochemical information and can be re-protonated from either face, leading to racemization. Lower temperatures and shorter reaction times reduce the kinetic opportunity for this side reaction.[4]
Gradual loss of e.e. observed during a multi-step synthesis, especially involving coupling reagents. Activation-Induced Racemization. 1. Use racemization-suppressing coupling additives like 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma.[3][5] 2. Choose coupling reagents known for low racemization potential, such as HATU, HBTU, or EDC in the presence of an additive.[6] 3. Avoid excessive activation times before adding the nucleophile.When the carboxylic acid is activated (e.g., to form an active ester or acyl chloride), the acidity of the C2 proton is increased. Some intermediates, like oxazolones, are particularly prone to rapid racemization.[7] Additives like HOBt intercept the highly reactive intermediate to form a more stable active ester that is less susceptible to racemization.[3][5]
Product shows racemization after purification or workup. Inappropriate pH during Workup/Purification. 1. Maintain neutral or mildly acidic conditions. Avoid strongly acidic or basic aqueous washes. 2. Use a buffered aqueous solution for extraction if pH sensitivity is high. 3. For chromatography, use a mobile phase with a neutral or weakly acidic modifier (e.g., acetic acid or formic acid) instead of a basic one (e.g., triethylamine, ammonia), unless the compound is unstable to acid.Both strong acids and strong bases can catalyze the enolization/enolate formation that leads to racemization, even at room temperature over extended periods.[1] Triethylamine, in particular, has been shown to cause racemization during coupling reactions and purification.[8]
Inconsistent e.e. values between batches. Reagent Quality or Environmental Factors. 1. Ensure all solvents are strictly anhydrous. Water can interfere with the formation of well-defined chiral complexes and transition states. 2. Verify the enantiomeric purity of your starting materials and chiral auxiliaries. [4] 3. Titrate organometallic reagents (e.g., n-BuLi for LDA formation) before each use to ensure accurate stoichiometry.Asymmetric reactions are highly sensitive to stoichiometry and contaminants. The presence of moisture or impurities can disrupt the carefully controlled chiral environment required for high stereoselectivity, leading to unpredictable outcomes.[4]
Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthetic strategy and mechanistic underpinnings of racemization.

Q2: What is the primary chemical mechanism responsible for racemization in this synthesis?

The dominant mechanism is the abstraction of the proton at the C2 position (the α-carbon to the carboxyl group), which is the stereogenic center. This process is typically base-catalyzed.

  • Proton Abstraction: A base removes the acidic α-proton.

  • Formation of a Planar Intermediate: This results in a planar, sp²-hybridized carbanion (or enolate) intermediate.

  • Loss of Chirality: The planarity of this intermediate means the "memory" of the original stereochemistry is lost.

  • Reprotonation: The intermediate is subsequently reprotonated by a proton source (like the conjugate acid of the base or solvent). This can occur from either face of the planar molecule with roughly equal probability, yielding a racemic mixture of (R) and (S) enantiomers.

The diagram below illustrates this destructive pathway.

racemization_mechanism cluster_forward Deprotonation cluster_reverse Reprotonation R_acid This compound (Chiral) Carbanion Planar Carbanion Intermediate (Achiral) R_acid->Carbanion + Base - H-Base⁺ Carbanion->R_acid + H-Base⁺ (Protonation from top face) S_acid (S)-3-Amino-2-methylpropanoic acid (Chiral) Carbanion->S_acid + H-Base⁺ (Protonation from bottom face)

Caption: Base-catalyzed racemization via a planar carbanion intermediate.

Q3: Which synthetic strategies are most robust against racemization when preparing this compound?

To ensure high enantiopurity, it is best to choose a synthetic route where the stereocenter is set under highly controlled conditions and is not disturbed in subsequent steps. The chiral auxiliary approach is a classic, reliable method.

A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to direct a reaction diastereoselectively.[9] After the key bond formation, the auxiliary is removed, yielding an enantiomerically enriched product. Evans' oxazolidinones and Ellman's tert-butanesulfinamide are powerful examples.[9][10][11]

The general workflow is as follows:

chiral_auxiliary_workflow start Start: Achiral Precursor (e.g., Propanoic Acid Derivative) couple 1. Couple Chiral Auxiliary start->couple diastereoselective 2. Diastereoselective Reaction (e.g., Enolate Alkylation at -78°C) couple->diastereoselective purify 3. Purify Diastereomer (Chromatography) diastereoselective->purify cleave 4. Cleave Auxiliary (e.g., LiOH, H₂O₂) purify->cleave Major Diastereomer product End: Enantiopure (R)-Product cleave->product

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Table 2: Comparison of Common Chiral Auxiliaries
Auxiliary Type Key Features Advantages Cleavage Conditions
Evans' Oxazolidinones Derived from amino alcohols (e.g., valinol, phenylalaninol). Forms an N-acyl derivative.[9]Highly predictable and high diastereoselectivity in alkylations and aldol reactions. Well-established protocols.Mild saponification (e.g., LiOH/H₂O₂) or conversion to other functional groups.
Oppolzer's Camphorsultam Based on the rigid camphor skeleton. Forms an N-acyl derivative.Excellent stereocontrol. Highly crystalline derivatives aid in purification by recrystallization.Saponification with LiOH or reductive cleavage.
Ellman's tert-Butanesulfinamide Forms a sulfinamide with an aldehyde or a sulfinyl imine. Key reaction is often addition to the C=N bond.[10][11]Broad substrate scope. The auxiliary is readily cleaved under mild acidic conditions.Mild acid (e.g., HCl in an organic solvent).

Q4: What is the best analytical method for determining the enantiomeric excess of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard and most direct method for determining e.e.

  • Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times (different retention times). The ratio of the peak areas corresponds directly to the ratio of the enantiomers.

  • Sample Preparation: The amino acid often needs to be derivatized to improve its chromatographic behavior and UV absorbance. Common derivatization strategies include N-protection (e.g., with a benzoyl or Fmoc group) or esterification of the carboxylic acid.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis of N-Benzoyl-(R/S)-3-Amino-2-methylpropanoic acid

This protocol provides a starting point for method development. The exact conditions may need to be optimized for your specific system.

  • Derivatization:

    • Dissolve a small sample of the final product (approx. 1 mg) in 0.5 mL of 1 M NaHCO₃.

    • Add 0.5 mL of dichloromethane.

    • Add benzoyl chloride (1.2 equivalents) dropwise while vortexing.

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Extract the aqueous layer with ethyl acetate, acidify the aqueous layer to pH 2-3 with 1 M HCl, and then extract with ethyl acetate.

    • Combine the final organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • HPLC Analysis:

    • Instrument: HPLC system with a UV detector.

    • Column: Chiralcel OD-H or equivalent chiral column.

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA). A typical starting gradient is 90:10 Hexane:IPA + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Calculation:

    • Identify the two peaks corresponding to the R and S enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

References

Technical Support Center: Characterization of (R)-3-Amino-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of (R)-3-Amino-2-methylpropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these valuable chiral building blocks. The inherent structural features of β-amino acids, particularly the stereocenter and the flexibility of the carbon backbone, present unique analytical hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Section 1: Chiral Purity and Enantiomeric Separation

The accurate determination of enantiomeric purity is paramount in drug development, as the stereochemistry of a molecule dictates its pharmacological and toxicological properties.[1] For this compound derivatives, ensuring the absence or precise quantification of the (S)-enantiomer is a critical quality attribute.

Frequently Asked Questions (FAQs)

Question 1: My chiral HPLC method is showing poor resolution between the (R) and (S) enantiomers. What are the initial troubleshooting steps?

Answer: Poor resolution in chiral HPLC can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor. For β-amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like CHIRALPAK® IA, IC) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ V, T) are often effective.[2][3] If you are using a particular type of CSP without success, consider screening other columns with different chiral selectors.

  • Mobile Phase Optimization:

    • Polarity: The polarity of the mobile phase significantly influences chiral recognition.[1] Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography. In reversed-phase, adjust the acetonitrile or methanol concentration.

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can dramatically improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition by reducing the kinetic energy of the analytes and promoting more stable diastereomeric interactions with the CSP.

  • Flow Rate: A lower flow rate increases the residence time of the analytes on the column, allowing for more interactions with the CSP and potentially improving resolution.

Question 2: I need to develop a new chiral separation method. What is a good starting point for method development?

Answer: A logical workflow for developing a chiral HPLC method is crucial for efficiency.

Workflow for Chiral Method Development

Chiral_Method_Development A Define Analyte Properties (Structure, pKa, Solubility) B Select Chiral Stationary Phase (CSP) (Polysaccharide, Macrocyclic Glycopeptide) A->B C Initial Mobile Phase Screening (Normal, Reversed, Polar Organic) B->C D Optimize Mobile Phase (Solvent Ratio, Additives) C->D E Fine-Tune Parameters (Temperature, Flow Rate) D->E F Method Validation E->F

Caption: A systematic approach to chiral method development.

Start by selecting a few different types of CSPs. For each CSP, screen a set of mobile phases representing normal-phase, reversed-phase, and polar organic modes. Once you observe partial separation, you can then focus on optimizing the mobile phase composition and other chromatographic parameters for that specific column.

Troubleshooting Guide: Indirect Chiral Separation via Derivatization

In some cases, direct separation on a chiral column may not be feasible. An alternative is indirect separation, where the enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[4][5]

Problem: Incomplete derivatization or side-product formation.

Protocol: Derivatization with Marfey's Reagent (FDAA)

  • Sample Preparation: Dissolve approximately 50 nmol of your this compound derivative in 100 µL of 1 M sodium bicarbonate.[4]

  • Derivatization: Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) in acetone.[4]

  • Incubation: Incubate the mixture at 40°C for 1 hour in the dark.[4]

  • Quenching: Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.[4]

  • Analysis: Dilute the sample with the mobile phase for HPLC analysis. Detection is typically done at 340 nm.[4]

ParameterRecommendationRationale
Solvent Use anhydrous solvents.Moisture can hydrolyze the derivatizing agent and lead to poor reaction yield.
Temperature Optimize reaction temperature.Higher temperatures can sometimes lead to side reactions or degradation of the analyte or reagent.
Stoichiometry Use a slight excess of the CDA.Ensures complete reaction of the analyte. However, a large excess can complicate the chromatogram.
pH Maintain optimal pH.The nucleophilicity of the amino group is pH-dependent.

Section 2: Structural Elucidation using NMR and Mass Spectrometry

Confirming the chemical structure and identifying impurities requires a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Question 3: The proton NMR spectrum of my this compound derivative is complex and difficult to interpret. What are some common challenges and solutions?

Answer: The complexity in NMR spectra of these derivatives can arise from several sources:

  • Overlapping Signals: The protons on the propanoic acid backbone can have similar chemical shifts, leading to overlapping multiplets.

    • Solution: Employ two-dimensional (2D) NMR techniques such as COSY (Correlated Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

  • Rotamers: If your derivative has bulky protecting groups (e.g., Boc, Cbz), you might observe multiple sets of signals due to restricted rotation around amide bonds.

    • Solution: Acquiring the spectrum at an elevated temperature can sometimes coalesce these signals by increasing the rate of rotation.

  • Zwitterionic Nature: In protic solvents like D₂O or methanol-d₄, the molecule can exist as a zwitterion, which can affect the chemical shifts and coupling constants.

    • Solution: Consider using a non-polar solvent if the derivative is soluble, or adjust the pH of the sample to favor either the protonated or deprotonated form. An example of ¹H NMR data in D₂O for a related compound shows a multiplet for the β-proton and a multiplet for the α-proton.[6]

Question 4: I am having trouble getting a clear molecular ion peak in the mass spectrum of my derivative. Why might this be happening?

Answer: The absence or weakness of a molecular ion peak is a common issue, especially with soft ionization techniques like Electrospray Ionization (ESI).

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected.

    • Solution: Reduce the fragmentor or cone voltage to decrease the energy in the ion source.

  • Poor Ionization: The derivative may not be ionizing efficiently.

    • Solution: Optimize the mobile phase for ESI-MS. For positive ion mode, adding a small amount of formic acid or acetic acid can promote protonation. For negative ion mode, a small amount of ammonia or a volatile base can aid deprotonation.

  • Adduct Formation: The molecule might be forming adducts with salts (e.g., sodium, potassium) present in the sample or mobile phase, leading to ions at [M+Na]⁺ or [M+K]⁺ instead of [M+H]⁺.

    • Solution: Use high-purity solvents and additives. If adducts are still observed, they can also be used to confirm the molecular weight.

Typical Fragmentation Patterns

Derivatized amino acids often exhibit characteristic fragmentation patterns. For instance, benzyloxycarbonyl (Cbz) protected amino acids can show a loss of the benzyloxy radical.[7] Understanding these patterns can help in confirming the structure even without a prominent molecular ion.

Mass Spectrometry Workflow

MS_Workflow A Dissolve in appropriate solvent B Direct Infusion or HPLC Separation A->B C Electrospray (ESI) or APCI B->C D Acquire Full Scan MS C->D E Perform Tandem MS (MS/MS) on precursor ion of interest D->E F Identify Molecular Ion and Adducts D->F G Analyze Fragmentation Pattern E->G

Caption: A general workflow for mass spectrometry analysis.

Section 3: Purity and Impurity Profiling

Ensuring the purity of this compound derivatives is crucial, as impurities can affect the efficacy and safety of the final product.

Frequently Asked Questions (FAQs)

Question 5: I see an unexpected peak in my HPLC chromatogram. How can I identify if it's a related impurity or a contaminant?

Answer: Identifying unknown peaks requires a systematic investigation:

  • Blank Injection: Inject a blank sample (mobile phase or solvent used for sample preparation) to rule out contaminants from the solvent or the HPLC system itself.

  • Mass Spectrometry: If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass of the unknown peak. This is often the most direct way to get structural information. You can then propose potential structures based on the mass and compare the fragmentation pattern with that of your main compound.

  • Forced Degradation Studies: Subjecting your sample to stress conditions (e.g., acid, base, heat, oxidation) can help to intentionally generate degradation products. If your unknown peak increases under any of these conditions, it is likely a degradation product.

  • Review the Synthetic Route: Consider the starting materials, reagents, and potential side reactions in the synthesis of your derivative. The unknown peak could be an unreacted starting material, a byproduct, or an isomer. For example, in some synthetic routes for related compounds, byproducts can form that decrease the yield and quality.[8]

Troubleshooting Guide: Common Impurities and Their Sources
Impurity TypePotential SourceRecommended Analytical Technique
(S)-Enantiomer Incomplete stereoselective synthesis or racemization.Chiral HPLC[1]
Diastereomers If additional chiral centers are present.Reversed-phase HPLC or SFC
Residual Solvents From synthesis and purification steps.Gas Chromatography with Headspace (HS-GC)
Unreacted Starting Materials Incomplete reaction.HPLC-UV, LC-MS
Byproducts Side reactions during synthesis.LC-MS for identification

By following the guidance in this technical support center, researchers can more effectively navigate the challenges associated with the characterization of this compound derivatives, ensuring the generation of high-quality, reliable data.

References

Technical Support Center: (R)-3-Amino-2-methylpropanoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (R)-3-Amino-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, our goal is to provide you with not only protocols but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work. The troubleshooting process is designed to be systematic, moving from problem identification to root cause analysis and finally to a validated solution.

Visualizing the Troubleshooting Process

The following workflow provides a logical map for diagnosing and resolving stability issues with your this compound solutions.

Troubleshooting_Workflow Problem Problem Observed (e.g., Potency Loss, Impurities) Analyze Analyze Solution (HPLC, pH, Visual) Problem->Analyze Potency_Loss Is there significant potency loss? Analyze->Potency_Loss Impurities Are new peaks observed in HPLC? Analyze->Impurities Appearance_Change Is there a change in appearance (color, precipitate)? Analyze->Appearance_Change Cause_pH Potential Cause: Incorrect pH / Buffer Failure Potency_Loss->Cause_pH Yes Cause_Temp Potential Cause: Inappropriate Storage Temp. Potency_Loss->Cause_Temp Yes Impurities->Cause_pH Yes Cause_Oxidation Potential Cause: Oxidative Degradation Impurities->Cause_Oxidation Yes Appearance_Change->Cause_Oxidation Yes Cause_Aggregation Potential Cause: Aggregation / Precipitation Appearance_Change->Cause_Aggregation Yes Solve_pH Solution: Optimize pH & Buffer System Cause_pH->Solve_pH Validate Validate Solution (Accelerated Stability Study) Solve_pH->Validate Solve_Temp Solution: Store at Recommended Temp. (e.g., 2-8°C or Frozen) Cause_Temp->Solve_Temp Solve_Temp->Validate Solve_Oxidation Solution: Use Antioxidants Purge with Inert Gas (N₂/Ar) Cause_Oxidation->Solve_Oxidation Solve_Oxidation->Validate Solve_Aggregation Solution: Add Stabilizing Excipients (e.g., Sugars, Polyols) Cause_Aggregation->Solve_Aggregation Solve_Aggregation->Validate Stability_Factors Stability This compound Solution Stability pH pH & Buffer Capacity Stability->pH Temp Temperature Stability->Temp Oxygen Presence of Oxidants (O₂, Metal Ions) Stability->Oxygen Concentration Concentration Stability->Concentration Excipients Formulation Excipients Stability->Excipients Hydrolysis Hydrolysis pH->Hydrolysis influences Temp->Hydrolysis accelerates Oxidation Oxidation Temp->Oxidation accelerates Aggregation Aggregation Temp->Aggregation influences Oxygen->Oxidation causes Concentration->Aggregation promotes Excipients->Hydrolysis can inhibit Excipients->Aggregation inhibits

Introduction: The Challenge of Resolving 3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Resolution. As Senior Application Scientists, we understand the nuances and challenges of separating enantiomers. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for effectively resolving enantiomers of 3-Amino-2-methylpropanoic acid.

3-Amino-2-methylpropanoic acid, a non-proteinogenic β-amino acid, is a valuable chiral building block in medicinal chemistry.[1][2] Its enantiomers can exhibit distinct pharmacological and toxicological profiles, making their separation a critical step in drug discovery and development.[3] This guide addresses the most common and effective techniques for this resolution: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography.

Frequently Asked Questions (FAQs)

This section is structured to answer your most pressing questions about the primary resolution methodologies.

Part 1: Diastereomeric Salt Crystallization

This classical method remains a cornerstone of industrial-scale resolution due to its cost-effectiveness and scalability.[4][5] The principle involves reacting the racemic amino acid with a pure chiral resolving agent to form a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[6][7]

Q1: How do I select the right chiral resolving agent for 3-Amino-2-methylpropanoic acid?

A: The choice of resolving agent is the most critical factor. Since 3-Amino-2-methylpropanoic acid is amphoteric, you can target either its carboxylic acid group with a chiral base or its amino group with a chiral acid. For resolving a racemic acid, chiral bases like brucine, strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine are commonly used.[8] For resolving a racemic base (or the amino group of an amino acid), chiral acids like (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-10-camphorsulfonic acid are excellent choices.[4][9]

The causality behind this choice is based on three-point interaction models. For effective discrimination and crystallization, the resolving agent and the substrate must form a well-ordered, rigid crystal lattice. The efficiency of this packing differs between the two diastereomeric salts, leading to a significant solubility difference, which is the basis for the separation.[10] A preliminary screening of several commercially available, enantiomerically pure resolving agents is a mandatory first step for any new resolution.

Q2: What should I do if my diastereomeric salts "oil out" instead of crystallizing?

A: Oiling out is a common and frustrating problem. It occurs when the diastereomeric salt is too soluble in the chosen solvent, or when the melting point of the salt is lower than the crystallization temperature, leading to a liquid-liquid phase separation instead of solid crystal formation.

Here is a step-by-step approach to troubleshoot this issue:

  • Re-evaluate the Solvent System: The ideal solvent must provide a significant solubility difference between the two diastereomeric salts.[11] If an oil forms, the current solvent is likely too good. Conduct a solvent screen using a range of polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or heptane).[12]

  • Introduce an Anti-Solvent: Gradually add a poor solvent (an "anti-solvent" in which the salts are insoluble, like hexane or diethyl ether) to a solution of the oil in a good solvent (like methanol or ethanol) to induce precipitation.

  • Lower the Concentration: Highly concentrated solutions are more prone to oiling out. Try reducing the initial concentration of your substrate and resolving agent.

  • Control the Cooling Rate: A rapid temperature drop can favor oil formation over ordered crystal growth. Employ a slow, controlled cooling profile, or even allow the solution to cool naturally to room temperature followed by refrigeration.

Q3: My initial crystallization gives a low enantiomeric excess (ee). How can I improve it?

A: Achieving high enantiomeric purity often requires optimization.

  • Recrystallization: The most straightforward method to enhance ee is to perform one or more recrystallizations of the diastereomeric salt.[13] Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly, which should yield crystals with higher diastereomeric purity.

  • Check Purity of Resolving Agent: The optical purity of your final product can never exceed that of your resolving agent.[4] Always use a resolving agent with the highest available enantiomeric purity.

  • Kinetic vs. Thermodynamic Control: Sometimes, the initially formed crystals (kinetic product) are not the most stable or the least soluble. Allowing the crystallization mixture to stir for an extended period (aging the slurry) can facilitate a transformation to the thermodynamically more stable, and often purer, diastereomeric salt.[14]

Part 2: Enzymatic Kinetic Resolution (EKR)

EKR leverages the high enantioselectivity of enzymes to differentiate between two enantiomers in a racemic mixture.[5] Typically, an enzyme catalyzes a reaction on one enantiomer much faster than the other. For amino acids, this often involves the enantioselective acylation or hydrolysis of an N-acyl derivative or an ester derivative.[15]

Q1: Which enzyme should I choose for resolving 3-Amino-2-methylpropanoic acid?

A: Lipases are versatile and widely used enzymes for kinetic resolutions.[16][17] Lipases from Candida antarctica (often immobilized, e.g., Novozym 435), Pseudomonas species, and Candida rugosa are excellent starting points for screening.[15][16] The choice is highly substrate-dependent, so screening a panel of enzymes under standard conditions is the most effective approach to identify a suitable biocatalyst. The reaction to be catalyzed would typically be the hydrolysis of a racemic methyl or ethyl ester of the amino acid, or the acylation of the amino group.[1]

Q2: Why is it critical to stop the reaction at ~50% conversion?

A: This is the fundamental principle of kinetic resolution. The goal is to have the enzyme react completely with one enantiomer while leaving the other untouched. As the reaction proceeds, the concentration of the more reactive enantiomer decreases. If the reaction is allowed to go past 50% conversion, the enzyme will begin to act on the less reactive enantiomer at a significant rate, which erodes the enantiomeric excess of both the remaining substrate and the product.[5] Therefore, careful monitoring of the reaction progress (e.g., by chiral HPLC or GC) is essential to stop it at the optimal point.

Q3: My enzyme shows low activity or no enantioselectivity. What can I do?

A: Several factors can influence enzyme performance.

  • pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and selectivity.[16] For lipases, temperatures between 30-50°C are common. The pH of the buffer used for immobilization can also affect the enzyme's behavior in an organic solvent, a phenomenon known as "pH memory."[16]

  • Solvent Choice: The organic solvent must be compatible with the enzyme. Very polar solvents can strip the essential layer of water from the enzyme's surface, leading to denaturation. Non-polar solvents like hexane, toluene, or diisopropyl ether are often preferred.

  • Enzyme Inhibition: The product of the reaction (e.g., an alcohol from ester hydrolysis) or a byproduct can inhibit the enzyme.[18] This can sometimes be mitigated by removing the byproduct as it forms.

  • Immobilization: Using an immobilized enzyme often enhances stability and allows for easy recovery and reuse, making the process more robust and cost-effective.[16]

Part 3: Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for both analytical-scale enantiomeric excess determination and preparative-scale separation.[19] The separation occurs because the enantiomers interact differently with a chiral stationary phase (CSP).[20]

Q1: How do I select the right chiral stationary phase (CSP) for 3-Amino-2-methylpropanoic acid?

A: For underivatized amino acids, macrocyclic glycopeptide-based CSPs are highly effective.[21] Columns based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly successful for resolving native amino acids because they possess ionic groups compatible with aqueous mobile phases.[21][22] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are also widely applicable but may require derivatization of the amino acid to improve its solubility in the non-polar mobile phases typically used with these columns.[21]

Q2: What are the key parameters for optimizing the mobile phase in chiral HPLC?

A: Mobile phase optimization is crucial for achieving baseline resolution.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) in the mobile phase significantly affect retention and selectivity. For teicoplanin-based columns, retention often exhibits a "U-shaped" profile with respect to the organic modifier concentration.[21]

  • Additives: Small amounts of an acid (e.g., formic acid, acetic acid) or base (e.g., diethylamine) are often added to the mobile phase to suppress the ionization of the analyte or stationary phase, leading to better peak shapes and improved resolution. For amino acids, a small amount of acid is typically necessary to elute the charged species.[21]

  • Temperature: Column temperature can influence the separation. Lower temperatures sometimes lead to better resolution, but at the cost of longer retention times and higher backpressure.

Troubleshooting Guide: Common Issues & Solutions

This table summarizes frequent problems encountered during the resolution of 3-Amino-2-methylpropanoic acid and provides a rapid guide to their causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
No Crystallization or Oiling Out (Diastereomeric Salt Method)1. Inappropriate solvent system (salt is too soluble).[11] 2. Solution is too concentrated or cooled too quickly. 3. Impurities inhibiting nucleation.1. Perform a solvent screen; try solvent/anti-solvent combinations (e.g., MeOH/ether).[11] 2. Use a more dilute solution and a slower cooling rate. 3. Purify the starting racemic material.
Low Enantiomeric Excess (ee) 1. Insufficient purity of the resolving agent.[4] 2. Co-precipitation of the more soluble diastereomer. 3. Racemization under the experimental conditions.1. Verify the purity of the resolving agent. 2. Perform one or more recrystallizations of the diastereomeric salt.[13] 3. Check for racemization by running a control experiment under the same conditions with one pure enantiomer.
Low or No Enzyme Activity (Enzymatic Method)1. Sub-optimal pH, temperature, or solvent.[16] 2. Enzyme denaturation or inhibition by product/byproduct.[18] 3. Insufficient enzyme concentration or poor mixing.1. Screen different solvents and optimize pH and temperature for your specific enzyme. 2. Use an immobilized enzyme; consider in-situ product removal. 3. Increase enzyme loading and ensure adequate agitation (e.g., 150-200 rpm).[16]
Poor Resolution in Chiral HPLC 1. Incorrect choice of Chiral Stationary Phase (CSP). 2. Sub-optimal mobile phase composition.[21] 3. Column overloading (in preparative chromatography).1. Screen different types of CSPs (e.g., macrocyclic glycopeptide, polysaccharide). 2. Systematically vary the organic modifier, its concentration, and additives (acid/base). 3. Reduce the injection volume or concentration of the sample.
Difficulty Breaking the Diastereomeric Salt 1. Incomplete acid-base reaction. 2. Formation of an emulsion during workup.1. Ensure use of a sufficiently strong acid (e.g., 2M HCl) or base (e.g., 2M NaOH) to fully protonate/deprotonate the components. 2. Add brine (saturated NaCl solution) to break the emulsion during the extraction step.

Detailed Experimental Protocol: Resolution via Diastereomeric Salt Crystallization

This protocol provides a detailed, self-validating workflow for the resolution of (±)-3-Amino-2-methylpropanoic acid using (+)-10-camphorsulfonic acid as the resolving agent.

Objective: To isolate one enantiomer of 3-Amino-2-methylpropanoic acid from a racemic mixture.

Materials:

  • (±)-3-Amino-2-methylpropanoic acid (1.0 eq)

  • (+)-10-Camphorsulfonic acid (1.0 eq, >99% ee)

  • Solvents: Ethanol, Diethyl Ether (anhydrous)

  • Reagents: 2 M Hydrochloric Acid, 2 M Sodium Hydroxide, Dichloromethane (DCM)

  • Equipment: Jacketed reaction vessel with overhead stirrer and temperature control, Büchner funnel, rotary evaporator.

Workflow Diagram:

G cluster_prep 1. Salt Formation cluster_sep 2. Separation cluster_iso_solid 3. Solid Isomer Isolation cluster_iso_liquid 4. Mother Liquor Processing racemate Racemic (±)-Amino Acid in Hot Ethanol mix Mix and Stir racemate->mix agent (+)-Camphorsulfonic Acid (1.0 eq) agent->mix solution Hot Solution of Diastereomeric Salts mix->solution cool Slow Cooling & Crystallization solution->cool filter Filtration cool->filter solid Less Soluble Salt (Crystal Cake) filter->solid Solid liquid Mother Liquor (Enriched in More Soluble Salt) filter->liquid Liquid break1 Break Salt (add Base, e.g., NaOH) solid->break1 extract1 Extract with DCM break1->extract1 isolate1 Isolate Pure Enantiomer 1 extract1->isolate1 break2 Break Salt (add Base, e.g., NaOH) liquid->break2 extract2 Extract with DCM break2->extract2 isolate2 Isolate Enriched Enantiomer 2 (for recycling) extract2->isolate2

Caption: Workflow for Diastereomeric Salt Crystallization.

Step-by-Step Procedure:

  • Salt Formation:

    • In a jacketed reaction vessel, dissolve (±)-3-Amino-2-methylpropanoic acid (e.g., 10.3 g, 0.1 mol) in hot absolute ethanol (e.g., 200 mL).

    • In a separate flask, dissolve an equimolar amount of (+)-10-camphorsulfonic acid (23.2 g, 0.1 mol) in a minimum amount of hot ethanol.

    • Slowly add the resolving agent solution to the amino acid solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature over several hours. A slow cooling rate is crucial for selective crystallization.

    • Once the solution reaches room temperature, cool it further to 0-4°C and hold for at least 2 hours to maximize the yield of the less-soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystal cake with a small amount of cold diethyl ether to remove any adhering mother liquor.

    • Dry the crystals under vacuum. At this stage, a small sample should be taken to determine the diastereomeric excess (and thus the ee of the amino acid) by HPLC or NMR.

    • (Optional but Recommended): If the diastereomeric purity is insufficient, perform a recrystallization from a minimum amount of hot ethanol.

  • Liberation of the Free Enantiomer:

    • Dissolve the purified diastereomeric salt in deionized water.

    • Adjust the pH to ~10-11 with 2 M NaOH to deprotonate the camphorsulfonic acid.

    • Extract the aqueous layer three times with dichloromethane (DCM) to remove the resolving agent (now in its salt form, which may have some organic solubility).

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approx. pH 6-7) using 2 M HCl.

    • Concentrate the aqueous solution under reduced pressure to precipitate the free enantiomerically enriched amino acid.

    • Filter, wash with a small amount of cold water, and dry the purified enantiomer.

  • Validation:

    • Determine the final enantiomeric excess of the product using a suitable chiral HPLC method.

    • Confirm the chemical identity and purity using standard techniques (NMR, MS).

    • The resolving agent can be recovered from the DCM extracts for reuse, improving the process economy.

References

troubleshooting poor resolution in chiral chromatography of beta-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral chromatography of β-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the enantioseparation of these crucial molecules. Beta-amino acids are not only vital building blocks in the synthesis of pharmaceuticals and agrochemicals but also play significant roles in molecular recognition and bimolecular structure studies.[1][2] Achieving optimal chiral resolution is paramount for accurate quantification and purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Each section is grounded in established scientific principles to empower you to make informed decisions in your laboratory.

Troubleshooting Guide: Poor Resolution

Poor resolution in chiral chromatography can manifest as co-eluting peaks, broad peaks, or tailing peaks. Below are common issues and a systematic approach to resolving them.

Q1: My β-amino acid enantiomers are co-eluting or have very poor resolution (Rs < 1.0). What should I investigate first?

A1: Co-elution or low resolution is often a result of suboptimal mobile phase conditions or an inappropriate chiral stationary phase (CSP). The initial and most impactful parameters to investigate are the composition and pH of your mobile phase.

Underlying Principle: Chiral recognition on a stationary phase is a delicate balance of intermolecular interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance). The mobile phase composition directly influences these interactions. For ionizable compounds like β-amino acids, pH is a critical factor as it dictates the analyte's charge state and its potential for ionic interactions with the CSP.[3]

Troubleshooting Workflow:

start Poor Resolution (Rs < 1.0) mp_optimization Mobile Phase Optimization start->mp_optimization ph_check Adjust Mobile Phase pH mp_optimization->ph_check organic_modifier Vary Organic Modifier Type & Percentage ph_check->organic_modifier If no improvement resolution_ok Resolution Improved ph_check->resolution_ok If successful additive_check Introduce/Adjust Additives (e.g., TFA, TEA) organic_modifier->additive_check If no improvement organic_modifier->resolution_ok If successful csp_selection Re-evaluate CSP Selection additive_check->csp_selection If still poor temp_optimization Optimize Column Temperature additive_check->temp_optimization If minor improvement needed additive_check->resolution_ok If successful csp_selection->resolution_ok With new CSP flow_rate Decrease Flow Rate temp_optimization->flow_rate For fine-tuning temp_optimization->resolution_ok If successful flow_rate->resolution_ok

Caption: Troubleshooting workflow for poor resolution.

Step-by-Step Protocol: Mobile Phase pH Optimization

  • Determine the pKa values of your target β-amino acid.

  • Prepare a series of mobile phases with pH values bracketing the pKa values. A good starting point is to test pH levels 1 unit above and below the pKa of the amine and carboxylic acid groups.

  • Use appropriate buffers for the desired pH range that are compatible with your detection method (e.g., ammonium formate for LC-MS).

  • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before each injection.

  • Inject your sample and monitor the resolution. For many amino acids, optimal separation is achieved at a pH close to their isoelectric point.[3]

Q2: I'm observing significant peak tailing for one or both enantiomers. How can I improve the peak shape?

A2: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, often with active silanol groups on the silica support.[4] It can also be a sign of column overload.

Underlying Principle: The silica backbone of many CSPs has residual silanol groups (-Si-OH) that can be acidic and interact strongly with basic analytes, such as the amino group of β-amino acids. This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.

Troubleshooting Steps:

  • Introduce a Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (TEA), or an acid, like trifluoroacetic acid (TFA), can mask the active silanol sites and improve peak shape.[5]

    ModifierTypical ConcentrationApplicationMechanism of Action
    Triethylamine (TEA)0.1 - 0.5%Reduces peak tailing of basic compounds.Masks active silanol sites on the stationary phase.[5]
    Trifluoroacetic Acid (TFA)0.05 - 0.1%Improves peak shape for basic compounds.Suppresses silanol activity and acts as an ion-pairing agent.[5]
  • Adjust Mobile Phase pH: Moving the mobile phase pH further away from the pKa of the interacting functional group can reduce these secondary interactions.

  • Reduce Sample Load: Inject a dilution of your sample to see if the tailing improves. If it does, you are likely overloading the column.

  • Check for Column Contamination: If the problem persists, strongly retained impurities from previous injections may have accumulated at the head of the column.[6] Follow the manufacturer's instructions for column washing.

Q3: My resolution is inconsistent between runs. What could be the cause?

A3: Inconsistent resolution often points to issues with column equilibration, mobile phase preparation, or temperature fluctuations.

Underlying Principle: Chiral separations are highly sensitive to the equilibrium between the mobile phase and the stationary phase. Insufficient equilibration can lead to a shifting baseline and variable retention times and resolution. Similarly, temperature affects the kinetics and thermodynamics of the chiral recognition process.[7]

Troubleshooting Checklist:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before the first injection and between gradient runs. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. If using additives, ensure they are fully dissolved and the pH is consistent batch-to-batch. Inconsistent mobile phase composition is a common source of variability.[4]

  • Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect resolution.[8] A decrease in temperature often leads to increased retention and may improve resolution.[9]

  • System Contamination: "Memory effects" from mobile phase additives used in previous analyses can impact current separations. Thoroughly flush the HPLC system when changing methods.[10]

Frequently Asked Questions (FAQs)

Q1: How do I select the right Chiral Stationary Phase (CSP) for β-amino acids?

A1: The selection of the CSP is the most critical decision in developing a chiral separation method. For β-amino acids, several types of CSPs have proven effective:

  • Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T, T2, TAG, R): These are often the first choice due to their broad selectivity for amino acids.[11] They can separate underivatized amino acids in various mobile phase modes, including reversed-phase, polar organic, and polar ionic.[11][12]

  • Ligand-Exchange CSPs: These phases, often based on an amino acid like L-proline or L-hydroxyproline complexed with a metal ion (e.g., Cu(II)), are well-suited for the separation of amino acids.[8][13]

  • Pirkle-type CSPs: These are effective for β-amino acids that have been derivatized to include π-acidic or π-basic groups, enhancing π-π interactions.[14][15]

  • Crown Ether-Based CSPs (e.g., Crownpak CR(+)): These are particularly effective for separating primary amino acids.[16]

CSP Selection Strategy:

start Start: Separate β-Amino Acid Enantiomers derivatized Is the analyte derivatized? start->derivatized pirkle Consider Pirkle-type CSPs derivatized->pirkle Yes direct Direct Separation (Underivatized) derivatized->direct No optimize Optimize Mobile Phase pirkle->optimize macrocyclic Start with Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T) direct->macrocyclic ligand_exchange Alternative: Ligand-Exchange CSPs macrocyclic->ligand_exchange If resolution is poor macrocyclic->optimize crown_ether Alternative: Crown Ether CSPs ligand_exchange->crown_ether If resolution is poor ligand_exchange->optimize crown_ether->optimize

Caption: Decision tree for CSP selection.

Q2: What is the impact of the organic modifier in the mobile phase?

A2: The type and concentration of the organic modifier (e.g., methanol, acetonitrile, ethanol) significantly impact retention and selectivity. For macrocyclic glycopeptide columns, retention often exhibits a "U-shaped" profile as the organic modifier concentration increases.[12] Initially, increasing the organic content decreases retention (typical reversed-phase behavior). However, at very high organic concentrations, retention may increase again due to a change in the interaction mechanism, possibly moving towards a polar organic or HILIC-like mode.

It is crucial to screen different organic modifiers, as they can provide different selectivities for the same analyte on the same column.

Q3: Should I consider derivatization for my β-amino acid analysis?

A3: While direct separation on a CSP is often preferred to avoid extra sample preparation steps, derivatization can be a powerful tool when direct methods fail.[12][17] Derivatization involves reacting the β-amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[16]

Common Chiral Derivatizing Agents:

  • Marfey's Reagent (FDAA): Forms diastereomers with high enantioselectivity for many amino acids.[18]

  • o-Phthalaldehyde (OPA) with a chiral thiol: A rapid pre-column derivatization method that produces highly fluorescent derivatives.[19]

Consider derivatization if you do not have access to a wide range of chiral columns or if you need to enhance the detection sensitivity of your analyte.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (R)- vs. (S)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced bioactivity of stereoisomers is paramount. Molecules that are mirror images of each other can elicit vastly different physiological responses, a principle of critical importance in pharmacology and metabolic research.[1][2][3] This guide provides an in-depth comparison of the biological activities of the (R) and (S) enantiomers of 3-Amino-2-methylpropanoic acid, commonly known as β-aminoisobutyric acid (BAIBA). While structurally similar, these molecules originate from distinct metabolic pathways and exhibit unique functional roles, particularly in metabolic regulation and cellular signaling.

Distinct Metabolic Origins: A Tale of Two Pathways

The chirality of BAIBA dictates its metabolic source. The (R)- and (S)-enantiomers are not interconverted within biological systems but are products of separate catabolic pathways.

  • (R)-3-Amino-2-methylpropanoic acid ((R)-BAIBA): This enantiomer is primarily a product of thymine catabolism, a key component of DNA.[4][5][6] This pathway is most active in the liver and kidneys. Degradation of (R)-BAIBA is also localized to these organs, primarily catalyzed by the mitochondrial enzyme alanine-glyoxylate aminotransferase 2 (AGXT2).[4][5][7]

  • (S)-3-Amino-2-methylpropanoic acid ((S)-BAIBA): In contrast, (S)-BAIBA is derived from the mitochondrial catabolism of the branched-chain amino acid, L-valine.[4][5][8] This process occurs predominantly in skeletal muscle, the brain, and the liver.[9]

Both enantiomers of BAIBA are elevated in plasma following acute exercise, underscoring their roles as myokines, or signaling molecules released by muscle.[4] However, their distinct origins suggest they may convey different physiological signals.

cluster_R (R)-BAIBA Pathway cluster_S (S)-BAIBA Pathway Thymine Thymine R_BAIBA (R)-3-Amino-2- methylpropanoic acid Thymine->R_BAIBA Catabolism AGXT2 AGXT2 (Liver, Kidney) R_BAIBA->AGXT2 Degradation Metabolites_R Downstream Metabolites AGXT2->Metabolites_R Valine L-Valine S_BAIBA (S)-3-Amino-2- methylpropanoic acid Valine->S_BAIBA Catabolism ABAT ABAT (Muscle, Brain, Liver) S_BAIBA->ABAT Degradation Metabolites_S Downstream Metabolites ABAT->Metabolites_S

Figure 1: Distinct metabolic origins of (R)- and (S)-BAIBA.

Comparative Biological Activities: A Dichotomy in Function

While often studied collectively as "BAIBA," emerging evidence reveals that the (R) and (S) enantiomers have distinct, and sometimes complementary, biological effects. This is most evident in their interactions with cellular receptors and subsequent signaling cascades.

Receptor Interaction and Signaling in Osteocytes

Recent research has identified the Mas-related G-protein-coupled receptor type D (MRGPRD) as a key receptor for BAIBA in osteocytes. Remarkably, both enantiomers bind to this same receptor but trigger opposing G-protein signaling pathways to regulate Fibroblast Growth Factor 23 (FGF23), a crucial hormone in phosphate homeostasis.[10]

  • (S)-BAIBA (L-BAIBA): This enantiomer activates Gαs and Gαq signaling pathways. This leads to a direct and rapid increase in Fgf23 expression through the cAMP/PKA/β-catenin and PKC/CREB pathways, respectively.[10]

  • (R)-BAIBA (D-BAIBA): In contrast, (R)-BAIBA activates the Gαi pathway, which indirectly increases Fgf23 expression through the NF-κB-mediated induction of sclerostin. This response is delayed compared to the action of (S)-BAIBA.[10]

This dual-pathway activation by different enantiomers through a single receptor represents a sophisticated mechanism for fine-tuning phosphate metabolism in response to physiological stimuli like exercise.[10]

cluster_pathways BAIBA Enantiomer Signaling via MRGPRD in Osteocytes cluster_S_path Direct & Rapid cluster_R_path Indirect & Delayed S_BAIBA (S)-BAIBA MRGPRD MRGPRD Receptor S_BAIBA->MRGPRD R_BAIBA (R)-BAIBA R_BAIBA->MRGPRD Ga_s_q Gαs / Gαq Activation MRGPRD->Ga_s_q Ga_i Gαi Activation MRGPRD->Ga_i cAMP_PKC cAMP/PKA & PKC/CREB Pathways Ga_s_q->cAMP_PKC FGF23 Fgf23 Expression cAMP_PKC->FGF23 NFkB NF-κB Pathway Ga_i->NFkB Sclerostin Sclerostin NFkB->Sclerostin Sclerostin->FGF23

Figure 2: Divergent signaling pathways of BAIBA enantiomers.
Metabolic Regulation

BAIBA is widely recognized as a beneficial metabolic regulator, with studies demonstrating its ability to induce the "browning" of white adipose tissue, enhance fatty acid oxidation, and improve insulin sensitivity.[5][11][12] While many studies have used racemic mixtures, some research points to enantiomer-specific effects.

  • (S)-BAIBA (L-BAIBA): Some in-vitro evidence suggests that the L-isoform (S-BAIBA) is the more active enantiomer in protecting osteocytes from apoptosis by diminishing reactive oxygen species (ROS) production.[13] It has also been identified as a novel gliotransmitter and has been shown to protect neuronal cells from oxidative stress-induced apoptosis via activation of AMPK and PI3K/Akt signaling pathways.[14][15]

  • General BAIBA Effects: In broader metabolic studies, total BAIBA levels are inversely correlated with cardiometabolic risk factors, including fasting glucose and insulin.[9][11] It is proposed to regulate lipid and carbohydrate metabolism in the liver, fat, and skeletal muscle, contributing to a healthier metabolic profile.[16]

Summary of Comparative Activities
FeatureThis compound ((R)-BAIBA)(S)-3-Amino-2-methylpropanoic acid ((S)-BAIBA)
Common Name D-BAIBA[5]L-BAIBA[5]
Metabolic Origin Thymine Catabolism[4][5][6]L-Valine Catabolism[4][5][8]
Primary Production Site Liver, Kidney[4]Skeletal Muscle, Brain, Liver[9]
Receptor Interaction Mas-related G-protein-coupled receptor type D (MRGPRD)[10]Mas-related G-protein-coupled receptor type D (MRGPRD)[10]
Signaling in Osteocytes Gαi → NF-κB → Sclerostin (Indirect, Delayed Fgf23 increase)[10]Gαs/Gαq → cAMP/PKA/β-catenin & PKC/CREB (Direct, Rapid Fgf23 increase)[10]
Neuroprotection Less characterizedProtects against oxidative stress via AMPK and PI3K/Akt pathways[15]
Other Roles Contributes to overall metabolic healthIdentified as a gliotransmitter[14]

Experimental Protocols: Assessing Enantiomer-Specific Bioactivity

To dissect the distinct effects of (R)- and (S)-BAIBA, robust and validated experimental protocols are essential. The choice of assay depends on the biological question, but a common approach is to measure the activation of a key signaling node, such as AMPK, which is implicated in BAIBA's metabolic effects.

Protocol: Western Blot Analysis of AMPK Activation in PC12 Cells

This protocol describes a method to quantify the activation of AMPK by measuring the phosphorylation of its α subunit at Threonine 172 in response to treatment with either (R)- or (S)-BAIBA.

1. Cell Culture and Treatment: a. Culture rat pheochromocytoma (PC12) cells in standard growth medium until they reach 80% confluency. b. Seed the cells into 6-well plates and allow them to adhere overnight. c. Prepare stock solutions of (R)-BAIBA and (S)-BAIBA in a suitable vehicle (e.g., sterile PBS). d. Starve the cells in a low-serum medium for 2-4 hours before treatment. e. Treat the cells with varying concentrations of (R)-BAIBA, (S)-BAIBA, or vehicle control for a predetermined time (e.g., 30 minutes). Include a positive control such as AICAR.

2. Protein Extraction (Lysis): a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. d. Perform electrophoresis to separate proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions. h. Wash the membrane three times with TBST. i. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST.

4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imaging system or X-ray film. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. For each sample, normalize the phospho-AMPKα signal to the total AMPKα signal to determine the relative level of AMPK activation.

cluster_workflow Experimental Workflow: Western Blot for p-AMPK A 1. PC12 Cell Culture & Treatment with (R)- or (S)-BAIBA B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Separation C->D E 5. Protein Transfer (Western Blot) D->E F 6. Antibody Incubation (p-AMPK, Total AMPK) E->F G 7. ECL Detection F->G H 8. Densitometry Analysis (p-AMPK / Total AMPK) G->H

Figure 3: Workflow for assessing enantiomer-specific AMPK activation.

Conclusion and Future Directions

The biological activities of (R)- and (S)-3-Amino-2-methylpropanoic acid are a compelling example of stereospecificity in metabolic signaling. While both enantiomers are induced by exercise and contribute to improved metabolic health, they arise from different precursors and can activate distinct, even opposing, intracellular signaling pathways. (S)-BAIBA appears to have more characterized roles in direct cellular protection and signaling, particularly in the nervous and skeletal systems, whereas (R)-BAIBA's unique signaling cascade in bone suggests a complementary function.

For researchers and drug developers, these findings underscore the necessity of studying chiral molecules as separate entities. Future investigations should focus on:

  • Elucidating the full range of receptors and transporters that interact with each BAIBA enantiomer.

  • Conducting in vivo studies that directly compare the pharmacokinetic and pharmacodynamic profiles of pure (R)- and (S)-BAIBA.

  • Exploring the therapeutic potential of individual enantiomers for metabolic disorders, neurodegenerative diseases, and bone density conditions.

By appreciating the chemical nuances of these myokines, the scientific community can unlock a more precise understanding of metabolic regulation and develop more targeted therapeutic strategies.

References

A Structural and Mechanistic Comparison of (R)-3-Amino-2-methylpropanoic Acid and Other Key GABA Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Influence of GABA in Neuroscience Drug Discovery

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Its fundamental importance in maintaining the delicate balance between neuronal excitation and inhibition has made the GABAergic system a prime target for therapeutic intervention in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[3] However, the therapeutic utility of GABA itself is limited by its poor ability to cross the blood-brain barrier.[4] This limitation has driven the development of a diverse class of molecules known as GABA analogs, which are structurally related to GABA but possess improved pharmacokinetic properties and, in many cases, distinct mechanisms of action.

This guide provides a detailed structural and mechanistic comparison of (R)-3-Amino-2-methylpropanoic acid with other prominent GABA analogs, namely pregabalin, gabapentin, baclofen, and phenibut. We will delve into their molecular architectures, stereochemistry, and conformational flexibility, and correlate these structural features with their distinct pharmacological profiles. This analysis is supported by experimental binding affinity data and detailed protocols for the key assays used to characterize these interactions, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding this important class of neurotherapeutics.

The Structural Landscape of GABA and its Analogs

The foundational structure for this class of compounds is GABA, a flexible molecule with a four-carbon backbone, a carboxylic acid group at one end, and an amino group at the other.[1] The conformational flexibility of GABA is critical to its biological activity, allowing it to adopt different shapes to bind to its various receptor subtypes.[5] The GABA analogs discussed herein introduce specific structural modifications to this basic scaffold, profoundly influencing their pharmacological properties.

This compound ((R)-BAIBA): This molecule, also known as (R)-β-aminoisobutyric acid, is an enantiomer of 3-aminoisobutyric acid.[6] Structurally, it is a beta-amino acid, with the amino group attached to the beta-carbon relative to the carboxyl group. Recent research has identified it as a myokine, a signaling molecule produced by muscle cells, with roles in carbohydrate and lipid metabolism.[7] While structurally similar to GABA, its primary mechanism of action does not appear to be direct interaction with GABA receptors, but rather through metabolic signaling pathways.[1]

Pregabalin and Gabapentin: These two compounds are characterized by the addition of a lipophilic side chain to the GABA backbone, which enhances their ability to cross the blood-brain barrier.[3] Pregabalin, specifically (S)-3-(aminomethyl)-5-methylhexanoic acid, has an isobutyl group, while gabapentin features a cyclohexyl ring fused to the GABA structure.[8] Despite their structural similarity to GABA, they do not bind to GABA receptors.[3] Instead, their primary molecular target is the α2δ subunit of voltage-gated calcium channels (VGCCs).[3][8]

Baclofen and Phenibut: These analogs incorporate a phenyl ring into the GABA structure. Baclofen is β-(4-chlorophenyl)-GABA, and its (R)-enantiomer is the more active form.[6] Phenibut, or β-phenyl-GABA, is structurally very similar to baclofen but lacks the chlorine atom on the phenyl ring.[6] This phenyl ring modification allows these compounds to cross the blood-brain barrier more effectively than GABA.[4] Unlike pregabalin and gabapentin, baclofen and phenibut exert their effects primarily through direct agonism at GABA-B receptors.[6]

Signaling_Pathways cluster_0 Gabapentinoid Mechanism cluster_1 GABA-B Agonist Mechanism Pregabalin Pregabalin/ Gabapentin a2d α2δ Subunit of VGCC Pregabalin->a2d Binds to Ca_influx Reduced Ca2+ Influx a2d->Ca_influx Inhibits Neurotransmitter_release Decreased Excitatory Neurotransmitter Release Ca_influx->Neurotransmitter_release Baclofen Baclofen/ Phenibut GABAB_R GABA-B Receptor Baclofen->GABAB_R Activates G_protein G-protein activation GABAB_R->G_protein K_channel K+ Channel Opening (Hyperpolarization) G_protein->K_channel GABA_B_Binding_Assay start Start prep Prepare Rat Brain Membranes start->prep incubate Incubate Membranes with [3H]-Baclofen & Test Compound prep->incubate filter Rapid Filtration to Separate Bound & Free Ligand incubate->filter wash Wash Filters to Remove Non-specifically Bound Ligand filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 & Ki Determination) count->analyze end End analyze->end

References

The Unambiguous Assignment of Stereochemistry: A Comparative Guide to the X-ray Crystallographic Validation of (R)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical development. The biological activity of a chiral molecule is intrinsically linked to its absolute configuration. In this guide, we delve into the gold-standard technique for this purpose—single-crystal X-ray crystallography—using (R)-3-Amino-2-methylpropanoic acid as a case study. We will explore the principles of this powerful analytical method, provide a detailed experimental workflow, and compare its capabilities with other common analytical techniques.

The Imperative of Stereochemical Integrity in Drug Development

This compound, a chiral β-amino acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds. The distinct spatial arrangement of its functional groups dictates its interaction with biological targets. The incorrect stereoisomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects. Therefore, unambiguous validation of the intended (R)-enantiomer is a critical step in the drug development pipeline. While various analytical techniques can provide evidence of stereochemistry, single-crystal X-ray crystallography stands alone in its ability to provide a direct and absolute determination of the three-dimensional atomic arrangement in the solid state.

Principles of Chirality Determination by X-ray Crystallography

X-ray crystallography leverages the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. For chiral molecules, which crystallize in non-centrosymmetric space groups, the diffraction pattern contains subtle differences when measured with anomalous dispersion effects. This phenomenon, known as Bijvoet scattering, allows for the determination of the absolute configuration of the molecule. The Flack parameter is a critical value calculated during the final stages of structure refinement that provides a statistical measure of the confidence in the assigned absolute stereochemistry. A Flack parameter close to zero for a given enantiomer model confirms the correctness of the assignment.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully validated crystal structure is a meticulous process that demands precision at every stage. The following protocol outlines the key steps involved in the X-ray crystallographic analysis of a chiral small molecule like this compound.

Step-by-Step Experimental Protocol
  • Crystallization: The initial and often most challenging step is to grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions). This is achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection. The crystal is then screened on the diffractometer to assess its quality and to determine the unit cell parameters.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity and position of each diffracted spot are recorded by a detector.

  • Data Reduction and Structure Solution: The raw diffraction data is processed to correct for experimental factors and to generate a list of unique reflections with their corresponding intensities. The phase problem is then solved using direct methods or Patterson techniques to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.

  • Absolute Structure Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated, and a value close to zero provides high confidence in the assigned stereochemistry.

  • Validation and Visualization: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. The resulting atomic coordinates are then used to generate a three-dimensional model of the molecule.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination & Validation Crystallization Crystallization of This compound Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Screening Diffractometer Screening (Unit Cell Determination) Mounting->Screening Collection Full Data Collection Screening->Collection Reduction Data Reduction & Integration Collection->Reduction Solution Structure Solution (Phase Problem) Reduction->Solution Refinement Structure Refinement Solution->Refinement Absolute Absolute Structure Determination (Flack Parameter) Refinement->Absolute Validation Final Structure Validation & Visualization Absolute->Validation

Figure 1. Workflow for the X-ray crystallographic validation of a chiral small molecule.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques are often employed in concert to provide a comprehensive characterization of a chiral molecule. Each method offers unique advantages and limitations.

TechniquePrincipleAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal- Provides absolute 3D structure. - Unambiguous determination of absolute stereochemistry. - High resolution and precision.- Requires a suitable single crystal. - Provides information on the solid-state conformation only. - Can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field- Provides information about the solution-state structure and dynamics. - Can be used to determine relative stereochemistry. - Non-destructive.- Determination of absolute stereochemistry often requires chiral derivatizing agents or shift reagents. - Can be complex to interpret for large molecules. - Lower resolution than X-ray crystallography.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light- Sensitive to the chiral environment of chromophores. - Can be used to compare the stereochemistry of a sample to a known standard. - Relatively fast and requires small sample amounts.- Does not provide detailed 3D structural information. - Interpretation can be complex and often requires computational support. - Requires the presence of a chromophore near the stereocenter.
Vibrational Circular Dichroism (VCD) Spectroscopy Differential absorption of left and right circularly polarized infrared light- Provides information about the absolute configuration of molecules in solution. - Does not require a chromophore.- Interpretation of spectra often requires comparison with quantum chemical calculations. - Can be less sensitive than electronic CD.

Quantitative Structural Data

Although a published crystal structure for this compound was not available for this guide, the following table presents typical bond lengths and angles that would be expected from such an analysis, based on closely related structures. This data provides the precise geometric parameters that are the hallmark of a crystallographic study.

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond Lengths C1O1~1.25
C1O2~1.25
C1C2~1.52
C2C3~1.53
C3N1~1.47
C2C4~1.52
Bond Angles O1C1O2~125
O1C1C2~117
O2C1C2~118
C1C2C3~110
C1C2C4~111
C3C2C4~112
C2C3N1~113
Torsion Angle N1C3C2C1

Note: The data presented is illustrative and based on expected values for similar beta-amino acid structures. An actual crystallographic analysis would provide precise experimental values with associated uncertainties.

Conclusion: The Gold Standard for Stereochemical Validation

In the rigorous landscape of pharmaceutical development, ambiguity is a liability. Single-crystal X-ray crystallography provides an unparalleled level of certainty in the determination of the absolute stereochemistry of chiral molecules like this compound. Its ability to deliver a precise and unambiguous three-dimensional atomic structure makes it an indispensable tool for ensuring the quality, safety, and efficacy of new drug candidates. While other spectroscopic methods provide valuable complementary information, X-ray crystallography remains the definitive gold standard for the validation of molecular structure in the solid state.

A Researcher's Guide to the Spectroscopic and Chromatographic Analysis of (R)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-2-methylpropanoic acid, also known as (R)-β-aminoisobutyric acid, is a chiral non-proteinogenic β-amino acid that plays a significant role in various biological processes. Its enantiomeric purity is often a critical quality attribute in pharmaceutical and metabolic research. This guide provides a comprehensive comparison of analytical techniques for the characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as a reference method. We will delve into the interpretation of its NMR spectra and compare this technique with alternative methods such as chiral chromatography and polarimetry, supported by experimental data and detailed protocols.

The Central Role of NMR Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous structural determination and purity assessment of chiral molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Reference NMR Spectra for 3-Amino-2-methylpropanoic Acid

While a definitive, publicly available experimental spectrum for the pure (R)-enantiomer is elusive, extensive data exists for the racemic mixture, DL-3-aminoisobutyric acid, which serves as a valuable reference point. The Biological Magnetic Resonance Bank (BMRB) provides a comprehensive dataset for the racemate in D₂O at pH 7.4.

Interpreting the ¹H NMR Spectrum:

The proton NMR spectrum of 3-Amino-2-methylpropanoic acid is characterized by three main signals:

  • A doublet corresponding to the methyl protons (-CH₃).

  • A multiplet arising from the methine proton (-CH).

  • A multiplet corresponding to the methylene protons (-CH₂).

The specific chemical shifts and coupling constants are highly sensitive to the solvent and pH. For the racemic mixture in D₂O, the reported ¹H chemical shifts are approximately 1.18 ppm (doublet, -CH₃), 2.60 ppm (multiplet, -CH), and 3.05 ppm (multiplet, -CH₂).

Interpreting the ¹³C NMR Spectrum:

The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule:

  • The methyl carbon (-CH₃).

  • The methine carbon (-CH).

  • The methylene carbon (-CH₂).

  • The carboxyl carbon (-COOH).

For the racemic mixture in D₂O, the reported ¹³C chemical shifts are approximately 17.9 ppm (-CH₃), 45.1 ppm (-CH), 42.1 ppm (-CH₂), and 184.5 ppm (-COOH).

Table 1: Reference NMR Chemical Shifts for DL-3-Amino-2-methylpropanoic Acid in D₂O (pH 7.4)

NucleusAtom AssignmentChemical Shift (ppm)
¹H-CH₃1.183
-CH2.596
-CH₂3.051
¹³C-CH₃ (C1)17.927
-CH (C2)45.114
-CH₂ (C3)42.100
-COOH (C4)184.536

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000828.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Diagram 1: NMR Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh 5-25 mg of This compound dissolve Dissolve in ~0.6 mL of D₂O in a vial weigh->dissolve 1 vortex Vortex to ensure complete dissolution dissolve->vortex 2 transfer Transfer solution to a clean NMR tube vortex->transfer 3 shim Shim the magnet for optimal homogeneity transfer->shim 4 acquire_1H Acquire ¹H Spectrum shim->acquire_1H 5a acquire_13C Acquire ¹³C Spectrum shim->acquire_13C 5b process Process and analyze data acquire_1H->process acquire_13C->process

Caption: Workflow for preparing and analyzing an NMR sample of this compound.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for a ¹H NMR spectrum, or 20-100 mg for a ¹³C NMR spectrum.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, small glass vial. D₂O is the solvent of choice for its ability to dissolve the polar amino acid and to avoid a large solvent signal in the ¹H NMR spectrum.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR coil (typically around 4-5 cm).

  • Shimming: Place the NMR tube in the spectrometer and perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Comparative Analysis: Alternative Techniques for Chiral Discrimination

While NMR provides rich structural information, other techniques are often employed for the routine determination of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1] This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Data Snapshot:

A study on the chiral separation of various amino acids demonstrated the successful resolution of the enantiomers of 3-amino-2-methylpropanoic acid using a CHIRALPAK® ZWIX(+) column. The elution order was found to be R < S with a mobile phase of methanol/acetonitrile (50/50 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid.[2]

Table 2: Chiral HPLC Separation of 3-Amino-2-methylpropanoic Acid Enantiomers

ParameterValue
Chiral Stationary PhaseCHIRALPAK® ZWIX(+)
Mobile PhaseMeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH
Elution Order(R)-enantiomer before (S)-enantiomer
Separation Factor (α)1.12
Resolution (Rs)1.72

Data adapted from Chiral Technologies Amino Acid Database.[2]

Diagram 2: Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis prep_sample Prepare a dilute solution of the sample in the mobile phase inject Inject sample onto the chiral column prep_sample->inject prep_mobile Prepare the chiral mobile phase separate Isocratic or gradient elution prep_mobile->separate inject->separate detect Detect enantiomers (e.g., UV-Vis) separate->detect quantify Quantify enantiomeric excess detect->quantify

Caption: General workflow for the chiral separation of amino acid enantiomers by HPLC.

Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC offers excellent resolution. Amino acids like 3-amino-2-methylpropanoic acid typically require derivatization to increase their volatility before GC analysis. A common approach involves esterification of the carboxylic acid and acylation of the amino group.[3]

Protocol Outline: Chiral GC Analysis

  • Derivatization: React the amino acid with an esterifying agent (e.g., isopropanol/HCl) followed by an acylating agent (e.g., trifluoroacetic anhydride) to form the N-trifluoroacetyl isopropyl ester derivative.

  • GC Separation: Inject the derivatized sample onto a GC equipped with a chiral capillary column, such as one coated with a cyclodextrin derivative.

  • Detection: Use a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification of the separated enantiomers.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a characteristic physical property of an enantiomer. While it does not provide structural information like NMR, it is a straightforward method for assessing the bulk enantiomeric purity of a sample.

The specific rotation, [α], is calculated using the formula:

[α] = α / (c * l)

where:

  • α is the observed rotation

  • c is the concentration of the solution in g/mL

  • l is the path length of the polarimeter cell in decimeters.

Conclusion: An Integrated Approach to Chiral Analysis

References

A Senior Application Scientist's Guide to Assessing the Conformational Effects of (R)-3-Amino-2-methylpropanoic Acid in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug developers, the inherent flexibility of peptides is a double-edged sword. While enabling interactions with diverse biological targets, this same flexibility often leads to reduced binding affinity, poor metabolic stability, and a lack of receptor specificity.[1][2] Controlling peptide conformation is therefore a critical objective in modern medicinal chemistry. The incorporation of non-native amino acids, particularly β-amino acids, offers a robust strategy to enforce specific, predictable secondary structures and enhance proteolytic resistance.[3][4][5]

This guide provides an in-depth comparison of the conformational effects induced by (R)-3-Amino-2-methylpropanoic acid, a β²-amino acid, versus conventional α-amino acids and other peptide modifications. We will explore the causality behind its structural influence and provide validated experimental workflows for its characterization, empowering you to leverage this powerful tool in your research.

The Structural Rationale: Why this compound Imparts Conformational Stability

Unlike α-amino acids, where the amino group is attached to the α-carbon, β-amino acids feature an additional carbon atom between the carboxyl and amino groups.[6] this compound is specifically a β²-amino acid, meaning it has a substituent on the α-carbon (C2). The combination of the extended backbone and the stereospecific methyl group at the C2 position severely restricts the available dihedral angles, forcing the peptide backbone into well-defined secondary structures. This contrasts sharply with the conformational freedom of typical α-peptides.

The primary advantage of incorporating β-amino acids is the ability to generate "foldamers"—non-natural oligomers with stable, predictable folding patterns such as helices and sheets.[7] These structures are often more stable than their α-peptide counterparts and exhibit remarkable resistance to degradation by proteases.[4][6]

Figure 1. Comparison of α- and β-amino acid structures.
Comparative Analysis of Conformational Modifiers

To make informed design choices, it is crucial to compare the effects of this compound with other common conformational constraints.

Amino Acid TypeKey Structural FeaturePrimary Conformational InfluenceProteolytic Stability
L-Alanine (α-amino acid) Standard α-amino acid backboneHigh flexibility; can participate in α-helices, β-sheets, or random coils.Low
Aib (α-aminoisobutyric acid) Gem-dimethyl substitution at CαHeavily restricts φ/ψ angles, strongly promotes α- and 3₁₀-helical structures in α-peptides.[8][9]High
This compound (β²) Extra backbone carbon; methyl group at C2.Induces stable, novel helical structures (e.g., 12-, 14-helices) in β- or α/β-peptides.[6][10]Very High
β³-Amino Acid Extra backbone carbon; substituent at C3.Also induces stable helices; subtle differences in helical pitch and stability compared to β²-isomers.[10]Very High

A Validated Workflow for Conformational Assessment

A multi-faceted approach is required to fully characterize the structural impact of incorporating this compound. The logical experimental progression moves from a rapid, global assessment of secondary structure to a detailed, atomic-resolution analysis.

Figure 2. Recommended workflow for peptide conformational analysis.
Initial Screening: Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy is the ideal first step for analysis. It is a rapid, low-concentration technique that provides a distinct spectral signature for different types of secondary structures, such as α-helices, β-sheets, and the unique helices formed by β-peptides.[11][12][13] A significant change in the CD spectrum upon incorporation of this compound is a direct indicator of a major conformational shift.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For helix-promoting conditions, a co-solvent like trifluoroethanol (TFE) can be used, but initial analysis should be in an aqueous buffer.[3] Aim for a final peptide concentration of 0.1-0.2 mg/mL (typically 50-100 µM).[11]

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Purge the instrument with nitrogen gas for at least 30 minutes before activation.

  • Data Acquisition:

    • Scan from 260 nm down to 190 nm.

    • Set the data pitch to 0.5 nm and the scan speed to 50 nm/min.

    • Accumulate 3-5 scans for a better signal-to-noise ratio.

  • Data Processing:

    • Average the scans and subtract the spectrum of a buffer-only blank.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration and peptide length.

Peptide TypeCharacteristic CD SignalInterpretation
Native α-Peptide (Random Coil) Strong negative band near 198 nm.The peptide is largely unstructured in solution.
Native α-Peptide (α-Helical) Negative bands near 222 nm and 208 nm; positive band near 192 nm.[11]The peptide adopts a canonical α-helical conformation.
α/β-Peptide with this compound (14-Helix) Single strong negative band near 205-207 nm.[10]The β-amino acid has induced a stable, non-native helical fold.
Detailed Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While CD confirms a structural change, NMR provides the detailed, three-dimensional structure of the peptide in solution at atomic resolution.[14] It is the gold standard for understanding the precise dihedral angles and spatial proximities of atoms that define the conformation induced by this compound.[15]

  • Sample Preparation: Dissolve the peptide to a final concentration of 1-5 mM in a 90% H₂O / 10% D₂O buffer system.[16][17] The volume required is typically 500-600 µL. A stable pH is critical; use a buffered solution (e.g., phosphate or acetate).

  • Key Experiments: Acquire a suite of 2D homonuclear spectra.

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system. This is essential for assigning resonances to specific residues.[18]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of their position in the sequence.[15][18] This provides the critical distance restraints needed for structure calculation.

  • Data Analysis & Structure Calculation:

    • Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances along the peptide backbone.

    • Restraint Generation: Integrate NOESY cross-peaks to generate a list of upper-limit distance restraints.

    • Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental NOE restraints.

    • Validation: Assess the quality of the final structure ensemble based on parameters like low restraint violation energy and RMSD.

NMR ObservableStandard α-Helixβ-Peptide Helix (e.g., 14-Helix)
Hα Chemical Shifts Generally upfield shifted (< 4.0 ppm) compared to random coil.Varies depending on the specific fold, but distinct from α-helix patterns.
Amide Proton Temp. Coeff. Many small values (< -4.5 ppb/K), indicating hydrogen bonding.Many small values, confirming a stable, hydrogen-bonded structure.
Sequential NOEs Strong dNN(i, i+1) NOEs. Medium dαN(i, i+3) and dαβ(i, i+3) NOEs.Absence of characteristic α-helical NOEs. Presence of unique long-range NOEs consistent with the specific β-peptide fold.
Medium-Range NOEs Key indicators are dαN(i, i+3) and dαN(i, i+4) contacts.The pattern of medium- and long-range NOEs will define the specific type of β-peptide helix (e.g., 10-, 12-, or 14-helix).[6]
High-Resolution Validation: X-ray Crystallography

Causality: For peptides that can be crystallized, X-ray crystallography provides an unambiguous, high-resolution model of the peptide's conformation in the solid state.[19] This can validate the solution structure determined by NMR and reveal detailed information about intermolecular packing and solvent interactions.

  • Crystallization Screening: Use commercially available screens to explore a wide range of precipitants, salts, and pH conditions to find initial crystallization "hits".[19]

  • Optimization: Refine the initial hit conditions by systematically varying reagent concentrations to grow larger, diffraction-quality single crystals.

  • Data Collection: Cryo-cool a single crystal and collect X-ray diffraction data, typically at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data, solve the crystallographic phase problem, and build and refine an atomic model into the resulting electron density map.[20][21]

Case Study: Enhancing Receptor Binding by Helix Stabilization

Objective: To improve the binding affinity of a peptide antagonist derived from a protein's BH3 domain, which binds to the anti-apoptotic protein Bcl-xL. The native peptide is largely unstructured in solution but adopts an α-helical conformation upon binding.[3]

Strategy: Introduce this compound at a solvent-exposed, non-critical residue position within the peptide sequence to pre-organize it into a stable helical conformation, thereby reducing the entropic penalty of binding.

References

literature review on the therapeutic potential of (R)-3-Amino-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Therapeutic Potential of (R)-3-Amino-2-methylpropanoic Acid

This guide provides a detailed literature review and comparative analysis of this compound, also known as (R)-β-aminoisobutyric acid (BAIBA). We will explore its therapeutic potential, particularly in the context of metabolic disease, and contrast its mechanism and performance with established GABAergic analogs, Gabapentin and Pregabalin, which are staples in the treatment of neurological disorders. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these compounds.

Introduction: A Tale of Two Pathways

The landscape of therapeutic small molecules is rich with compounds that, despite structural similarities, exhibit profoundly different biological activities. This guide focuses on this compound (BAIBA), an endogenous small molecule metabolite that has garnered significant attention for its role in metabolic homeostasis.[1] BAIBA is a beta-amino acid produced naturally in the body, particularly during exercise, through the catabolism of thymine and valine.[2]

For comparative purposes, we juxtapose BAIBA with two widely prescribed gamma-amino acid analogs: Gabapentin and Pregabalin. While all three are structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), their therapeutic applications and mechanisms of action diverge significantly. Gabapentin and Pregabalin are cornerstones in managing neuropathic pain, epilepsy, and anxiety disorders, primarily acting as neuromodulators.[3][4] In contrast, BAIBA's therapeutic promise lies in its function as a "myokine" that orchestrates a systemic metabolic response, including the browning of white adipose tissue and enhancement of fatty acid oxidation.[1][5]

This guide will dissect these differences, presenting the underlying science, comparative preclinical data, and detailed experimental protocols to provide a comprehensive resource for the scientific community.

Part 1: Comparative Analysis of Molecular Mechanisms

The distinct therapeutic profiles of BAIBA, Gabapentin, and Pregabalin stem from their unique molecular targets and signaling pathways.

This compound (BAIBA): The Metabolic Regulator

BAIBA's primary mechanism is independent of classical GABAergic pathways. Instead, it functions as a signaling molecule that mediates the beneficial effects of exercise on metabolism.

  • Induction of White Fat "Browning": BAIBA stimulates the differentiation of white adipocytes into "beige" or "brite" adipocytes, which are characterized by increased mitochondrial density and the expression of Uncoupling Protein 1 (UCP1). This process, known as browning, dissipates chemical energy as heat, thereby increasing overall energy expenditure.[5]

  • Hepatic β-Oxidation: It has been shown to enhance the oxidation of fatty acids in the liver.[1]

  • Improved Glucose Homeostasis: In murine models, BAIBA administration significantly improves glucose tolerance, a key factor in managing metabolic disorders like type 2 diabetes.[5]

The signaling cascade is believed to be initiated via the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.

baiba_pathway cluster_muscle Skeletal Muscle (Exercise) cluster_fat White Adipose Tissue cluster_liver Liver Exercise Exercise PGC1a PGC-1α Upregulation Exercise->PGC1a BAIBA_prod BAIBA Production (from Valine/Thymine) PGC1a->BAIBA_prod BAIBA_circ BAIBA (in circulation) BAIBA_prod->BAIBA_circ Acts as Myokine UCP1 UCP1 Expression BAIBA_circ->UCP1 BetaOx β-Oxidation BAIBA_circ->BetaOx Mitochondria Mitochondrial Biogenesis UCP1->Mitochondria Browning Adipocyte Browning Mitochondria->Browning Thermogenesis Thermogenesis Browning->Thermogenesis Energy Energy BetaOx->Energy Energy Metabolism

Caption: BAIBA signaling pathway from muscle to fat and liver.

Gabapentin and Pregabalin: Neuromodulators

Gabapentin and Pregabalin, despite being GABA analogs, do not bind to GABA receptors or directly mimic GABA's effects. Their primary mechanism involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[6][7]

  • Modulation of Calcium Influx: By binding to the α2δ-1 subunit, these drugs reduce the influx of calcium into presynaptic nerve terminals.

  • Reduced Neurotransmitter Release: This reduction in calcium influx leads to a decrease in the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), particularly in hyperexcited neurons.[8] This action is thought to underlie their analgesic, anticonvulsant, and anxiolytic effects.

While they don't target GABA receptors directly, some studies suggest they can modulate GABAergic transmission in specific brain regions, such as the locus coeruleus, potentially by inhibiting presynaptic GABA release and thus "disinhibiting" descending pain-modulatory pathways.[9]

gabapentin_pathway cluster_presynaptic Presynaptic Terminal (Hyperexcited) VGCC Voltage-Gated Calcium Channel (VGCC) a2d α2δ-1 Subunit VGCC->a2d Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicles Neurotransmitter Vesicles (Glutamate, Substance P) Ca_influx->Vesicles triggers fusion Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Release Gabapentin Gabapentin / Pregabalin Gabapentin->a2d Binds & Inhibits Postsynaptic Postsynaptic Neuron Synaptic_Cleft->Postsynaptic Signal Propagation

Caption: Mechanism of action for Gabapentin and Pregabalin.

Summary of Mechanistic Differences
FeatureThis compound (BAIBA)Gabapentin / Pregabalin
Primary Target PGC-1α pathway, Adipocytes, Hepatocytesα2δ-1 subunit of Voltage-Gated Calcium Channels
Primary Effect Increased energy expenditure, fat browning, β-oxidationReduced release of excitatory neurotransmitters
Therapeutic Area Metabolic Disease (potential)Neuropathic Pain, Epilepsy, Anxiety
Compound Class Endogenous Beta-Amino Acid, MyokineSynthetic Gamma-Amino Acid Analogs

Part 2: Comparative Preclinical Efficacy

Experimental data from preclinical models highlights the distinct therapeutic profiles of these compounds.

Table 1: Efficacy in a Murine Model of Diet-Induced Obesity

This table summarizes representative data for BAIBA's metabolic effects.

ParameterControl GroupBAIBA-Treated GroupFindingSource
Body Fat Percentage ~30%~25% (Significant Decrease)BAIBA reduces adiposity.[5]
Glucose Tolerance (AUC) HighSignificantly LowerBAIBA improves glucose disposal.[5]
Energy Expenditure (VO2) BaselineSignificantly IncreasedBAIBA increases whole-body metabolism.[5]
UCP1 Expression (in WAT) Low / UndetectableMarkedly IncreasedBAIBA induces markers of fat browning.[1]

Data are illustrative based on published findings.

Table 2: Efficacy in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)

This table compares the antiallodynic effects of Gabapentin and its analogs. Data for BAIBA in this specific model is not widely available, reflecting its different research focus.

CompoundDose (ID50, mg/kg)Binding Affinity (IC50, nM for α2δ)Antiallodynic EffectSource
Gabapentin 32.3~140Effective[7]
Pregabalin ~10-30~30-90Effective[4][10]
(1S,3R)3-MeGBP 58.142Effective[7]
(1R,3R)3-MeGBP > 100> 10,000Ineffective[7]

This data underscores the importance of α2δ binding for the analgesic effect of gabapentinoids.

Part 3: Featured Experimental Protocols

To facilitate further research, we provide detailed, self-validating protocols for key experiments.

Protocol 1: In Vitro Adipocyte Browning Assay

Objective: To determine the capacity of this compound to induce browning in a white adipocyte cell line (e.g., 3T3-L1).

Methodology:

  • Cell Culture & Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation for 48 hours using a standard cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin).

  • Maturation: Culture cells for an additional 4-6 days in DMEM with 10% FBS and 10 µg/mL insulin until mature adipocytes with lipid droplets are visible.

  • Treatment: Treat mature adipocytes with varying concentrations of BAIBA (e.g., 10-100 µM) or a vehicle control for 24-48 hours. A positive control, such as isoproterenol (10 µM), should be included.

  • RNA Extraction & qPCR: Lyse the cells and extract total RNA using a commercial kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the relative expression of browning markers (e.g., Ucp1, Pgc1a) and adipocyte markers (e.g., Adipoq). Normalize data to a housekeeping gene (e.g., Actb).

  • Protein Analysis (Western Blot): Lyse a parallel set of cells and perform Western blot analysis to confirm UCP1 protein expression.

  • Data Analysis: Calculate fold-change in gene expression relative to the vehicle control. A significant, dose-dependent increase in Ucp1 expression indicates a positive browning effect.

Causality & Validation: This protocol is self-validating by including a positive control (isoproterenol) known to induce browning and by measuring both gene and protein levels of the key marker, UCP1. The dose-response analysis further establishes causality.

Protocol 2: Spinal Nerve Ligation (SNL) Model for Neuropathic Pain

Objective: To assess the antiallodynic efficacy of a test compound (e.g., Gabapentin) in a rat model of neuropathic pain.

Methodology:

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Surgically expose the left L5 and L6 spinal nerves.

  • Nerve Ligation: Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Post-Operative Recovery: Allow animals to recover for 7-14 days, during which time neuropathic pain symptoms (allodynia) will develop.

  • Baseline Behavioral Testing: Measure the paw withdrawal threshold to a mechanical stimulus using electronic von Frey filaments. Establish a stable baseline response in the ipsilateral (ligated) paw.

  • Drug Administration: Administer the test compound (e.g., Gabapentin, 30-100 mg/kg, i.p.) or vehicle control.

  • Post-Treatment Behavioral Testing: Measure the paw withdrawal threshold at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis: Convert paw withdrawal thresholds to percent maximal possible effect (%MPE). A significant increase in %MPE compared to the vehicle group indicates an effective antiallodynic response.

Causality & Validation: The model's validity is confirmed by observing a stable, low withdrawal threshold in the ipsilateral paw post-surgery compared to the contralateral paw or sham-operated animals. The inclusion of a vehicle group controls for placebo effects, and a time-course analysis establishes the pharmacokinetic-pharmacodynamic relationship.

experimental_workflow cluster_invitro Protocol 1: In Vitro Browning cluster_invivo Protocol 2: In Vivo Neuropathic Pain P1_Start Differentiate 3T3-L1 Cells P1_Treat Treat with BAIBA P1_Start->P1_Treat P1_Analyze qPCR / Western Blot (UCP1, PGC1a) P1_Treat->P1_Analyze Result1 Result1 P1_Analyze->Result1 Assess Browning Potential P2_Start Spinal Nerve Ligation Surgery P2_Develop Develop Allodynia (7-14 days) P2_Start->P2_Develop P2_Baseline Baseline von Frey Test P2_Develop->P2_Baseline P2_Treat Administer Gabapentin P2_Baseline->P2_Treat P2_Test Post-Dose Behavioral Testing P2_Treat->P2_Test Result2 Result2 P2_Test->Result2 Assess Antiallodynic Efficacy

Caption: Comparative experimental workflow diagram.

Conclusion and Future Directions

This guide demonstrates that this compound (BAIBA) and the gabapentinoids (Gabapentin, Pregabalin) operate in distinct therapeutic realms despite their origins as amino acid derivatives.

  • This compound is a promising therapeutic candidate for metabolic disorders . Its unique mechanism of increasing energy expenditure through white fat browning presents a novel approach to combating obesity and type 2 diabetes.

  • Gabapentin and Pregabalin remain critical tools for neurological disorders , with their efficacy directly linked to the modulation of voltage-gated calcium channels and subsequent reduction in neurotransmitter release.

The compelling future direction lies at the intersection of these pathways. For instance, in diabetic neuropathy , a condition involving both metabolic dysregulation and neuropathic pain, could a combination therapy or a dual-function molecule provide synergistic benefits? Future research should explore the potential neurological effects of chronic BAIBA administration and whether its metabolic improvements can indirectly alleviate neuropathic symptoms. Head-to-head preclinical trials in models like diabetic neuropathy are a logical and necessary next step to bridge this fascinating therapeutic gap.

References

comparing the efficacy of different synthetic routes to (R)-3-Amino-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (R)-3-Amino-2-methylpropanoic acid, a valuable β-amino acid, is a key component in various pharmacologically active molecules. This guide provides an in-depth comparison of the leading synthetic strategies to obtain this compound, offering experimental insights and data to inform your selection of the most suitable route for your research and development needs. We will delve into the mechanistic intricacies and practical considerations of three primary approaches: Asymmetric Synthesis via Chiral Auxiliary, Biocatalytic Synthesis, and Chiral Pool Synthesis. A discussion on the promising, albeit less specifically documented for this target, Dynamic Kinetic Asymmetric Transformation (DYKAT) is also included.

Asymmetric Synthesis via Chiral Auxiliary: The Evans' SuperQuat Approach

This strategy relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The "SuperQuat" oxazolidinone, a second-generation Evans auxiliary, offers enhanced steric shielding and facilitates high levels of diastereoselectivity.[1][2] The key step is a diastereoselective conjugate addition of a methyl group to an α,β-unsaturated system.

Mechanistic Rationale

The (S)-4-isopropyl-5,5-dimethyloxazolidin-2-one auxiliary, when acylated with 2-methylacryloyl chloride, forms an N-enoyl derivative. The gem-dimethyl group on the auxiliary forces the isopropyl group to adopt a conformation that effectively shields one face of the α,β-unsaturated system. This steric hindrance directs the incoming nucleophile, in this case, a methyl group from lithium dimethylcuprate, to the opposite face of the double bond, thereby establishing the desired (R) stereocenter at the C2 position with high diastereoselectivity.

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

(S)-4-isopropyl-5,5-dimethyloxazolidin-2-one is acylated with 2-methylacryloyl chloride in the presence of a base like triethylamine to yield (S)-N-(2'-methylacryloyl)-4-isopropyl-5,5-dimethyloxazolidin-2-one.

Step 2: Diastereoselective Conjugate Addition

The N-enoyl oxazolidinone is then subjected to a conjugate addition reaction with lithium dimethylcuprate (Me₂CuLi) at low temperature (-78 °C). The cuprate selectively adds the methyl group to the β-position of the acryloyl moiety. A subsequent diastereoselective protonation of the resulting enolate establishes the stereocenter at the α-position.

Step 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary is cleaved from the product, typically by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield this compound. The SuperQuat auxiliary can often be recovered and recycled, which is a significant advantage of this method.[1]

cluster_0 Asymmetric Synthesis via Chiral Auxiliary start SuperQuat Auxiliary + 2-Methylacryloyl Chloride acylation Acylation start->acylation enoyl (S)-N-(2'-methylacryloyl)-SuperQuat acylation->enoyl conjugate_add Conjugate Addition (Me₂CuLi) enoyl->conjugate_add adduct N-Acyl Adduct conjugate_add->adduct cleavage Auxiliary Cleavage adduct->cleavage end This compound cleavage->end

Caption: Workflow for the asymmetric synthesis of this compound using a SuperQuat chiral auxiliary.

Biocatalytic Synthesis: The Power of Whole-Cell Biotransformation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. This route utilizes the enzymatic machinery of the bacterium Pseudomonas aeruginosa to convert a simple starting material into the desired enantiomerically pure β-amino acid with high efficiency.[1][3][4]

Mechanistic Rationale

This synthesis is a three-step process that begins with the racemization of dihydrothymine. The key enantioselective step is the hydrolysis of the dihydropyrimidine ring by a dihydropyrimidinase enzyme present in Pseudomonas aeruginosa. This enzyme selectively hydrolyzes the racemic dihydrothymine to produce N-carbamoyl-(R)-3-aminoisobutyrate, leaving the (S)-enantiomer largely unreacted. The final step is a chemical conversion of the N-carbamoyl group to the free amine via a diazotization reaction.

Experimental Protocol

Step 1: Cultivation of Pseudomonas aeruginosa

Pseudomonas aeruginosa (e.g., strain 10145) is cultured in a suitable medium containing a small amount of dihydrothymine to induce the expression of dihydropyrimidinase.[3] The bacterial cells are then harvested by centrifugation.

Step 2: Biocatalytic Hydrolysis

The harvested bacterial biomass is resuspended in a buffer at an alkaline pH (e.g., pH 9.0) containing dihydrothymine. The mixture is incubated, allowing the dihydropyrimidinase to catalyze the enantioselective ring opening to form N-carbamoyl-(R)-3-aminoisobutyrate.[3]

Step 3: Diazotization and Isolation

After the biotransformation, the cells are removed by centrifugation. The supernatant containing the N-carbamoyl intermediate is acidified and treated with sodium nitrite to convert the N-carbamoyl group into a diazonium salt, which then decomposes to the free amine. The final product, this compound, is then isolated and purified.

cluster_1 Biocatalytic Synthesis start Dihydrothymine racemization Racemization (in situ) start->racemization biocatalysis Enzymatic Hydrolysis (P. aeruginosa) racemization->biocatalysis intermediate N-carbamoyl-(R)-3-aminoisobutyrate biocatalysis->intermediate diazotization Diazotization intermediate->diazotization end This compound diazotization->end

Caption: Workflow for the biocatalytic synthesis of this compound.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. L-Aspartic acid is an attractive starting point for the synthesis of this compound due to its inherent chirality and functional groups that can be strategically manipulated.

Mechanistic Rationale

The synthesis begins with the protection of the amino and α-carboxylic acid groups of L-aspartic acid. The β-carboxylic acid is then reduced to a primary alcohol. This alcohol is converted to a leaving group, such as a tosylate, which is subsequently displaced by a hydride source to remove the hydroxyl functionality. The α-position is then methylated, and finally, deprotection of the amino and carboxylic acid groups yields the target molecule. The stereochemistry at the C3 position is retained from the starting L-aspartic acid.

Experimental Protocol (Proposed)

Step 1: Protection of L-Aspartic Acid

The amino group of L-aspartic acid is protected, for example, as a tosylamide (Ts-NH-), and the α-carboxylic acid is esterified.

Step 2: Selective Reduction

The β-carboxylic acid is selectively reduced to a primary alcohol, for instance, by conversion to a mixed anhydride followed by reduction with sodium borohydride.

Step 3: Deoxygenation

The resulting primary alcohol is converted to a tosylate, which is then reduced to a methyl group using a hydride reagent like lithium aluminum hydride.

Step 4: α-Methylation

The α-position of the protected amino acid is deprotonated with a strong base like lithium diisopropylamide (LDA) and then alkylated with methyl iodide.

Step 5: Deprotection

The protecting groups (tosyl and ester) are removed under appropriate conditions to afford this compound.

cluster_2 Chiral Pool Synthesis start L-Aspartic Acid protection Protection start->protection protected_aa Protected Aspartic Acid protection->protected_aa reduction Selective Reduction protected_aa->reduction alcohol β-Hydroxy intermediate reduction->alcohol deoxygenation Deoxygenation alcohol->deoxygenation methylated α-Methylated Intermediate deoxygenation->methylated deprotection Deprotection methylated->deprotection end This compound deprotection->end

Caption: Proposed workflow for the chiral pool synthesis of this compound from L-aspartic acid.

Dynamic Kinetic Asymmetric Transformation (DYKAT): A Powerful but Less Explored Avenue

Conceptual Approach

A potential DYKAT approach would involve the asymmetric hydrogenation of a racemic β-amino-α-methyl-β-keto ester. In the presence of a chiral ruthenium or iridium catalyst, one enantiomer of the keto ester is hydrogenated much faster than the other.[3][5][6] If the starting keto ester can be rapidly racemized under the reaction conditions, the entire racemic mixture can be converted into a single diastereomer of the corresponding β-amino-α-methyl-β-hydroxy ester, which could then be further processed to the target molecule.

Comparison of Synthetic Routes

FeatureAsymmetric Synthesis (Chiral Auxiliary)Biocatalytic SynthesisChiral Pool SynthesisDynamic Kinetic Asymmetric Transformation (DYKAT)
Overall Yield Good to Excellent (typically 60-80%)Good (reported at 72%)[3]Moderate (estimated 30-40%)[7]Potentially Excellent (>90%)
Enantiomeric Excess (ee) Excellent (>95% de typically leads to >95% ee)[8]Excellent (>98%)[3]Excellent (>99%)[7]Excellent (>99%)[3][6]
Scalability Good, but can be limited by the cost of the auxiliary.Potentially very high for industrial applications.Good, dependent on the efficiency of the multi-step sequence.Potentially high, dependent on catalyst loading and stability.
Starting Materials Readily available achiral precursors and a recyclable chiral auxiliary.Inexpensive dihydrothymine.Readily available and inexpensive L-aspartic acid.Requires synthesis of a specific racemic precursor.
Reagents & Conditions Cryogenic temperatures and organometallic reagents.Mild, aqueous conditions.Multi-step synthesis with various reagents.Requires specialized and often expensive chiral metal catalysts.
Safety & Environmental Use of pyrophoric and toxic reagents."Green" and sustainable approach.Involves standard organic synthesis hazards.Use of heavy metal catalysts.
Key Advantages High diastereoselectivity, well-established methodology.High enantioselectivity, environmentally friendly, mild conditions.Utilizes an inexpensive and enantiopure starting material.High theoretical yield and enantioselectivity.
Key Disadvantages Cost of the chiral auxiliary, cryogenic conditions.Requires fermentation and downstream processing.Longer synthetic sequence, moderate overall yield.Lack of a specific reported protocol for this target molecule.

Conclusion

The choice of synthetic route to this compound depends heavily on the specific requirements of the project.

  • For high enantiopurity and environmentally friendly conditions , the biocatalytic route is an excellent choice, particularly for larger-scale production.

  • The chiral auxiliary approach offers a reliable and well-understood method for achieving high stereoselectivity on a laboratory scale, with the added benefit of a recyclable auxiliary.

  • The chiral pool synthesis is a cost-effective option if a moderate overall yield is acceptable and the multi-step sequence can be efficiently executed.

  • DYKAT remains a highly promising but currently underdeveloped strategy for this specific target. Further research in this area could unlock a highly efficient and elegant synthesis.

This guide provides a framework for understanding the key differences between these synthetic strategies. It is crucial for researchers to consult the primary literature for detailed experimental procedures and to optimize conditions for their specific laboratory settings.

References

A Comparative Guide to In-Silico and Experimental Conformational Analysis of (R)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformation in Drug Discovery

In the realm of drug development, the three-dimensional structure of a molecule is paramount. The specific spatial arrangement of atoms, or conformation, dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and metabolic stability. For chiral molecules such as (R)-3-Amino-2-methylpropanoic acid, a metabolite involved in lipid and glucose metabolism, understanding its conformational landscape is crucial for designing novel therapeutics that can modulate its activity[1][2]. This guide provides an in-depth comparison of in-silico and experimental approaches to elucidate the conformational preferences of this important beta-amino acid, offering researchers and drug development professionals a comprehensive overview of the available methodologies.

This compound, also known as (R)-β-aminoisobutyric acid (BAIBA), is a naturally occurring beta-amino acid that has garnered significant interest for its role in metabolic regulation[1][2]. Its chirality, conferred by the methyl group at the C2 position, adds a layer of complexity to its conformational analysis, making it an excellent case study for comparing the predictive power of computational methods with the empirical data from experimental techniques.

This guide will navigate through the theoretical underpinnings and practical applications of both in-silico and experimental workflows. We will delve into the nuances of computational chemistry, exploring methods from molecular mechanics to density functional theory, and contrast these with powerful experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD). By presenting detailed protocols, comparative data, and expert insights, this guide aims to equip researchers with the knowledge to strategically integrate these approaches for a holistic understanding of molecular conformation.

In-Silico Conformational Analysis: A Predictive Exploration

Computational, or in-silico, methods offer a powerful and cost-effective means to explore the vast conformational space of a molecule. These techniques are particularly valuable for identifying low-energy conformers and understanding the factors that govern their stability.

Theoretical Framework

The foundation of in-silico conformational analysis lies in the principles of quantum mechanics and classical mechanics. Methods like Density Functional Theory (DFT) provide a highly accurate description of the electronic structure and energies of different conformers, while Molecular Dynamics (MD) simulations allow for the exploration of conformational changes over time in a simulated environment, such as in solution[3][4][5]. The choice of computational method and force field (for MD simulations) is critical for obtaining results that correlate well with experimental data[6].

Workflow for In-Silico Conformational Analysis

The following diagram outlines a typical workflow for the in-silico conformational analysis of this compound.

cluster_insilico In-Silico Workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization and Energy Calculation (DFT) conf_search->geom_opt thermo Thermodynamic Analysis (Boltzmann Distribution) geom_opt->thermo md_sim Molecular Dynamics Simulation (in Solvent) thermo->md_sim analysis Analysis of Trajectories (Dihedral Angles, H-bonds) md_sim->analysis spectra Prediction of Spectroscopic Properties (NMR, VCD) analysis->spectra end Predicted Conformational Ensemble spectra->end

Caption: A generalized workflow for the in-silico conformational analysis of a small molecule.

Experimental Protocol: In-Silico Conformational Analysis of this compound
  • Initial Structure Generation : A 3D structure of this compound is generated using a molecule builder and subjected to an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

  • Conformational Search : A systematic or stochastic conformational search is performed to identify a broad range of possible conformers. This can be achieved by rotating the rotatable bonds (C-C and C-N) in the molecule.

  • Geometry Optimization and Energy Calculation : The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides more accurate geometries and relative energies for each conformer[7][8].

  • Thermodynamic Analysis : The relative energies of the optimized conformers are used to calculate their populations at a given temperature using the Boltzmann distribution. This provides a theoretical prediction of the most stable conformers in the gas phase.

  • Molecular Dynamics (MD) Simulation : To simulate the conformational behavior in a solvent, MD simulations are performed. The molecule is placed in a box of explicit solvent molecules (e.g., water), and the system is simulated for a period of time (e.g., nanoseconds to microseconds). This allows for the observation of conformational transitions and the influence of the solvent on the conformational preferences[3][4].

  • Analysis of Trajectories : The MD trajectories are analyzed to determine the populations of different conformers, the distribution of dihedral angles, and the presence of intramolecular hydrogen bonds.

  • Prediction of Spectroscopic Properties : The optimized geometries and energies can be used to predict spectroscopic properties such as NMR chemical shifts and coupling constants, as well as VCD spectra[9][10][11]. These predicted spectra can then be compared with experimental data for validation.

Experimental Conformational Analysis: Empirical Validation

Experimental techniques provide direct physical evidence of the conformational properties of a molecule. For chiral molecules like this compound, chiroptical methods are particularly insightful.

Key Experimental Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the conformation of molecules in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs) and J-coupling constants, it is possible to deduce the through-space distances and dihedral angles between atoms, respectively[12].

  • Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration[10][11].

  • X-ray Crystallography : While providing the most precise atomic coordinates, X-ray crystallography is limited to the solid state and requires the growth of high-quality crystals. The conformation in the crystal may not be representative of the solution-state ensemble[1].

Workflow for Experimental Conformational Analysis

The following diagram illustrates a typical workflow for the experimental conformational analysis of this compound.

cluster_experimental Experimental Workflow sample_prep Sample Preparation (Solvent, Concentration) nmr_acq NMR Data Acquisition (1D, 2D NOESY, COSY) sample_prep->nmr_acq vcd_acq VCD/IR Data Acquisition sample_prep->vcd_acq nmr_analysis NMR Data Analysis (NOE, J-coupling) nmr_acq->nmr_analysis vcd_analysis VCD/IR Spectral Analysis vcd_acq->vcd_analysis structure Conformational Interpretation nmr_analysis->structure vcd_analysis->structure end Experimentally Derived Conformational Ensemble structure->end

Caption: A generalized workflow for the experimental conformational analysis of a small molecule.

Experimental Protocol: NMR-Based Conformational Analysis
  • Sample Preparation : A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration appropriate for NMR analysis.

  • NMR Data Acquisition : A series of NMR experiments are performed, including:

    • 1D ¹H and ¹³C spectra for initial characterization.

    • 2D COSY (Correlation Spectroscopy) to identify scalar-coupled protons.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space.

    • Measurement of ³J(H,H) coupling constants from high-resolution 1D or 2D spectra.

  • Data Analysis :

    • NOE Analysis : The intensities of NOE cross-peaks are used to estimate interproton distances.

    • J-Coupling Analysis : The magnitudes of ³J(H,H) coupling constants are related to the corresponding dihedral angles via the Karplus equation.

  • Conformational Interpretation : The distance and dihedral angle restraints derived from the NMR data are used to build a model of the predominant solution-state conformation(s).

Comparative Analysis: Bridging Theory and Experiment

A direct comparison of in-silico and experimental results is essential for validating the computational models and gaining a deeper understanding of the molecule's conformational behavior. While specific experimental data for the monomer of this compound is limited in the literature, we can draw valuable insights from studies on its achiral analog, β-aminoisobutyric acid (BAIBA), and from theoretical predictions for the (R)-enantiomer.

A study on BAIBA using jet-cooled microwave and matrix isolation infrared spectroscopy identified four stable conformers in the gas phase[13]. These conformers are stabilized by intramolecular hydrogen bonds between the amino and carboxyl groups. Theoretical calculations at the DFT level were in good agreement with the experimental findings, accurately predicting the rotational constants and the relative energies of the conformers[13].

For this compound, in-silico studies would predict a similar set of conformers stabilized by intramolecular hydrogen bonds. The presence of the chiral methyl group is expected to influence the relative energies of these conformers and introduce a distinct signature in its chiroptical spectra, such as VCD and electronic circular dichroism (ECD). Theoretical calculations have been used to predict the CD spectra of poly[this compound], suggesting that such chiroptical methods would be highly sensitive to its conformation[14].

Data Summary
ParameterIn-Silico (Predicted for R-enantiomer)Experimental (Observed for BAIBA)
Stable Conformers Multiple low-energy conformers stabilized by intramolecular H-bonds.Four stable conformers identified in the gas phase[13].
Key Dihedral Angles Predicted values can be calculated for each conformer.Experimentally determined from rotational constants[13].
Relative Energies Calculated using DFT (e.g., in kJ/mol).Inferred from experimental populations.
Spectroscopic Signature Predicted NMR, VCD, and ECD spectra.Measured IR and microwave spectra[13].

Conclusion: An Integrated Approach for Comprehensive Conformational Analysis

The conformational analysis of this compound serves as a compelling example of the synergy between in-silico and experimental methods. While computational approaches provide a powerful means to explore the entire conformational landscape and predict spectroscopic properties, experimental techniques offer the crucial empirical data for validation and refinement of the theoretical models.

For molecules where experimental data is scarce, as is the case for the monomer of this compound, in-silico methods are invaluable for generating hypotheses and guiding future experimental work. The predictive power of DFT and MD simulations, when carefully benchmarked against data from related molecules, can provide significant insights into the likely conformational preferences.

Ultimately, a robust understanding of the conformation of a molecule like this compound is best achieved through an integrated approach. The combination of theoretical predictions with experimental validation from techniques such as NMR and VCD provides a comprehensive and reliable picture of the molecule's three-dimensional structure, which is indispensable for its rational application in drug discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-3-Amino-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed, experience-driven framework for the safe handling of (R)-3-Amino-2-methylpropanoic acid (CAS No. 2140-95-6), focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The protocols herein are designed not merely as a list of rules, but as a self-validating system to ensure your protection and the integrity of your research. The causality behind each recommendation is explained to foster a deeper understanding of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound is a compound whose toxicological properties have not been exhaustively investigated.[1][2] This lack of comprehensive data necessitates a cautious approach, treating it as a substance with potential hazards. The available Safety Data Sheets (SDS) provide the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, which form the basis of our PPE strategy.

Hazard ClassHazard StatementGHS Pictogram
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[2]
Skin Irritation (Category 2)H315: Causes skin irritation.[3]
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritation.[3]

Note: Classifications can vary between suppliers. Always consult the specific SDS for the product you are using.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3][4] Our core objective is to establish effective barriers against these routes.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is essential when selecting PPE. The following recommendations are based on handling the solid form of this compound in a standard laboratory setting.

Eye and Face Protection: The First Line of Defense

Why it's essential: The most consistently reported hazard is serious eye irritation.[2] Solid particles or dust can easily become airborne during weighing or transfer, leading to mechanical and chemical irritation upon contact with the eyes.

  • Protocol:

    • Minimum Requirement: At all times when handling this chemical, wear chemical safety goggles that conform to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][5]

    • Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., bulk transfers, sonication), supplement safety goggles with a face shield. The face shield protects the entire face from contact.

Skin and Body Protection: Preventing Dermal Exposure

Why it's essential: The compound is classified as a skin irritant.[3] Furthermore, as its full toxicological profile is unknown, preventing dermal absorption is a critical precautionary measure.

  • Gloves:

    • Selection: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use.[1]

    • Technique: Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[5] Dispose of contaminated gloves immediately in the appropriate waste stream. Do not reuse disposable gloves.

    • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[1]

  • Laboratory Coat:

    • Protocol: A standard, long-sleeved laboratory coat must be worn and kept fully fastened. This protects your skin and personal clothing from contamination. Ensure the cuffs are snug to prevent dust from entering.

Respiratory Protection: Mitigating Inhalation Risks

Why it's essential: As a fine powder, this compound can easily become airborne, posing a respiratory irritation hazard.[3] All handling of the solid material that could generate dust must be performed in a controlled environment.

  • Engineering Controls (Primary Method):

    • Always handle the solid chemical inside a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[4][6]

  • Respiratory Protective Equipment (RPE) (Secondary Method):

    • For nuisance dust exposure: If engineering controls are insufficient, a particle respirator is required. Use a NIOSH-approved P95 or an EU EN 143-compliant P1 filter respirator.[1][5]

    • For higher-level protection: In situations with significant dust generation, or if irritation is experienced, upgrade to a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges.[1][5] A full-face respirator may also be used.[6]

    • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested to ensure a protective seal.

Operational Workflow: A Step-by-Step Procedural Guide

The following workflow ensures that PPE is used correctly and effectively throughout the handling process.

PPE_Workflow Start Start: Prepare to Handle This compound Assess 1. Assess Task - Weighing? - Transfer? - Dissolving? Start->Assess Eng_Controls 2. Use Engineering Controls - Chemical Fume Hood - Ventilated Enclosure Assess->Eng_Controls Don_PPE 3. Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves Eng_Controls->Don_PPE Resp_Check 4. Is Dust Generation Likely or Uncontrolled? Don_PPE->Resp_Check Don_Resp 5. Don Respirator (e.g., N95/P1) Resp_Check->Don_Resp Yes Perform_Task 6. Perform Chemical Handling Resp_Check->Perform_Task No Don_Resp->Perform_Task Doff_PPE 7. Doff PPE (Contaminated Area) - Gloves - Gown/Coat - Exit Area Perform_Task->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands Doff_Final 9. Doff Final PPE (Clean Area) - Goggles - Respirator Wash_Hands->Doff_Final End End: Procedure Complete Doff_Final->End

Caption: PPE Selection and Use Workflow for this compound.

Emergency Procedures in Case of Exposure

Immediate and correct action is vital to mitigate harm from accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][3]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician if irritation persists.[1][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and consult a physician.[1][5]

In all cases, show the Safety Data Sheet to the attending medical personnel.[1]

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and exposure to waste handlers.

  • Chemical Disposal:

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

    • Do not allow the product to enter drains or the environment.[2][4]

    • Collect solid waste by sweeping or shoveling into a suitable, labeled, and closed container for disposal, avoiding the creation of dust.[4][5]

  • Contaminated PPE Disposal:

    • Disposable items such as gloves and respirator cartridges should be disposed of as unused product in a sealed container.[1]

    • Reusable PPE, like safety goggles and lab coats, should be decontaminated according to your institution's standard procedures.

By adhering to these rigorous, well-reasoned protocols, you establish a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.